molecular formula C10H16N2O3 B1460027 6-(Diethoxymethyl)-2-methylpyrimidin-4-OL CAS No. 1820619-66-6

6-(Diethoxymethyl)-2-methylpyrimidin-4-OL

Cat. No.: B1460027
CAS No.: 1820619-66-6
M. Wt: 212.25 g/mol
InChI Key: VAKYENPLILVCRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Diethoxymethyl)-2-methylpyrimidin-4-ol (CAS 1820619-66-6) is a pyrimidine derivative of significant interest in medicinal chemistry and organic synthesis. This compound, with the molecular formula C 10 H 16 N 2 O 3 and a molecular weight of 212.25 g/mol, serves as a versatile building block for the synthesis of more complex heterocyclic systems . The presence of the diethoxymethyl group at the 6-position and the methyl group at the 2-position on the pyrimidin-4-ol core makes it a valuable precursor, particularly in the preparation of pharmaceutical intermediates where the pyrimidine scaffold is a common pharmacophore. Researchers value this compound for its potential application in developing novel therapeutic agents. It is offered with a high purity level of 95% or greater, ensuring reliable and reproducible results in experimental workflows . Proper handling is essential; this compound requires storage under an inert atmosphere at cool temperatures (2-8°C) to maintain stability and purity . Safety data indicates it carries the signal word "Warning" and may cause skin and eye irritation, so researchers should consult the Safety Data Sheet (SDS) and adhere to recommended personal protective equipment (PPE) and precautionary statements . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. It is a key chemical for researchers in drug discovery and development, facilitating the exploration of new chemical entities and biological pathways.

Properties

IUPAC Name

4-(diethoxymethyl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-4-14-10(15-5-2)8-6-9(13)12-7(3)11-8/h6,10H,4-5H2,1-3H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKYENPLILVCRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC(=O)NC(=N1)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 6-(Diethoxymethyl)-2-methylpyrimidin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-(Diethoxymethyl)-2-methylpyrimidin-4-ol

Foreword: A Practical Framework for Characterization

In the landscape of medicinal chemistry and drug discovery, pyrimidine derivatives represent a cornerstone scaffold, valued for their diverse biological activities.[1][2][3] The compound this compound (CAS No. 1820619-66-6) is a member of this vital chemical class. A thorough understanding of its physicochemical properties is not merely an academic exercise; it is a critical prerequisite for any meaningful research and development application, from ensuring reliable assay results to designing effective formulations.[4]

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive and practical framework for characterizing this compound. As direct experimental data for this specific molecule is not extensively published, this document emphasizes robust, validated methodologies for determining its key physicochemical parameters. We will move beyond simple data reporting to explain the causality behind experimental choices, empowering researchers to generate high-quality, reproducible data in their own laboratories.

Section 1: Chemical Identity and Structural Elucidation

A precise understanding of a compound's identity is the foundation of all subsequent analysis. This section details the known identifiers for this compound and explores its key structural features.

Core Identifiers

All experimental work should begin by confirming the identity and purity of the starting material. The core identifiers for this compound are summarized below.

PropertyValueSource
CAS Number 1820619-66-6[5][6][7]
Molecular Formula C₁₀H₁₆N₂O₃[5][6]
Molecular Weight 212.25 g/mol [5][6][7]
IUPAC Name This compound[5]
Synonym(s) 4-(diethoxymethyl)-2-methyl-1H-pyrimidin-6-one[5]
Purity (Typical) ≥95%[5]
Storage Conditions Inert atmosphere, 2-8°C[7]
Structural Analysis: The Tautomeric Nature

The pyrimidin-4-ol scaffold exists in equilibrium with its tautomeric keto form, 1H-pyrimidin-6-one.[5] This equilibrium is a critical consideration as the dominant tautomer can influence hydrogen bonding potential, crystal packing, and receptor interactions. The solvent environment and pH can shift this equilibrium. Spectroscopic analysis is essential to understand the predominant form under specific experimental conditions.

Caption: Tautomeric equilibrium of the pyrimidine core.

Section 2: Experimental Determination of Physicochemical Properties

This section provides detailed, self-validating protocols for measuring the most critical physicochemical parameters. The emphasis is on methodologies that are widely applicable to pyrimidine derivatives and can be readily implemented.

Aqueous Solubility

Poor aqueous solubility is a primary cause of failure in drug development. Therefore, its accurate determination is paramount. We will describe two key measurements: kinetic and thermodynamic solubility.

This method is ideal for early-stage discovery, providing a rapid assessment of solubility from a Dimethyl Sulfoxide (DMSO) stock solution. It measures the concentration at which the compound precipitates when a concentrated DMSO solution is diluted into an aqueous buffer.

Causality: This protocol mimics the conditions of many in vitro biological assays where compounds are introduced via DMSO. The resulting value is "kinetic" because it reflects the rapid precipitation from a supersaturated solution, not the true equilibrium state.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • Serial Dilution: In a 96-well microplate, add the aqueous buffer to each well.

  • Compound Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer to achieve the desired final concentrations, ensuring the final DMSO concentration remains low (typically ≤1-2%) to minimize co-solvent effects.

  • Incubation: Seal the plate and shake vigorously on a plate shaker for 1-2 hours at a controlled room temperature (e.g., 25°C).

  • Precipitation Measurement: Measure the turbidity of each well using a nephelometer or determine the concentration of the dissolved compound in the supernatant (after centrifugation) using a UV-Vis plate reader by comparing absorbance to a calibration curve.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

kinetic_solubility cluster_workflow Kinetic Solubility Workflow A Prepare 10 mM Stock in 100% DMSO C Add DMSO Stock to Buffer (Final DMSO ≤ 2%) A->C B Dispense Aqueous Buffer (e.g., PBS, pH 7.4) into 96-well plate B->C D Seal & Shake (1-2 hours at 25°C) C->D E Measure Turbidity (Nephelometry) or Supernatant Concentration (UV-Vis) D->E F Determine Highest Soluble Concentration E->F

Caption: High-throughput workflow for kinetic solubility determination.

This is the "gold standard" method, measuring the true equilibrium solubility of a compound in a given solvent. It is more time and resource-intensive but provides the most accurate and relevant value for biopharmaceutical assessment.

Causality: This protocol ensures that the solid compound is in equilibrium with the dissolved compound, representing the maximum amount of substance that can be dissolved under thermodynamic stability. This value is critical for predicting oral absorption.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the test medium (e.g., PBS, pH 7.4) in a glass vial. The presence of undissolved solid at the end of the experiment is essential to confirm that saturation was achieved.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but this should be confirmed by measuring the concentration at successive time points (e.g., 24, 48, and 72 hours) until it remains constant.

  • Phase Separation: After equilibration, allow the suspension to stand, or centrifuge it at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., 50:50 acetonitrile:water) and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve.

Lipophilicity (Log P)

Lipophilicity is a measure of a compound's preference for a lipid (non-polar) versus an aqueous (polar) environment. It is a key determinant of membrane permeability and other ADME properties.[4] The partition coefficient (Log P) is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous phase (water) at equilibrium.

Causality: This classic method directly measures the partitioning of the compound between two immiscible phases, providing an empirical value for its lipophilicity. The use of n-octanol is the industry standard as it is believed to be a good mimic of physiological lipid bilayers.[4]

Methodology:

  • Phase Preparation: Prepare a solution of the compound in the aqueous phase (e.g., water or buffer). The starting concentration should be accurately known.

  • Partitioning: In a separatory funnel or vial, combine a known volume of the aqueous solution with an equal volume of n-octanol (pre-saturated with the aqueous phase).

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 30 minutes) to facilitate partitioning, then allow the layers to separate completely. Centrifugation can aid in this separation.

  • Quantification: Determine the concentration of the compound in the aqueous phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The concentration in the n-octanol phase is determined by mass balance (initial aqueous concentration minus final aqueous concentration). The Log P is then calculated as: Log P = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Ionization Constant (pKa)

The pKa is the pH at which a compound is 50% ionized and 50% in its neutral form. Since most drugs are weak acids or bases, their pKa dictates their charge state, which in turn profoundly affects their solubility, permeability, and receptor binding.[8] Given the nitrogen atoms in the pyrimidine ring and the hydroxyl group, this compound is expected to have at least one pKa value.

Causality: This method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The inflection point of the resulting pH vs. volume curve corresponds to the pKa, where the compound's buffering capacity is maximal.[9]

Methodology:

  • Solution Preparation: Accurately weigh the compound and dissolve it in a known volume of water, often with a small amount of co-solvent (like methanol or DMSO) if solubility is low. An inert electrolyte (e.g., KCl) is added to maintain constant ionic strength.

  • Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl for a basic pKa or 0.1 M NaOH for an acidic pKa) using a burette.

  • Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which can be identified as the inflection point of the sigmoid curve.[9] This is most accurately found by plotting the first derivative of the curve (ΔpH/ΔV vs. V), where the peak corresponds to the equivalence point.

pka_determination cluster_workflow pKa Determination by Potentiometric Titration A Dissolve Compound in Water (with co-solvent if needed) B Place in Temperature-Controlled Vessel with Calibrated pH Electrode A->B C Add Increments of Standardized Titrant (e.g., 0.1 M NaOH or HCl) B->C D Record pH after Each Addition C->D E Plot pH vs. Titrant Volume D->E F Identify Inflection Point (pKa = pH at half-equivalence) E->F

Caption: Workflow for pKa determination via potentiometric titration.

Section 3: Summary and Application in Research

The data obtained from the protocols above provide a comprehensive physicochemical profile essential for guiding research and development.

Summary of Physicochemical Properties

The table below should be populated with experimentally determined data for this compound.

ParameterRecommended MethodSignificance in Drug Development
Kinetic Solubility High-Throughput Nephelometry/UV-VisIndicates potential issues in in vitro screening assays.
Thermodynamic Solubility Shake-Flask (HPLC-UV)Key for predicting oral absorption and guiding formulation.
Lipophilicity (Log P) Shake-Flask (HPLC-UV)Influences membrane permeability, metabolism, and toxicity.
Ionization Constant (pKa) Potentiometric TitrationDetermines charge state, affecting solubility, permeability, and target binding.
Application of Data
  • For Medicinal Chemists: This profile guides structure-activity relationship (SAR) and structure-property relationship (SPR) studies. For example, if solubility is low, modifications can be made to the structure to introduce more polar groups.

  • For Pharmacologists and Biologists: Understanding solubility is crucial for designing experiments and interpreting biological data. A compound precipitating in an assay can lead to false negatives or irreproducible results. The pKa value helps in understanding how the compound will behave in different physiological compartments with varying pH.

  • For Formulation Scientists: The solubility, pKa, and lipophilicity data are fundamental inputs for developing a suitable dosage form, whether for preclinical studies or eventual clinical use.

References

  • BenchChem. (n.d.). Solubility and stability testing of novel pyrimidine derivatives.
  • Baluja, S., Hirapara, A., & Lava, D. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546.
  • National Center for Biotechnology Information. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed Central.
  • National Center for Biotechnology Information. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PubMed Central.
  • Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K.
  • SemOpenAlex. (n.d.). Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds.
  • Semantic Scholar. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.
  • Fluorochem. (n.d.). This compound.
  • Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.
  • ResearchGate. (n.d.). Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K | Request PDF.
  • BenchChem. (n.d.). Technical Guide: Solubility Profile of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
  • National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values.
  • American Custom Chemicals Corporation. (n.d.). This compound, 95% Purity, C10H16N2O3, 1 gram.
  • BLDpharm. (n.d.). 1820619-66-6|this compound.

Sources

An In-depth Technical Guide to the Synthesis of Pyrimidine Derivatives from Ethyl 2-Cyano-4,4-diethoxybutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide provides a comprehensive exploration of the synthesis of functionalized pyrimidine derivatives, utilizing ethyl 2-cyano-4,4-diethoxybutyrate as a versatile and strategic starting material. We will delve into the mechanistic underpinnings of the core cyclization reactions, present detailed, field-proven experimental protocols, and discuss the strategic importance of the resulting intermediates in the synthesis of complex pharmaceutical targets. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this synthetic pathway for the discovery and development of novel therapeutics.

Introduction: The Enduring Significance of the Pyrimidine Core

Pyrimidines, or 1,3-diazines, are six-membered heterocyclic aromatic compounds that are fundamental to life itself as essential components of nucleic acids (cytosine, thymine, and uracil).[1][3] This inherent biological relevance has made pyrimidine derivatives a "privileged scaffold" in drug discovery.[4] The structural versatility of the pyrimidine ring allows for substitution at multiple positions, enabling the fine-tuning of physicochemical properties and pharmacological activities.[3] Consequently, pyrimidine-based drugs are prevalent across a wide spectrum of therapeutic areas, from anticancer agents like 5-Fluorouracil and Ibrutinib to antiviral medications and CNS depressants.[1][5]

The strategic synthesis of substituted pyrimidines is therefore a critical endeavor. The selection of the starting materials dictates the substitution pattern of the final product. Ethyl 2-cyano-4,4-diethoxybutyrate offers a unique advantage: it incorporates a protected aldehyde functionality (the diethoxyacetal group) alongside the requisite cyanoacetate moiety for pyrimidine ring formation. This latent aldehyde provides a synthetic handle for subsequent, often complex, annulation reactions to build fused heterocyclic systems, making it a highly valuable precursor.

The Key Precursor: Ethyl 2-Cyano-4,4-diethoxybutyrate

Ethyl 2-cyano-4,4-diethoxybutyrate (CAS 52133-67-2) is a colorless to pale yellow liquid that serves as the central building block in the syntheses described herein.[6] Its structure combines the essential features for pyrimidine synthesis: an activated methylene group flanked by a nitrile and an ester, and a protected aldehyde equivalent for post-cyclization functionalization.

Physicochemical Properties
PropertyValueReference
CAS Number 52133-67-2[6][7]
Molecular Formula C₁₁H₁₉NO₄[8]
Molecular Weight 229.27 g/mol [8]
Appearance Colorless to pale yellow liquid[6]
Synonyms Ethyl 2,2-diethoxyethylcyanoacetate, Ethyl 2-cyano-4,4-diethoxybutanoate[6][7]
Synthesis of the Precursor

While commercially available, understanding the synthesis of the starting material provides valuable context for purity assessment and potential scale-up. A common method involves the alkylation of ethyl 2-cyanoacetate with a protected bromoacetaldehyde, such as 2-bromo-1,1-diethoxyethane or its dimethoxy analogue.[9]

  • Causality of Experimental Choice : The use of an excess of the relatively inexpensive ethyl 2-cyanoacetate helps to drive the reaction to completion and minimize undesired dialkylation products. Potassium carbonate serves as a cost-effective base, while potassium iodide acts as a catalyst (via the Finkelstein reaction) to enhance the reactivity of the alkylating agent.

A representative workflow for this preparation is outlined below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Ethyl 2-cyanoacetate D Alkylation Heat to reflux (~120-130°C) A->D B 2-Bromo-1,1-diethoxyethane B->D C K2CO3, KI C->D E Cool & Quench (Water) D->E F Phase Separation E->F G Extraction of Aqueous Phase (Toluene) F->G H Distillation G->H I Ethyl 2-cyano-4,4-diethoxybutyrate H->I

Caption: Workflow for the synthesis of the key precursor.

Core Directive: Pyrimidine Ring Formation

The most widely employed method for constructing the pyrimidine ring from a 1,3-dicarbonyl equivalent is the condensation with an N-C-N fragment such as guanidine, urea, or thiourea.[10] This reaction proceeds via a base-catalyzed cascade of nucleophilic addition and cyclization.

Mechanistic Overview

The reaction is typically initiated by a strong base, such as sodium ethoxide, which deprotonates the α-carbon of the cyanoester, creating a potent nucleophile. This carbanion then attacks one of the electrophilic carbons of the N-C-N reagent (e.g., guanidine). A subsequent intramolecular cyclization, driven by the attack of a nitrogen atom onto the ester carbonyl, forms a six-membered ring intermediate. Elimination of ethanol and tautomerization then yield the stable, aromatic pyrimidine product.

G A Ethyl 2-cyano-4,4-diethoxybutyrate + Guanidine B Base (NaOEt) Deprotonation A->B Step 1 C Nucleophilic Attack (Carbanion on Guanidine) B->C Step 2 D Intramolecular Cyclization (N attacks C=O) C->D Step 3 E Elimination (EtOH) & Tautomerization D->E Step 4 F 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol (Final Product) E->F Step 5

Caption: Mechanistic steps of the pyrimidine ring formation.

Synthetic Route via a Mercaptopyrimidine Intermediate

A robust and well-documented two-step approach involves an initial condensation with thiourea, followed by desulfurization. This method is often favored due to the crystallinity of the intermediate and the high efficiency of the desulfurization step.

Step 1: Synthesis of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol

This step involves the base-catalyzed cyclocondensation of ethyl 2-cyano-4,4-diethoxybutyrate with thiourea.

  • Expertise & Causality : Sodium ethoxide is used as the base to match the solvent (ethanol), preventing transesterification side reactions. The reaction is run under reflux to provide the necessary activation energy for the cyclization. Neutralization with acid precipitates the product, which is often an amphoteric species, least soluble at its isoelectric point.

Step 2: Desulfurization to 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol

The 2-mercapto group is reductively cleaved using Raney Nickel, a sponge-like nickel catalyst saturated with hydrogen.

  • Trustworthiness : The reaction's progress must be carefully monitored (e.g., by TLC or LC/MS) because over-reduction is possible. The use of aqueous ammonia helps to keep the starting material in solution and facilitates the reaction. Filtering through diatomaceous earth (Celite) is critical for completely removing the fine Raney Nickel particles from the product solution.

Experimental Protocols

The following protocols are presented as self-validating systems, providing detailed steps for achieving the desired transformations.

Protocol: Two-Step Synthesis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol[11]

Part A: Synthesis of 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-hydroxypyrimidine

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (N₂), add sodium metal (9.02 g, 392.55 mmol) in portions to absolute ethanol (250 mL). Allow the reaction to proceed until all sodium has dissolved.

  • Addition of Reagents: To the freshly prepared sodium ethoxide solution, add thiourea (29.88 g, 392.55 mmol). Stir for 15 minutes, then add ethyl 2-cyano-4,4-diethoxybutyrate (30 g, 130.85 mmol) dropwise over 30 minutes.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC until the starting cyanoester is consumed.

  • Workup and Isolation: Cool the reaction mixture to room temperature and quench by adding water (100 mL). Remove the ethanol under reduced pressure. Dissolve the resulting residue in water (100 mL) and cool in an ice bath. Neutralize the solution to pH 7 by the slow addition of 3N hydrochloric acid, keeping the temperature below 10 °C.

  • Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum to yield the mercaptopyrimidine intermediate.

Part B: Synthesis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol

  • Dissolution: In a suitable reaction vessel, dissolve the mercaptopyrimidine intermediate (11.6 mmol) from Part A in a mixture of deionized water (150 mL) and aqueous ammonia solution (9 mL).

  • Reaction: Heat the solution to 90°C. Add a slurry of Raney Nickel in water in small portions (2-3 mL at a time) until the desulfurization is complete, as monitored by TLC and LC/MS.

  • Filtration: Cool the mixture to room temperature and carefully filter through a pad of diatomaceous earth to remove the catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet at all times.

  • Isolation: Wash the filter cake with water (2 x 25 mL). Combine the aqueous filtrates and lyophilize (freeze-dry) to obtain the final product as an off-white powder.

StepProductReported YieldReference
Part B6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol85%

Application in Advanced Synthesis: A Gateway to Pyrrolo[2,3-d]pyrimidines

The synthesized 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol is not typically an endpoint but a high-value intermediate. The diethoxyethyl side chain is a masked aldehyde, which can be unmasked under acidic conditions to trigger a subsequent intramolecular cyclization, forming a fused pyrrole ring. This transformation is the gateway to the 7H-pyrrolo[2,3-d]pyrimidine core, a key structural motif in many kinase inhibitors, including Tofacitinib and Ruxolitinib.[9][11]

The overall synthetic strategy can be visualized as follows:

G A Ethyl 2-cyano-4,4-diethoxybutyrate B Cyclocondensation (e.g., with Formamidine Acetate) A->B C 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol B->C D Acid-catalyzed Deprotection & Intramolecular Cyclization C->D E 7H-pyrrolo[2,3-d]pyrimidin-4-ol D->E F Chlorination (e.g., POCl3) E->F G 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Key Precursor for Kinase Inhibitors) F->G

Caption: Synthetic pathway to advanced pharmaceutical intermediates.

This subsequent transformation involves treating the pyrimidine intermediate with a strong acid (e.g., HCl), which hydrolyzes the acetal to the corresponding aldehyde.[9] The liberated aldehyde then undergoes an intramolecular electrophilic substitution with the electron-rich pyrimidine ring, followed by dehydration, to yield the fused bicyclic system of 7H-pyrrolo[2,3-d]pyrimidin-4-ol.[9] Further chlorination provides a versatile handle for introducing various nucleophiles in the development of targeted therapeutics.

Conclusion

The synthesis of pyrimidine derivatives from ethyl 2-cyano-4,4-diethoxybutyrate represents a powerful and strategic approach in modern medicinal chemistry. The pathway provides efficient access to highly functionalized pyrimidine intermediates, such as 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol, which are pivotal for the construction of more complex, biologically active molecules. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists engaged in the design and synthesis of novel pyrimidine-based therapeutics, underscoring the enduring importance of this heterocyclic scaffold in the quest for new medicines.

References

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
  • Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PMC.
  • Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. (n.d.). MDPI.
  • Synthesis, reactions, and applications of pyrimidine deriv
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Source Not Found.
  • Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines. (n.d.).
  • METHOD OF MANUFACTURING 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE. (n.d.).
  • SYNTHESIS OF PYRIMIDINE DERIV
  • ethyl 2-Cyano-4,4-diethoxybutyr
  • Ethyl 2-Cyano-4,4-diethoxybutyrate. (n.d.).
  • Synthesis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. (n.d.). Benchchem.
  • An In-depth Technical Guide to 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. (n.d.). Benchchem.
  • Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. (2024). PMC.
  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025).
  • ETHYL 2-CYANO-4,4-DIETHOXYBUTYR

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Pyrimidine Derivatives

Abstract

The pyrimidine nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in essential biomolecules and its remarkable therapeutic versatility.[1] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), the pyrimidine scaffold is inherently biocompatible, offering a unique framework for interaction with a multitude of biological targets.[2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, leading to the development of numerous clinically successful drugs for treating cancer, microbial infections, and viral diseases.[4][5] This guide provides a comprehensive technical overview of the biological activities of pyrimidine derivatives, with a specialized focus on their role as kinase inhibitors in oncology. We will explore the structure-activity relationships, delve into the mechanisms of action, and provide detailed experimental protocols for synthesis and biological evaluation, designed for researchers, scientists, and drug development professionals.

The Pyrimidine Core: A Foundation for Drug Design

The six-membered heterocyclic ring of pyrimidine, with nitrogen atoms at positions 1 and 3, possesses unique physicochemical properties that make it an exceptional scaffold in drug discovery.[3] These nitrogen atoms can act as both hydrogen bond donors and acceptors, enabling precise and high-affinity interactions with the active sites of enzymes and receptors. Furthermore, the pyrimidine ring is highly amenable to chemical modification at its 2, 4, 5, and 6 positions.[4] This synthetic tractability allows medicinal chemists to systematically alter steric, electronic, and lipophilic properties, thereby fine-tuning the compound's potency, selectivity, and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

Spectrum of Biological Activities

The structural versatility of the pyrimidine core has given rise to derivatives with a wide array of therapeutic applications.[3][6][7]

Anticancer Activity

The most profound impact of pyrimidine derivatives has been in oncology.[8][9] These compounds can exert anticancer effects through various mechanisms, including the inhibition of protein kinases, which are crucial enzymes controlling cell growth, differentiation, and survival.[10] Dysregulation of kinase signaling is a hallmark of many cancers, making them prime therapeutic targets.

Mechanism of Action: Kinase Inhibition Many pyrimidine-based anticancer agents function as ATP-competitive inhibitors. They are designed to mimic the purine ring of ATP, allowing them to bind to the ATP-binding pocket of a target kinase. This occupation of the active site prevents the phosphorylation of substrate proteins, thereby interrupting the downstream signaling pathways that drive cancer cell proliferation and survival. Prominent examples of kinases targeted by pyrimidine derivatives include Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Aurora Kinases.[11][12]

Below is a diagram illustrating the inhibition of the EGFR signaling pathway by a pyrimidine-based inhibitor.

EGFR_Pathway_Inhibition EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Promotes

Caption: EGFR signaling pathway inhibited by a pyrimidine derivative.

Antimicrobial Activity

Pyrimidine derivatives have been successfully developed as potent antibacterial and antifungal agents.[3][13] They often work by targeting essential microbial enzymes that are distinct from their mammalian counterparts, providing a window of therapeutic selectivity. For example, Trimethoprim, a well-known pyrimidine-based antibacterial, selectively inhibits bacterial dihydrofolate reductase, an enzyme critical for nucleotide synthesis.[9] The structural modifications on the pyrimidine ring are crucial, as electronegative substituents have been shown to increase microbiological activity.[14]

Antiviral Activity

The foundational role of pyrimidines in nucleic acids makes them ideal candidates for developing antiviral agents.[15] Many antiviral pyrimidine derivatives are nucleoside analogs that, once incorporated into the viral DNA or RNA, terminate chain elongation or act as competitive inhibitors of viral polymerases.[9] These compounds have shown efficacy against a wide range of viruses, including influenza virus, herpes virus, hepatitis B and C, and HIV.[16][17]

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the core ring.[2][6] Understanding these structure-activity relationships (SAR) is fundamental to rational drug design.

PositionType of SubstituentInfluence on Biological Activity
C2 Amino groups, small alkyl chainsOften crucial for hydrogen bonding in kinase active sites. Can be modified to enhance selectivity.[11]
C4 Anilino, aminoalkylamino groupsKey interaction point for many kinase inhibitors (e.g., EGFR inhibitors). Modifications here heavily impact potency.[4][18]
C5 Halogens, cyano, methoxy groupsCan modulate electronic properties and lipophilicity, affecting cell permeability and metabolic stability.[19]
C6 Alkyl, aryl groupsCan provide additional hydrophobic interactions with the target protein, often enhancing binding affinity.[19]

Experimental Protocols

This section provides validated, step-by-step methodologies for the synthesis and biological evaluation of pyrimidine derivatives.

General Synthesis: The Biginelli Reaction

The Biginelli reaction is a classic and efficient one-pot, three-component synthesis for creating dihydropyrimidine scaffolds, which can be further modified.[15]

Objective: To synthesize a dihydropyrimidine core structure.

Materials:

  • An aldehyde (e.g., benzaldehyde)

  • A β-ketoester (e.g., ethyl acetoacetate)

  • Urea or thiourea

  • Ethanol

  • Catalytic amount of a Lewis acid (e.g., YbCl₃) or Brønsted acid (e.g., HCl)[20]

  • Round-bottom flask, condenser, heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea/thiourea (1.2 mmol) in ethanol (10 mL).

  • Catalysis: Add a catalytic amount of the chosen acid catalyst. The causality here is that the acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and initiating the reaction cascade.

  • Reflux: Attach a condenser and heat the mixture to reflux (approximately 78°C for ethanol) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

  • Characterization: Confirm the structure of the synthesized compound using analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[21]

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.[8]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a pyrimidine derivative against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test pyrimidine derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplate

  • Microplate reader

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate 24h (Allow cells to attach) A->B C 3. Treat with Pyrimidine Derivative (serial dilutions) B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent (Incubate 4h) D->E F 6. Solubilize Formazan Crystals with DMSO E->F G 7. Read Absorbance at ~570 nm F->G H 8. Calculate % Viability and Determine IC50 G->H

Caption: Standard workflow for the MTT cell viability assay.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours. This duration is chosen to allow sufficient time for the compound to exert its cytotoxic or cytostatic effects.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The causality is that viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Clinically Approved Pyrimidine-Based Drugs

The success of the pyrimidine scaffold is underscored by the number of FDA-approved drugs that incorporate this core structure.[22][23] These drugs span a wide range of therapeutic areas, validating the platform's versatility.[24][25]

Drug NamePrimary Target(s)Therapeutic Indication
Imatinib BCR-Abl, c-KIT, PDGFRChronic Myeloid Leukemia, GIST
Gefitinib EGFR KinaseNon-Small Cell Lung Cancer[18]
5-Fluorouracil Thymidylate SynthaseColorectal, Breast, Stomach Cancer[8][9]
Idelalisib PI3KδChronic Lymphocytic Leukemia[26]
Zidovudine (AZT) HIV Reverse TranscriptaseHIV/AIDS[8][9]
Rosuvastatin HMG-CoA ReductaseHypercholesterolemia

Conclusion and Future Perspectives

The pyrimidine scaffold remains an elite and privileged structure in modern drug discovery.[5] Its inherent biological significance and synthetic tractability have enabled the development of a multitude of life-saving therapeutics. The continued exploration of pyrimidine derivatives, particularly as kinase inhibitors and novel antimicrobial and antiviral agents, holds immense promise.[1][16][27] Future research will likely focus on designing next-generation derivatives with enhanced selectivity to minimize off-target effects, overcome drug resistance mechanisms, and improve therapeutic outcomes for a wide range of diseases.[24]

References

  • The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery. Benchchem.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry.
  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI.
  • Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research.
  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
  • Recent Advances in Pyrimidine-Based Drugs. MDPI.
  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
  • Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate.
  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University.
  • Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry.
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed.
  • Pyrimidine synthesis. Organic Chemistry Portal.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. IOSR Journal of Pharmacy and Biological Sciences.
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Asian Journal of Pharmaceutical and Clinical Research.
  • Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. Antiviral Research.
  • Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry.
  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.
  • Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
  • Synthesis and antibacterial properties of pyrimidine derivatives. PubMed.
  • A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org.
  • Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. PubMed.
  • Review on Antimicrobial Activity of Pyrimidine. ProQuest.
  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. International Journal of Pharmaceutical Sciences Review and Research.
  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. PubMed.
  • Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors. Benchchem.
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules.
  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed.
  • RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. ResearchGate.
  • Recent Advances in Pyrimidine-Based Drugs. PubMed.
  • Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Journal of Chemical Sciences.
  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Ovid.
  • pyrimidine derivatives with antiviral activity A series of Substituted... ResearchGate.
  • SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... ResearchGate.
  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters.
  • Pyrimidine Derivatives as Anticancer Agents. Encyclopedia.pub.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry.
  • FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. ResearchGate.
  • The Chemistry Behind Pharmaceuticals: Focusing on Pyrimidine Building Blocks. CE Life.
  • FDA approved fused-pyrimidines as potential PI3K inhibitors: a computational repurposing approach. Journal of Biomolecular Structure and Dynamics.
  • FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. European Journal of Medicinal Chemistry.
  • Mechanism of action of pyrimidine analogues. ResearchGate.
  • FDA‐approved pyrimidine‐containing drugs. [Color figure can be viewed at wileyonlinelibrary.com]. ResearchGate.
  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Future Medicinal Chemistry.

Sources

An In-depth Technical Guide to 6-(Diethoxymethyl)-2-methylpyrimidin-4-ol: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities and its capacity for hydrogen bonding and bioisosteric replacement of phenyl rings.[1][2][3] This guide focuses on a particularly valuable derivative, 6-(Diethoxymethyl)-2-methylpyrimidin-4-ol (CAS No: 1820619-66-6). The strategic placement of a diethoxymethyl group—a stable and reliable masked aldehyde—at the C6 position provides a unique synthetic handle for elaborate molecular construction. This document provides an in-depth analysis of its properties, synthesis, and strategic application, offering researchers and drug development professionals a practical framework for leveraging this building block in the synthesis of complex, high-value molecules.

Core Characteristics and Physicochemical Properties

This compound is a stable, crystalline solid under standard conditions. Its structure features the 2-methylpyrimidin-4-ol core, which exists in tautomeric equilibrium with its 4(3H)-pyrimidinone form. The key to its synthetic utility lies in the C6-diethoxymethyl group, an acetal that serves as a robust protecting group for a formyl (aldehyde) moiety.[4][5]

Table 1: Physicochemical and Identification Data

PropertyValueSource(s)
CAS Number 1820619-66-6[6][7][8]
Molecular Formula C₁₀H₁₆N₂O₃[6][8]
Molecular Weight 212.25 g/mol [7][8]
IUPAC Name This compound[6]
Synonym 4(3H)-Pyrimidinone, 6-(diethoxymethyl)-2-methyl-[8]
Purity Typically ≥95%[8]
Storage Inert atmosphere, 2-8°C[7]
SMILES CCOC(OCC)C1=CC(O)=NC(C)=N1[6]

Strategic Value in Multi-Step Synthesis

The primary value of this building block is twofold, stemming from two distinct reactive sites: the pyrimidine ring itself and the masked aldehyde at the C6 position. This allows for orthogonal chemical strategies where one part of the molecule can be modified while the other remains inert until its specific reactivity is desired.

The Pyrimidine Core: A Platform for Derivatization

The 2-methylpyrimidin-4-ol core is a versatile scaffold. The hydroxyl group at the C4 position is weakly acidic and can be deprotonated to form a pyrimidinolate salt, which can then undergo O-alkylation.[9] More importantly, the hydroxyl group can be converted into a superior leaving group, most commonly a chloride, by treatment with reagents like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅). This transformation is critical as it activates the C4 position for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide array of nitrogen, oxygen, or sulfur-based nucleophiles. This is a foundational strategy for building libraries of potential kinase inhibitors and other targeted therapeutics.[2]

The Diethoxymethyl Group: A Masked Aldehyde

In complex syntheses, the direct presence of a reactive functional group like an aldehyde can interfere with preceding chemical steps (e.g., reactions involving strong nucleophiles or bases). The diethoxymethyl group (a diethyl acetal) provides an elegant solution by "masking" the aldehyde.[4][5]

  • Stability: Acetals are stable to bases, organometallic reagents, hydrides, and many oxidizing and reducing agents.

  • Deprotection: The aldehyde can be readily unmasked when needed via acid-catalyzed hydrolysis, typically using aqueous acids like HCl or H₂SO₄, or with Lewis acids.[10]

This "protect-operate-deprotect" strategy allows for the selective execution of chemical transformations on the pyrimidine core before revealing the aldehyde for subsequent reactions such as:

  • Reductive amination to introduce substituted amino-methyl groups.

  • Wittig reactions to form alkenes.

  • Condensation reactions to build new heterocyclic rings.

The following diagram illustrates the strategic workflow for utilizing this building block.

G cluster_core Pathway A: Core Modification cluster_sidechain Pathway B: Side-Chain Elaboration Start This compound Core_Mod Activation of C4-OH (e.g., Chlorination) Start->Core_Mod e.g., POCl₃ Side_Deprotect Acidic Hydrolysis (Deprotection) Start->Side_Deprotect e.g., aq. HCl Core_React SNAr with Nucleophiles (R-NH2, R-OH, R-SH) Core_Mod->Core_React Core_React->Side_Deprotect Orthogonal Step Final Diverse, Complex Target Molecules Core_React->Final Side_React Reaction of Aldehyde (e.g., Reductive Amination) Side_Deprotect->Side_React Side_React->Core_Mod Orthogonal Step Side_React->Final

Diagram 1: Orthogonal synthetic strategies enabled by the building block.

Synthesis and Experimental Protocols

While the specific synthesis of this compound is not extensively detailed in publicly available literature, its preparation can be reliably inferred from established pyrimidine synthesis methodologies.[1][11] The most common approach is the Principal Synthesis , involving the cyclocondensation of a β-dicarbonyl compound (or its equivalent) with an N-C-N containing species like an amidine.[1]

Proposed Synthesis of the Building Block

The synthesis would logically proceed via the condensation of ethyl 4,4-diethoxy-3-oxobutanoate (a β-ketoester containing the required masked aldehyde) with acetamidine .

G cluster_reaction reactant1 Ethyl 4,4-diethoxy-3-oxobutanoate plus + arrow reactant2 Acetamidine product This compound arrow->product label_reagent Base (e.g., NaOEt) Ethanol, Reflux

Diagram 2: Plausible synthesis route for the title compound.

Protocol 1: Chlorination of the Pyrimidine Core

This protocol describes the conversion of the 4-hydroxyl group to a 4-chloro group, a critical activation step for subsequent SNAr reactions.

  • 1. Reaction Setup: To a stirred solution of this compound (1.0 equiv.) in phosphoryl chloride (POCl₃, 5-10 equiv.), add a catalytic amount of N,N-dimethylformamide (DMF, 0.1 equiv.) at 0 °C.

  • 2. Reaction: Slowly warm the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • 3. Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The pH is then neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • 4. Extraction and Purification: The aqueous layer is extracted three times with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product, 4-chloro-6-(diethoxymethyl)-2-methylpyrimidine, can be purified by column chromatography on silica gel.

Protocol 2: Deprotection and Reductive Amination of the C6-Aldehyde

This two-step protocol demonstrates the unmasking of the aldehyde and its subsequent conversion into an amine-containing side chain.

  • Step A: Deprotection (Hydrolysis)

    • 1. Reaction Setup: Dissolve the starting acetal (e.g., the 4-chloro derivative from Protocol 1) (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and 1M aqueous hydrochloric acid (HCl) (e.g., a 3:1 v/v ratio).

    • 2. Reaction: Stir the mixture at room temperature for 4-8 hours, or until TLC/LC-MS analysis confirms the complete consumption of the starting material and formation of the corresponding aldehyde.

    • 3. Work-up: Neutralize the reaction with a saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate. Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo. The crude aldehyde is often used directly in the next step without further purification.

  • Step B: Reductive Amination

    • 1. Imine Formation: Dissolve the crude aldehyde from Step A (1.0 equiv.) and a primary or secondary amine (1.1 equiv.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a mild dehydrating agent such as sodium triacetoxyborohydride (STAB, 1.5 equiv.). A small amount of acetic acid (catalytic) can be added to facilitate imine formation.

    • 2. Reduction: Stir the reaction at room temperature for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.

    • 3. Work-up and Purification: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with the same solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The final product is purified by silica gel column chromatography or preparative HPLC.

Applications in Medicinal Chemistry

The synthetic flexibility of this compound makes it an attractive starting point for various drug discovery programs. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][3]

  • Kinase Inhibitors: The 2,4,6-trisubstituted pyrimidine scaffold is a classic template for ATP-competitive kinase inhibitors. The C4 position, after activation, can be functionalized with an amine-containing fragment that interacts with the hinge region of the kinase ATP-binding site. The C6 side chain, derived from the aldehyde, can be tailored to occupy the solvent-exposed region or other nearby pockets, thereby enhancing potency and selectivity.[12][13]

  • Dipeptidyl Peptidase-4 (DPP4) Inhibitors: Fused pyrimidine systems, such as imidazo[1,2-a]pyrimidines, have been developed as potent DPP4 inhibitors for the treatment of type 2 diabetes.[14] The aldehyde functionality of the title compound could be used to construct such fused ring systems or to introduce key binding motifs.

  • Antiviral and Anticancer Agents: The pyrimidine ring is a bioisostere of purine and is a fundamental component of nucleosides. Modifications at the C4 and C6 positions can lead to compounds that interfere with DNA/RNA synthesis or other critical cellular pathways in viruses and cancer cells.[2]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern synthetic chemist. Its value is derived from the orthogonal reactivity of its two key features: the versatile pyrimidine core and the masked aldehyde side chain. The ability to perform chemistry on the C4-position independently of the C6-position (and vice-versa) provides a powerful and logical pathway to construct complex molecular architectures. For researchers in drug discovery and development, this building block offers a reliable and efficient route to novel pyrimidine-based compounds with significant therapeutic potential.

References

  • Wikipedia. Pyrimidine. [Link]

  • A convenient synthesis of pyrimidinone and pyrimidine containing bisheteroarenes and analogs. RSC Publishing. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PMC - PubMed Central. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Semantic Scholar. [Link]

  • Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases. NIH. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents. Frontiers. [Link]

  • 6-(METHOXYMETHYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-OL | CAS 68087-13-8. Molbase. [Link]

  • Synthesis of pyrimidines 4a–g and their glucoside derivatives. ResearchGate. [Link]

  • This compound. 试剂仪器网. [Link]

  • Masked aldehyde makes for mild reaction conditions. ResearchGate. [Link]

  • Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. PMC. [Link]

  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. [Link]

  • Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. [Link]

  • Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors. PubMed. [Link]

  • The masking of carbonyl groups by 1,2-dimethyl-4,5-di(mercaptomethyl)benzene. Journal of the Chemical Society C: Organic (RSC Publishing). [Link]

  • Retrosynthesis to the alternative masked glutamic... ResearchGate. [Link]

Sources

The Architectural Versatility of Substituted Pyrimidinols: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrimidine Core

The pyrimidine ring, a fundamental six-membered heterocycle containing two nitrogen atoms, is a cornerstone of life itself, forming the structural basis of the nucleobases uracil, thymine, and cytosine.[1] This inherent biological relevance has long positioned the pyrimidine scaffold as a "privileged structure" in medicinal chemistry, a framework that has given rise to a remarkable diversity of therapeutic agents.[2] From foundational anticancer and antiviral drugs to a new generation of targeted therapies, the synthetic tractability and diverse biological activities of pyrimidine derivatives have made them a fertile ground for drug discovery.[3][4] This in-depth technical guide focuses on a specific, yet profoundly important, subclass: substituted pyrimidinols. The introduction of a hydroxyl group onto the pyrimidine ring creates unique electronic properties and hydrogen bonding capabilities, unlocking a vast potential for nuanced interactions with biological targets. We will explore the synthesis, diverse biological activities, and structure-activity relationships of substituted pyrimidinols, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their applications in medicinal chemistry.

Synthetic Strategies: Building the Pyrimidinol Core

The construction of the pyrimidinol scaffold can be achieved through several reliable synthetic routes, with the choice of method often dictated by the desired substitution pattern. A prevalent and versatile approach is the cyclocondensation of a β-ketoester with an amidine, often facilitated by ultrasound irradiation for improved yields and shorter reaction times.[5][6] This method allows for the facile introduction of a variety of substituents at different positions of the pyrimidine ring.

Experimental Protocol: Ultrasound-Promoted Synthesis of 4-Pyrimidinols

This protocol details a green and efficient method for the synthesis of highly substituted 4-pyrimidinols.[5]

Materials:

  • β-keto ester (1.0 mmol)

  • Amidine hydrochloride (1.2 mmol)

  • Water (5 mL)

  • Ultrasound bath

  • Standard laboratory glassware

Procedure:

  • In a 25 mL round-bottom flask, dissolve the β-keto ester (1.0 mmol) and the amidine hydrochloride (1.2 mmol) in water (5 mL).

  • Place the flask in an ultrasound bath and irradiate the mixture at a frequency of 40 kHz for 5-15 minutes at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the desired 4-pyrimidinol.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

This method's reliance on water as a solvent and the avoidance of harsh reagents make it an environmentally benign approach to pyrimidinol synthesis.[5]

Therapeutic Applications of Substituted Pyrimidinols

The strategic placement of substituents on the pyrimidinol core has yielded compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7]

Anticancer Activity: Targeting the Engines of Cell Proliferation

Substituted pyrimidinols have emerged as potent anticancer agents, often exerting their effects through the inhibition of protein kinases, which are key regulators of cell growth and proliferation.[1] Fused pyrimidine ring systems, such as pyrazolo[3,4-d]pyrimidines, are of particular interest as they are bioisosteres of the purine nucleus and can act as ATP-competitive inhibitors of various kinases.[3]

Table 1: Anticancer Activity of Representative Substituted Pyrimidinols

Compound IDCancer Cell LineTarget/MechanismIC50 (µM)Reference
Compound 1 MCF-7 (Breast)EGFR Kinase6.70 ± 1.02[8]
Compound 2 A549 (Lung)EGFR Kinase20.49 ± 2.71[8]
Compound 3 HT1080 (Fibrosarcoma)Caspase-3 activation17.50[5]
Compound 4 Caco-2 (Colorectal)Caspase-3 activation73.08[5]
Compound 5 Hela (Cervical)Not specified74.8[5]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data in Table 1 illustrates the potential of substituted pyrimidinols to inhibit the growth of various cancer cell lines at micromolar concentrations. The mechanism of action often involves the induction of apoptosis, as evidenced by the activation of key executioner enzymes like caspase-3.[5]

Workflow for In Vitro Anticancer Evaluation

A standard workflow for assessing the anticancer potential of newly synthesized pyrimidinol derivatives involves a series of well-established assays.

G Experimental Workflow for Anticancer Evaluation cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation synthesis Synthesis of Substituted Pyrimidinol Derivatives purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) characterization->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) ic50->apoptosis mechanistic Mechanistic Studies (e.g., Kinase Inhibition Assay, Western Blot) apoptosis->mechanistic

Caption: A generalized workflow for the synthesis and in vitro anticancer evaluation of substituted pyrimidinols.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of medicinal chemistry. Substituted pyrimidinols have demonstrated significant anti-inflammatory potential, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes. The selective inhibition of COX-2 over COX-1 is a particularly desirable trait, as it can reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Table 2: Anti-inflammatory Activity of Representative Substituted Pyrimidinols

Compound IDTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 6 COX-20.04 ± 0.02>2500
Compound 7 COX-20.04 ± 0.09>2500
Indomethacin (Standard) COX-10.21-
Celecoxib (Standard) COX-20.04 ± 0.01-

The data in Table 2 highlights the potent and selective COX-2 inhibitory activity of certain pyrimidinol derivatives, with potencies comparable to the well-known COX-2 inhibitor, celecoxib.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antimicrobial agents. Substituted pyrimidinols have shown promise as both antibacterial and antifungal agents.[6] The mechanism of action can vary, but often involves the disruption of essential cellular processes in the microorganism.

Table 3: Antimicrobial Activity of Representative Substituted Pyrimidinols

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 8 Staphylococcus aureus0.87[6]
Compound 9 Bacillus subtilis0.96[6]
Compound 10 Escherichia coli0.91[6]
Compound 11 Pseudomonas aeruginosa0.77[6]
Compound 12 Candida albicans1.73[6]
Compound 13 Aspergillus niger1.68[6]

MIC: Minimum Inhibitory Concentration, the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.

The broad-spectrum activity of some pyrimidinol derivatives against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens, underscores their potential as versatile antimicrobial agents.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of substituted pyrimidinols is highly dependent on the nature and position of the substituents on the pyrimidine ring.[7] Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.

For example, in the context of kinase inhibition, the pyrimidinol core often acts as a scaffold that mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of the kinase.[1][5] Substituents at various positions can then form specific interactions with amino acid residues in the active site, thereby determining the potency and selectivity of the inhibitor.

SAR Key SAR Insights for Pyrimidinol-Based Kinase Inhibitors PyrimidinolCore Pyrimidinol Core (ATP Mimic) KinasePocket Kinase ATP-Binding Pocket PyrimidinolCore->KinasePocket Binds to hinge region R1 Substituent at R1 (e.g., C2-position) R1->KinasePocket Forms H-bonds with backbone R2 Substituent at R2 (e.g., C4-position) R2->KinasePocket Occupies hydrophobic pocket R3 Substituent at R3 (e.g., C5-position) R3->KinasePocket Influences selectivity R4 Substituent at R4 (e.g., C6-position) R4->KinasePocket Interacts with solvent-exposed region

Caption: A simplified representation of the key structure-activity relationships for pyrimidinol-based kinase inhibitors.

Future Perspectives and Conclusion

Substituted pyrimidinols represent a highly versatile and promising class of compounds in medicinal chemistry. Their synthetic accessibility, coupled with their diverse range of biological activities, ensures their continued relevance in the quest for new and improved therapeutics. Future research will likely focus on the development of more selective and potent pyrimidinol-based inhibitors for a variety of targets. The exploration of novel substitution patterns, the use of computational modeling to guide rational design, and the investigation of pyrimidinols in combination therapies are all exciting avenues for future investigation. The rich chemistry and profound biological potential of the substituted pyrimidinol scaffold guarantee its enduring legacy in the field of drug discovery.

References

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances. Retrieved January 20, 2026, from [Link]

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (2022). Molecules. Retrieved January 20, 2026, from [Link]

  • Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. (2023). Pharmaceuticals. Retrieved January 20, 2026, from [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2024). Chemica Sinica. Retrieved January 20, 2026, from [Link]

  • Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters. Retrieved January 20, 2026, from [Link]

  • Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Derivatives. (2016). Synthesis. Retrieved January 20, 2026, from [Link]

  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (2012). International Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

  • IC50 of the most active compounds. To calculate half maximal inhibitory... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • IC 50 values of samples showing anticancer activity against different cancer cell lines studied. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) values in µg/mL of all the target compounds against different bacterial strains. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Table 1 Molecular modeling consensus scores, IC 50 and NO release (%)... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2010). Molecules. Retrieved January 20, 2026, from [Link]

  • IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Anti-inflammatory analysis in terms of IC 50 values of the prepared compounds. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • The IC 50 values calculated from the dose-response curves. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2024). Pharmaceuticals. Retrieved January 20, 2026, from [Link]

  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). Medicinal Research Reviews. Retrieved January 20, 2026, from [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Molecules. Retrieved January 20, 2026, from [Link]

  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2024). PubMed. Retrieved January 20, 2026, from [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. Retrieved January 20, 2026, from [Link]

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (2017). Molecules. Retrieved January 20, 2026, from [Link]

  • Antimicrobial activity in vitro, MIC values expressed in μM for all... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Literature MIC values for tested antibiotics. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). IDEXX. Retrieved January 20, 2026, from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2024). Pharmaceuticals. Retrieved January 20, 2026, from [Link]

Sources

Spectroscopic Characterization of 6-(Diethoxymethyl)-2-methylpyrimidin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound 6-(Diethoxymethyl)-2-methylpyrimidin-4-ol. Primarily aimed at researchers, scientists, and professionals in drug development, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide delves into the theoretical underpinnings of these analytical techniques and offers practical, field-proven insights into experimental design and data interpretation, grounded in established scientific principles.

Compound Identity and Structure

Before delving into the spectroscopic data, it is crucial to establish the unequivocal identity of the molecule .

  • Systematic Name: this compound[1][2][3]

  • CAS Number: 1820619-66-6[1][2][3]

  • Molecular Formula: C₁₀H₁₆N₂O₃[1][2][3]

  • Molecular Weight: 212.25 g/mol [2][3]

  • Structure:

    G C10H16N2O3 C10H16N2O3

    Caption: Chemical structure of this compound.

The pyrimidin-4-ol core of this molecule is a prevalent scaffold in medicinal chemistry, making its unambiguous characterization a critical step in research and development.[4] The tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms should be considered, as it can influence the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[5][6][7][8] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atomic nuclei.[5][8] For this compound, both ¹H and ¹³C NMR will provide characteristic signals.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~1.2Triplet6H-O-CH₂-CH₃ Protons of the two equivalent methyl groups of the diethoxy group, split by the adjacent methylene protons.
~2.3Singlet3H-CH₃ Protons of the methyl group at the C2 position of the pyrimidine ring, with no adjacent protons to couple with.
~3.6Quartet4H-O-CH₂ -CH₃Protons of the two equivalent methylene groups of the diethoxy group, split by the adjacent methyl protons.
~5.5Singlet1H-CH (OEt)₂The acetal proton, appearing as a singlet due to the absence of neighboring protons.
~6.0Singlet1HPyrimidine C5-H The proton on the pyrimidine ring, its chemical shift influenced by the surrounding heteroatoms and substituents.
~11-13Broad Singlet1H-OH The hydroxyl proton, which is expected to be broad and may exchange with deuterium in D₂O. Its chemical shift can be highly variable.[9]
Predicted ¹³C NMR Spectral Data

Carbon-13 NMR spectroscopy provides insights into the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~15-O-CH₂-CH₃ Carbon of the ethyl methyl groups.
~20-CH₃ Carbon of the methyl group on the pyrimidine ring.
~62-O-CH₂ -CH₃Carbon of the ethyl methylene groups.
~100-C H(OEt)₂The acetal carbon.
~105Pyrimidine C 5The carbon atom at position 5 of the pyrimidine ring.
~155Pyrimidine C 2The carbon atom at position 2 of the pyrimidine ring, attached to the methyl group.
~160Pyrimidine C 6The carbon atom at position 6 of the pyrimidine ring, attached to the diethoxymethyl group.
~165Pyrimidine C 4The carbon atom at position 4 of the pyrimidine ring, bearing the hydroxyl group.
Experimental Protocol for NMR Data Acquisition

The following provides a generalized protocol for acquiring high-quality NMR spectra of pyrimidine derivatives.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample prep2 in ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 Sample ready acq2 Lock and shim the magnetic field acq1->acq2 acq3 Acquire 1H and 13C spectra acq2->acq3 proc1 Fourier transform the FID acq3->proc1 Raw data proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Integrate peaks and assign chemical shifts proc2->proc3

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[10][11][12] Different functional groups absorb infrared radiation at characteristic frequencies, providing a molecular "fingerprint".[11][13]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Intensity Rationale
3200-2800O-H stretchBroad, StrongThe hydroxyl group on the pyrimidine ring, often broadened due to hydrogen bonding.[13]
3000-2850C-H stretch (aliphatic)Medium-StrongC-H stretching vibrations of the methyl and ethyl groups.[13]
~1650C=O stretchStrongTautomeric keto form of the pyrimidinol. The presence and intensity of this band will depend on the tautomeric equilibrium.
~1600, ~1550C=N and C=C stretchMedium-StrongAromatic ring stretching vibrations of the pyrimidine core.[4]
~1100C-O stretchStrongC-O stretching of the diethoxymethyl group.[12]
Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common sampling technique for solid and liquid samples.

G cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_process Data Processing setup1 Ensure ATR crystal is clean setup2 Collect a background spectrum sample1 Place a small amount of sample on the ATR crystal setup2->sample1 Ready for sample sample2 Apply pressure to ensure good contact sample3 Collect the sample spectrum process1 Perform ATR correction sample3->process1 Raw spectrum process2 Baseline correct the spectrum process3 Identify and label characteristic peaks

Caption: A streamlined workflow for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[14][15][16] It is invaluable for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.[15][16]

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The mass spectrum should exhibit a molecular ion peak at m/z = 212.25, corresponding to the molecular weight of the compound.

  • Key Fragmentation Patterns:

    • Loss of an ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 167.

    • Loss of an ethanol molecule (-HOCH₂CH₃) to give a fragment at m/z = 166.

    • Loss of the entire diethoxymethyl group to give a fragment corresponding to the 2-methylpyrimidin-4-ol core.

    • Cleavage of the pyrimidine ring can also lead to a series of smaller fragment ions.

Experimental Protocol for Mass Spectrometry Data Acquisition (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that separates components of a mixture before they are introduced into the mass spectrometer.[17]

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lc1 Prepare a dilute solution of the sample in a suitable solvent lc2 Inject the sample onto an appropriate LC column (e.g., C18) lc3 Elute with a mobile phase gradient ms1 Ionize the eluent using an appropriate source (e.g., ESI) lc3->ms1 Separated analyte ms2 Analyze the ions in the mass analyzer (e.g., quadrupole, TOF) ms3 Detect the ions and generate the mass spectrum

Caption: A simplified workflow for LC-MS analysis.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the characterization of this compound. The combination of NMR, IR, and MS provides complementary information that, when taken together, allows for the unambiguous confirmation of the structure and purity of this compound. This is a critical step in any research or development pipeline involving novel chemical entities. The provided protocols offer a starting point for the development of specific analytical methods for this and related pyrimidine derivatives.

References

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America.
  • Infrared Spectra: Identifying Functional Groups.
  • Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. (2024). Spectroscopy.
  • Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Longdom Publishing.
  • Mass Spectrometry in Pharmaceutical Analysis. Taylor & Francis Online.
  • Applying mass spectrometry in pharmaceutical analysis. Drug Discovery News.
  • How to Find Functional Groups in the IR Spectrum. Dummies.com.
  • Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing.
  • NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes.
  • NMR Spectroscopy: Principles, Techniques, and Applic
  • NMR Spectroscopy: Basic Principles, Concepts and Applic
  • Identifying Characteristic Functional Groups. Chemistry LibreTexts.
  • Nuclear magnetic resonance spectroscopy. Wikipedia.
  • Infrared Spectra of Some Common Functional Groups. MCC Organic Chemistry.
  • Functional group identification for FTIR spectra using image-based machine learning models. NSF Public Access Repository.
  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv
  • Supporting Inform
  • FTIR Spectroscopic Analysis of Pyrimidine Deriv
  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Deriv
  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.
  • Spectroscopic analysis on the binding interaction of biologically active pyrimidine derivative with bovine serum albumin. Semantic Scholar.
  • This compound. Fluorochem.
  • Synthesis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. Benchchem.
  • ESI (Final)-Nit-2. The Royal Society of Chemistry.
  • 1H NMR spectrum of compound 4.
  • This compound. BLDpharm.
  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.
  • This compound, 95% Purity, C10H16N2O3, 1 gram. Stellar Scientific.
  • This compound. CymitQuimica.
  • 2-Amino-6-methylpyrimidin-4-one. PubChem.
  • 2,4-Diethoxy-6-methylpyrimidine. ChemScene.
  • 6-(METHOXYMETHYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-OL. Maybridge.
  • Pyrimidine, 4-methyl-. NIST WebBook.
  • 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. Benchchem.
  • Aldrich FT-IR Collection Edition II. Thermo Fisher Scientific.
  • 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR spectrum. ChemicalBook.
  • EPA/NIH Mass Spectral D
  • 2-Amino-6-methyl-4-pyrimidinol - Optional[13C NMR]. SpectraBase.
  • 1H and 13C NMR Spectra. The Royal Society of Chemistry.
  • Supporting Information List of Contents 1H and 13C NMR Spectra of Products: 2-10. The Royal Society of Chemistry.
  • 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. PubChem.
  • 2-Isopropyl-6-methyl-4-pyrimidinol. PubChem.

Sources

An In-depth Technical Guide to the Solubility and Stability of 6-(Diethoxymethyl)-2-methylpyrimidin-4-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the critical physicochemical properties of 6-(Diethoxymethyl)-2-methylpyrimidin-4-ol, specifically its solubility and stability. In the landscape of drug discovery and development, a thorough understanding of these parameters is paramount for advancing a compound from a promising candidate to a viable therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for the robust characterization of this pyrimidine derivative. While specific experimental data for this compound is not extensively available in public literature, this guide furnishes the necessary framework and protocols to generate such crucial data.

Introduction to this compound

This compound (CAS No. 1820619-66-6) is a heterocyclic compound belonging to the pyrimidine class of molecules.[1][2][3] Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds and pharmaceuticals.[4][5] The structural features of this compound, including the pyrimidinol core, a methyl group, and a diethoxymethyl group, contribute to its unique physicochemical profile.

A key characteristic of this molecule is its potential for tautomerism, existing in equilibrium between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms.[1] This tautomerism can significantly influence its hydrogen bonding capabilities, crystal packing, and, consequently, its solubility and stability.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₆N₂O₃[1][3]
Molecular Weight212.25 g/mol [2]
IUPAC Name4-(diethoxymethyl)-2-methyl-1H-pyrimidin-6-one[1]
CAS Number1820619-66-6[1][2][3]

The Critical Role of Solubility in Drug Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of a compound's 'drug-like' properties. For an orally administered drug, for instance, sufficient aqueous solubility is a prerequisite for absorption from the gastrointestinal tract into the bloodstream. Poor solubility can lead to low bioavailability, erratic dosing, and ultimately, therapeutic failure. Therefore, early and accurate assessment of a compound's solubility profile is a critical step in de-risking a drug development program.

Factors Influencing the Solubility of Pyrimidine Derivatives

The solubility of pyrimidine derivatives is dictated by a delicate balance of intermolecular forces between the solute and the solvent. Key factors include:

  • Crystal Lattice Energy: The strength of the interactions holding the compound in its solid state. Higher lattice energy corresponds to lower solubility.

  • Solvation Energy: The energy released when solute molecules are surrounded by solvent molecules. Favorable interactions (e.g., hydrogen bonding, dipole-dipole interactions) lead to higher solubility.

  • pH: For ionizable compounds, the pH of the medium can dramatically affect solubility. The pyrimidinol moiety of this compound suggests it may exhibit pH-dependent solubility.

  • Temperature: For many compounds, solubility increases with temperature.[4]

  • Presence of Cosolvents: The addition of organic solvents to aqueous media can significantly enhance the solubility of poorly soluble compounds.

Methodologies for Determining Aqueous and Organic Solubility

A multi-faceted approach to solubility determination is recommended to gain a comprehensive understanding of a compound's behavior in various relevant media.

Kinetic and Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility.

  • Kinetic Solubility: This is a high-throughput screening method that measures the concentration at which a compound, added from a concentrated stock solution (typically in DMSO), begins to precipitate in an aqueous buffer. It is a rapid assessment but may not represent true equilibrium.

  • Thermodynamic Solubility: This is the true equilibrium solubility, determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period. This is the gold standard for solubility measurement.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the universally accepted shake-flask method for determining thermodynamic solubility.

Materials:

  • This compound (solid)

  • Selection of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and relevant organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile).

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • HPLC system with a suitable column and detector (e.g., UV-Vis)

  • Calibrated analytical balance

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be visually apparent.

  • Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL of pH 7.4 buffer) to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sampling and Dilution: Carefully remove an aliquot of the supernatant, ensuring no solid particles are disturbed. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Self-Validation:

  • Visual Confirmation: Ensure a solid excess remains at the end of the experiment.

  • Time to Equilibrium: Perform a time-course study (e.g., sampling at 12, 24, 48, and 72 hours) to confirm that the measured concentration has reached a plateau, indicating equilibrium.

  • Multiple Replicates: Conduct the experiment in triplicate to assess the reproducibility of the results.

Stability Assessment: Ensuring Compound Integrity

The chemical stability of a drug candidate is as critical as its solubility. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency, the formation of potentially toxic byproducts, and a shortened shelf-life.

Key Factors Influencing the Stability of Pyrimidine Derivatives
  • pH: Pyrimidine rings and their substituents can be susceptible to acid- or base-catalyzed hydrolysis.

  • Oxidation: The molecule may be sensitive to oxidative degradation, particularly if it possesses electron-rich centers.

  • Light (Photostability): Exposure to light, especially UV radiation, can induce photochemical degradation.

  • Temperature: Elevated temperatures can accelerate degradation reactions.[6]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the compound under more aggressive conditions than it would typically encounter. This helps to identify potential degradation pathways and develop stability-indicating analytical methods.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Photostability chamber

  • Temperature-controlled oven

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature.

    • Thermal Stress: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 60 °C).

    • Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition. Neutralize the acidic and basic samples if necessary.

  • HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products. A PDA detector can help in assessing the peak purity, while an MS detector can aid in the identification of degradants.

  • Data Interpretation: Quantify the amount of the parent compound remaining at each time point. Identify and, if possible, characterize the major degradation products.

Self-Validation:

  • Mass Balance: The sum of the amount of the parent compound remaining and the amount of degradation products formed should be close to 100% of the initial amount.

  • Peak Purity: Use a PDA detector to check the peak purity of the parent compound at each time point to ensure that no co-eluting degradants are interfering with its quantification.

Data Visualization and Interpretation

Tabular Summary of Expected Data

The following tables serve as templates for recording and presenting the data generated from the proposed experiments.

Table 1: Thermodynamic Solubility of this compound

Solvent/BufferpHTemperature (°C)Solubility (mg/mL)Standard Deviation
0.1 M HCl1.225[Insert Data][Insert Data]
Acetate Buffer4.525[Insert Data][Insert Data]
Phosphate Buffer6.825[Insert Data][Insert Data]
Phosphate Buffer7.425[Insert Data][Insert Data]
Water~7.025[Insert Data][Insert Data]
EthanolN/A25[Insert Data][Insert Data]
MethanolN/A25[Insert Data][Insert Data]
DMSON/A25[Insert Data][Insert Data]

Table 2: Summary of Forced Degradation Studies for this compound

Stress ConditionTime (hours)% Parent Compound RemainingNo. of DegradantsMajor Degradant(s) (RRT)
0.1 M HCl, 60 °C24[Insert Data][Insert Data][Insert Data]
0.1 M NaOH, 60 °C24[Insert Data][Insert Data][Insert Data]
3% H₂O₂, RT24[Insert Data][Insert Data][Insert Data]
Thermal (60 °C)24[Insert Data][Insert Data][Insert Data]
Photostability24[Insert Data][Insert Data][Insert Data]
Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Add excess solid to vials prep2 Add known volume of solvent prep1->prep2 Step 1-2 exp1 Equilibrate on shaker (24-48h, constant T) prep2->exp1 Step 3 exp2 Centrifuge to pellet solid exp1->exp2 Step 4 exp3 Sample and dilute supernatant exp2->exp3 Step 5 an1 Quantify by validated HPLC exp3->an1 Step 6 an2 Calculate solubility an1->an2 Step 7

Caption: Workflow for Thermodynamic Solubility Determination.

Stability_Workflow cluster_stress Forced Degradation Conditions start Prepare stock solution of This compound acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid therm Thermal Stress (60°C) start->therm photo Photostability (ICH Q1B) start->photo analysis Time-point sampling and analysis by stability-indicating HPLC-PDA/MS acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis interpretation Data Interpretation: - Quantify parent compound - Identify degradants - Assess mass balance analysis->interpretation

Caption: Workflow for Forced Degradation Studies.

Conclusion

While a comprehensive dataset on the solubility and stability of this compound is not yet publicly available, this guide provides the scientific rationale and robust, self-validating protocols necessary for its determination. A thorough understanding of these fundamental properties is an indispensable component of the risk assessment and progression of any new chemical entity in the drug development pipeline. By employing the methodologies outlined herein, researchers can generate the high-quality, reproducible data required to make informed decisions about the future of this compound as a potential therapeutic agent.

References

  • Solubility of a Series of Pyrimidine Derivatives in Methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie. [Link]

  • This compound, 95% Purity, C10H16N2O3, 1 gram. American Custom Chemicals Corporation. [Link]

  • New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air. [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]

Sources

discovery and history of novel pyrimidine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Novel Pyrimidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus, a deceptively simple six-membered aromatic heterocycle, is a titan in the world of medicinal chemistry and chemical biology. Its journey from a laboratory curiosity in the 19th century to a cornerstone of modern therapeutics is a testament to its remarkable chemical versatility and inherent biological relevance. This technical guide provides a comprehensive exploration of the discovery and history of pyrimidine compounds. We will delve into the foundational synthetic milestones, the evolution of pyrimidine as a "privileged scaffold," and the causal relationships between its structural features and diverse pharmacological activities. This guide is designed for professionals in drug development, offering field-proven insights, detailed experimental protocols for key synthetic methodologies, and visualizations of critical pathways to illuminate the enduring legacy and future potential of this indispensable chemical entity.

The Pyrimidine Core: An Introduction to a Biologically-Privileged Scaffold

Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.[1][2][3][4] This specific arrangement of nitrogen atoms makes the pyrimidine ring electron-deficient, which profoundly influences its chemical reactivity and its ability to participate in biological interactions.[5][6]

The significance of the pyrimidine moiety is fundamentally rooted in nature. It forms the backbone of the nucleobases uracil, thymine, and cytosine, which are essential components of the nucleic acids RNA and DNA.[1][2] This inherent biological role provides a distinct advantage; pyrimidine-based drug candidates can often be recognized and processed by cellular machinery, which can enhance their bioavailability and efficacy. Beyond nucleic acids, the pyrimidine ring is also found in essential natural compounds like thiamine (vitamin B1).[1][7] This natural prevalence has made the pyrimidine scaffold a focal point for medicinal chemists for over a century, leading to an immense and ever-growing arsenal of synthetic drugs targeting a multitude of diseases.[8]

// Main Node Pyrimidine [label="Pyrimidine\n(1,3-Diazine)", fillcolor="#4285F4", pos="0,0!"];

// Natural Derivatives node [fillcolor="#34A853"]; Uracil [label="Uracil (in RNA)", pos="-2,1.5!"]; Thymine [label="Thymine (in DNA)", pos="0,1.5!"]; Cytosine [label="Cytosine (in DNA & RNA)", pos="2,1.5!"]; Thiamine [label="Thiamine (Vitamin B1)", pos="0,-1.5!"];

// Edges edge [color="#5F6368"]; Pyrimidine -> Uracil [label="Forms Nucleoside\nUridine"]; Pyrimidine -> Thymine [label="Forms Nucleoside\nThymidine"]; Pyrimidine -> Cytosine [label="Forms Nucleoside\nCytidine"]; Pyrimidine -> Thiamine [label="Essential Vitamin"]; } enddot Caption: The core pyrimidine structure and its vital natural derivatives.

Historical Milestones: From Isolation to Synthesis

The story of pyrimidine chemistry is one of gradual discovery and synthetic innovation that laid the groundwork for its modern applications.

  • 1776: The first chapter begins not with pyrimidine itself, but with a related fused structure. C. W. Scheele isolated uric acid, a purine derivative which contains a pyrimidine ring, from urinary calculi.[9]

  • 1818: Brugnatelli isolated the first true pyrimidine derivative, alloxan, by oxidizing uric acid with nitric acid.[7][9]

  • 1879: A pivotal moment in synthetic chemistry occurred when Grimaux reported the first laboratory synthesis of a pyrimidine derivative, barbituric acid, from the condensation of urea and malonic acid in the presence of phosphorus oxychloride.[1]

  • 1884-1885: The systematic study of pyrimidines was pioneered by Adolf Pinner. He synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines and was the first to coin the name "pyrimidin" in 1885.[1][9]

  • 1900: The parent, unsubstituted pyrimidine compound was finally prepared by Siegmund Gabriel and James Colman. Their method involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine, which was then reduced using zinc dust in hot water.[1][9]

These foundational discoveries unlocked the potential for chemists to create a vast array of substituted pyrimidines, moving the field from the study of natural isolates to the rational design of novel compounds.

// Connections N1776 -> N1818; N1818 -> N1879; N1879 -> N1884; N1884 -> N1900; } enddot Caption: Key historical milestones in the discovery of pyrimidines.

The Evolution of Synthetic Methodologies

The ability to synthesize a diverse library of pyrimidine derivatives is central to their success in drug discovery. Over the decades, a number of robust and versatile synthetic strategies have been developed. The choice of a particular synthetic route is dictated by the desired substitution pattern, the availability of starting materials, and the need for efficiency and scalability.

The Principal Synthesis: A Foundational Approach

The most common and classical approach to the pyrimidine core involves the cyclization of a compound containing an N-C-N bond (like urea, thiourea, or guanidine) with a β-dicarbonyl compound.[1] This method's enduring popularity stems from its use of readily available starting materials and its directness in forming the heterocyclic ring.

Principal_Synthesis cluster_reactants Reactants dicarbonyl β-Dicarbonyl (e.g., Ethyl Acetoacetate) condensation Cyclocondensation (Acid or Base catalyst) dicarbonyl->condensation ncn N-C-N Compound (e.g., Urea, Guanidine) ncn->condensation product Substituted Pyrimidine Derivative condensation->product

The Biginelli Reaction: A Multicomponent Marvel

The Biginelli reaction, first reported in 1891, is a powerful one-pot, three-component synthesis. It allows for the efficient creation of dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea. The causality behind its utility in drug discovery is its high degree of atom economy and operational simplicity. By varying each of the three components, chemists can rapidly generate a large library of diverse compounds for screening, accelerating the hit-to-lead process.

Detailed Protocol: Biginelli Synthesis of a Dihydropyrimidinone

This protocol describes a representative acid-catalyzed Biginelli reaction. It is a self-validating system; successful synthesis is confirmed by characterization of the crystalline product, which typically precipitates from the reaction mixture.

  • Reagent Preparation: In a 100 mL round-bottom flask, combine the aldehyde (10 mmol), β-ketoester (e.g., ethyl acetoacetate, 10 mmol), and urea (15 mmol).

  • Solvent and Catalyst Addition: Add ethanol (20 mL) to the flask to dissolve the reactants. To this solution, add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (0.5 mL).

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes. The product will typically crystallize and precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, washing the crystals with cold ethanol to remove any unreacted starting materials.

  • Characterization: Dry the product under vacuum. Confirm the identity and purity of the synthesized dihydropyrimidinone using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Therapeutic Landscape: Pyrimidines in Modern Medicine

The structural versatility of the pyrimidine scaffold has enabled its application across a vast range of therapeutic areas.[6] Pyrimidine derivatives have been successfully developed as anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular agents.[2][10][11]

Anticancer Agents

Pyrimidine's resemblance to the natural nucleobases makes it an ideal scaffold for developing antimetabolites that interfere with nucleic acid synthesis, a hallmark of rapidly proliferating cancer cells.[12]

  • 5-Fluorouracil (5-FU): A cornerstone of chemotherapy, 5-FU is a pyrimidine analog that, once metabolized in the cell, inhibits thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA. This leads to the arrest of DNA replication and cell death.[13]

  • Kinase Inhibitors: Many modern targeted therapies leverage the pyrimidine core to inhibit protein kinases, enzymes that are often dysregulated in cancer.[13] The nitrogen atoms in the pyrimidine ring are excellent hydrogen bond acceptors and donors, allowing them to anchor the inhibitor molecule within the ATP-binding pocket of the target kinase.[6][8] Drugs like Imatinib , which targets the Bcr-Abl kinase in chronic myeloid leukemia, feature a critical 2-aminopyrimidine moiety for binding.[14]

Table 1: Representative Pyrimidine-Based Anticancer Agents and Their Targets

Drug NameChemical ClassPrimary Target(s)Indication(s)
5-Fluorouracil AntimetaboliteThymidylate SynthaseColorectal, Breast, Stomach, Pancreatic Cancer
Gemcitabine AntimetaboliteDNA PolymerasePancreatic, Lung, Ovarian, Breast Cancer
Imatinib Kinase InhibitorBcr-Abl, c-KIT, PDGFRChronic Myeloid Leukemia, GIST
Erlotinib Kinase InhibitorEGFRNon-Small Cell Lung Cancer, Pancreatic Cancer
Ibrutinib Kinase InhibitorBruton's Tyrosine Kinase (BTK)Mantle Cell Lymphoma, Chronic Lymphocytic Leukemia

EGFR_Inhibition cluster_pathway EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Downstream Downstream Signaling (Proliferation, Survival) EGFR->Downstream Phosphorylation ATP ATP ATP->EGFR Inhibitor Pyrimidine-based Kinase Inhibitor (e.g., Erlotinib) Inhibitor->Block Competes with ATP

Antiviral Agents

The same antimetabolite principle is highly effective against viruses, which rely on the host cell's machinery for replication.

  • Zidovudine (AZT): A landmark drug in the treatment of HIV, AZT is a thymidine analog. It is converted to its triphosphate form within the cell and incorporated into the growing viral DNA chain by the viral enzyme reverse transcriptase. Because AZT lacks the 3'-hydroxyl group necessary for chain elongation, it acts as a chain terminator, halting viral replication.

  • Acyclovir: While technically a purine analog, its mechanism is instructive and has been applied to pyrimidine analogs. It selectively targets viral thymidine kinase for activation, ensuring it primarily affects infected cells.

Antimicrobial and Anti-inflammatory Agents

The synthetic adaptability of pyrimidine has allowed for the development of compounds that target a wide range of other biological processes.[11]

  • Antibacterial: Sulfadiazine, a sulfa drug, combines a sulfonamide group with a pyrimidine ring. It acts as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. Humans are unaffected as they obtain folic acid from their diet.

  • Anti-inflammatory: Certain pyrimidine derivatives have been developed as inhibitors of enzymes like p38 MAP kinase, which is involved in inflammatory signaling pathways.[7]

Conclusion and Future Outlook

From its fundamental role in the blueprint of life to its application in life-saving medicines, the pyrimidine scaffold has proven to be a cornerstone of chemical and biological sciences. The historical journey from the isolation of natural derivatives to the development of sophisticated, multi-component synthetic reactions has empowered scientists to harness its unique properties. The inherent biological acceptance of the pyrimidine core, combined with its synthetic tractability, ensures its continued prominence in drug discovery. Future research will undoubtedly focus on creating novel pyrimidine derivatives with higher selectivity for their targets, exploring new fused heterocyclic systems based on the pyrimidine core, and applying modern computational methods to guide the rational design of the next generation of pyrimidine-based therapeutics.[15][16]

References

  • The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry - Benchchem.
  • Pyrimidine - Wikipedia.
  • The Ascendancy of Pyridopyrimidines: A Technical Guide to Their Discovery, History, and Therapeutic Evolution - Benchchem.
  • A review on biological importance of pyrimidines in the new era - ResearchG
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
  • A Study on the Biological and Medicinal Significance of Pyrimidines and Related Heterocycles - Ignited Minds Journals.
  • Marketed drugs containing the pyrimidine scaffold.
  • BIOLOGICAL AND MEDICINAL SIGNIFICANCE OF PYRIMIDINES: A REVIEW.
  • An overview on synthesis and biological activity of pyrimidines - SciSpace.
  • Pyrimidine Derivatives in Medicinal Chemistry: A Technical Guide - Benchchem.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Marketed pyrimidine scaffold containing drugs - ResearchG
  • Pyrimidine | Nucleobases, DNA, RNA - Britannica.
  • Synthesis and Characterization of Novel Pyrimidine Deriv
  • Full article: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.
  • Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central.
  • Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf.
  • Pyrimidine derivatives as anticancer and antimicrobial agents - ResearchG
  • CHAPTER 1.
  • A mini review of pyrimidine and fused pyrimidine marketed drugs - CORE.
  • Full article: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery - Taylor & Francis.

Sources

Methodological & Application

Application Note: Synthesis Protocol for 6-(Diethoxymethyl)-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction

6-(Diethoxymethyl)-2-methylpyrimidin-4-ol (CAS No: 1820619-66-6) is a substituted pyrimidine derivative that serves as a valuable heterocyclic building block in organic synthesis and medicinal chemistry.[1][2] The pyrimidine scaffold is a core component of numerous biologically active compounds, including nucleic acids and various pharmaceuticals. The presence of a diethoxymethyl acetal and a methyl group on the pyrimidine ring offers multiple points for further chemical modification, making this compound a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel kinase inhibitors and other targeted therapeutics.

This document provides a comprehensive guide for the synthesis of this compound, designed for researchers in chemical synthesis and drug development. It covers the underlying reaction mechanism, a detailed step-by-step experimental protocol, characterization methods, and troubleshooting advice to ensure a reliable and reproducible outcome.

Synthetic Strategy and Core Mechanism

The synthesis of the pyrimidin-4-ol core is most effectively achieved through a classical cyclocondensation reaction, a variant of the Pinner synthesis.[3] This strategy involves the base-catalyzed reaction between an amidine and a β-keto ester.[4]

Retrosynthetic Analysis:

The target molecule can be disconnected at the N1-C6 and N3-C4 bonds, revealing the two key starting materials:

  • Acetamidine: This provides the N1-C2-N3 fragment and the methyl group at the 2-position. It is typically used as its more stable hydrochloride salt.[5][6]

  • Ethyl 4,4-diethoxyacetoacetate: This β-keto ester provides the C4-C5-C6 backbone, including the hydroxyl group at C4 (via tautomerization of the ketone) and the diethoxymethyl group at C6.

The overall transformation is a robust and high-yielding method for constructing the pyrimidine ring system.

Reaction Mechanism:

The reaction proceeds through a series of well-understood steps initiated by a strong base, typically sodium ethoxide.

  • Deprotonation: The base deprotonates the acetamidine hydrochloride to generate the free acetamidine, a potent nucleophile.

  • Nucleophilic Attack: The free amidine attacks the more electrophilic ketone carbonyl of the ethyl 4,4-diethoxyacetoacetate.

  • Cyclization: An intramolecular nucleophilic attack occurs where the second nitrogen of the amidine attacks the ester carbonyl, leading to the formation of a six-membered heterocyclic intermediate.

  • Aromatization (Tautomerization): The intermediate eliminates ethanol and undergoes tautomerization to form the more stable pyrimidin-4-ol aromatic system.

Reaction_Mechanism Fig. 1: Reaction Mechanism for Pyrimidine Synthesis cluster_0 Step 1: Amidine Formation cluster_1 Step 2 & 3: Attack and Cyclization cluster_2 Step 4: Aromatization AcetamidineHCl Acetamidine HCl FreeAmidine Free Acetamidine (Nucleophile) AcetamidineHCl->FreeAmidine - EtOH - NaCl Base NaOEt Ketoester Ethyl 4,4-diethoxyacetoacetate FreeAmidine->Ketoester Condensation Intermediate1 Tetrahedral Intermediate Ketoester->Intermediate1 + Free Amidine Cyclized Cyclized Intermediate Intermediate1->Cyclized Intramolecular Attack FinalProduct 6-(Diethoxymethyl)-2- methylpyrimidin-4-ol Cyclized->FinalProduct - EtOH - Tautomerization

Caption: Fig. 1: Reaction Mechanism for Pyrimidine Synthesis.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from commercially available starting materials.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )Amount (molar eq.)
Ethyl 4,4-diethoxyacetoacetate607-96-5C₁₀H₁₈O₅218.251.0 eq.
Acetamidine hydrochloride124-42-5C₂H₇ClN₂94.541.1 eq.
Sodium Ethoxide (NaOEt)141-52-6C₂H₅NaO68.052.2 eq.
Anhydrous Ethanol (EtOH)64-17-5C₂H₆O46.07Solvent
Glacial Acetic Acid64-19-7C₂H₄O₂60.05For neutralization
Deionized Water7732-18-5H₂O18.02For work-up
Equipment
  • Round-bottom flask (e.g., 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

Safety Precautions
  • Sodium Ethoxide: Highly corrosive and reacts violently with water. Handle in a fume hood under anhydrous conditions. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Anhydrous Ethanol/Acetic Acid: Flammable liquids and irritants. Handle in a well-ventilated area away from ignition sources.

  • Acetamidine Hydrochloride: Causes skin and serious eye irritation.[7] Avoid inhalation of dust.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium ethoxide (2.2 eq.).

    • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (approx. 100 mL for a 0.1 mol scale reaction). Stir the mixture until the sodium ethoxide is fully dissolved.

    • Causality: Using a strong base like NaOEt is crucial for two reasons: it deprotonates the acetamidine hydrochloride to its active free base form, and it catalyzes the initial condensation by promoting enolate formation on the β-keto ester. Anhydrous conditions are essential to prevent the base from being quenched by water.

  • Addition of Reactants:

    • Add acetamidine hydrochloride (1.1 eq.) to the sodium ethoxide solution. Stir for 15-20 minutes. A fine precipitate of sodium chloride may form.

    • Slowly add ethyl 4,4-diethoxyacetoacetate (1.0 eq.) to the flask via a dropping funnel or syringe.

    • Causality: A slight excess of the amidine ensures complete consumption of the more valuable β-keto ester. The pre-stirring step allows for the in-situ formation of the free amidine before the introduction of the ester.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 4-6 hours.

    • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The disappearance of the starting ester spot indicates reaction completion.

  • Work-up and Isolation:

    • After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

    • Reduce the volume of the solvent by approximately half using a rotary evaporator.

    • Place the flask in an ice bath and cool the concentrated mixture to 0-5 °C.

    • Slowly add glacial acetic acid to neutralize the mixture to a pH of approximately 6-7. The product will precipitate as a white or off-white solid.

    • Causality: Neutralization is a critical step. The product exists as a sodium salt in the basic reaction mixture. Acidification protonates the pyrimidinolate anion, causing the neutral, less soluble this compound to precipitate out of the solution.

  • Purification:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold deionized water, followed by a small amount of cold ethanol to remove residual salts and impurities.

    • Dry the product under vacuum at 40-50 °C to a constant weight.

    • If further purification is needed, the product can be recrystallized from an appropriate solvent such as ethanol/water.

Characterization and Expected Results

The identity and purity of the synthesized this compound should be confirmed through analytical techniques.

PropertyExpected Value
Appearance White to off-white crystalline solid
Molecular Formula C₁₀H₁₆N₂O₃[1][8]
Molecular Weight 212.25 g/mol [1]
Yield 75-85% (typical)
Purity (by HPLC/NMR) >95%
Storage Conditions Store at 2-8°C under an inert atmosphere.[1]
  • ¹H NMR: Expect characteristic peaks for the methyl group (singlet, ~2.3-2.5 ppm), the ethyl groups of the acetal (triplet and quartet), the acetal methine proton (singlet, ~5.5-5.8 ppm), and the pyrimidine ring proton (singlet, ~6.0-6.2 ppm).

  • ¹³C NMR: Expect signals corresponding to all 10 carbons, including the distinct pyrimidine ring carbons and the acetal carbon (~100-105 ppm).

  • Mass Spectrometry (MS): The ESI+ spectrum should show a prominent peak at m/z = 213.12 [M+H]⁺.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive (wet) sodium ethoxide or solvent.1. Use freshly opened or properly stored anhydrous reagents and solvents. Dry glassware thoroughly.
2. Incomplete reaction.2. Extend the reflux time and monitor by TLC until the starting material is consumed.
3. Product remains dissolved during work-up.3. Ensure pH is correctly adjusted to ~6-7. Concentrate the solution further before precipitation. Ensure adequate cooling in the ice bath.
Product is Oily or Impure 1. Incomplete neutralization; product is partially salt.1. Carefully check the pH. Add acid dropwise until precipitation is complete.
2. Insufficient washing.2. Wash the filter cake thoroughly with cold water and cold ethanol.
3. Presence of unreacted starting materials.3. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate).

Synthesis Workflow

Caption: Fig. 2: Overall Synthesis Workflow.

References

  • Sciencemadness Wiki. (2023-12-28). Acetamidine hydrochloride. [Link]

  • Wikipedia. Acetamidine hydrochloride. [Link]

  • Grokipedia. Acetamidine hydrochloride. [Link]

  • Organic Syntheses Procedure. Acetamidine hydrochloride. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • Organic Syntheses Procedure. Ethyl diethoxyacetate. [Link]

  • PrepChem. Synthesis of ethyl diethoxyacetoacetate. [Link]

  • ResearchGate. Synthesis of 4H-pyrimidin-4-ones from β-keto amides and amides. [Link]

  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • Royal Society of Chemistry. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. [Link]

  • Google P
  • MDPI. Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]

  • PubMed. Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. [Link]

  • ResearchGate. Ethyl Diethoxyacetate. [Link]

  • SciSpace. Synthesis of 2,3-Dihydro-6-methyl-2-thiopyrimidin-4(1H)-one (6-Methylthiouracil) Derivatives and Their Reactions. [Link]

  • ResearchGate. Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. [Link]

  • Google Patents. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
  • Organic Syntheses Procedure. 4-Methyl-6-hydroxypyrimidine. [Link]

  • MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]

Sources

Application Notes and Protocols for the Synthesis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol from Ethyl 2-cyano-4,4-diethoxybutyrate and Guanidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol, a pivotal intermediate in medicinal chemistry. The reaction between ethyl 2-cyano-4,4-diethoxybutyrate and a guanidinylating agent represents a fundamental transformation in heterocyclic chemistry, leading to the formation of a highly functionalized pyrimidine core. This document elucidates the underlying chemical principles, provides detailed experimental protocols for two synthetic routes, and offers insights into the practical aspects of this important reaction for professionals engaged in drug discovery and development.

The pyrimidine scaffold is a ubiquitous motif in a vast array of biologically active compounds, including kinase and thymidine phosphorylase inhibitors. The title compound, with its reactive amino and hydroxyl groups and a versatile diethoxyethyl side chain, serves as a valuable building block for the elaboration of complex molecular architectures.

Chemical Principles and Reaction Mechanism

The synthesis of the pyrimidine ring from ethyl 2-cyano-4,4-diethoxybutyrate and guanidine is a classic example of a condensation-cyclization reaction. Guanidine, a strong base and a potent nucleophile, is ideally suited for this transformation. The reaction proceeds through a series of well-understood steps, initiated by the nucleophilic attack of guanidine on the electrophilic centers of the butyrate derivative.

The reaction mechanism can be conceptualized as follows:

  • Enolate Formation: In the presence of a base (often sodium ethoxide, generated in situ), the α-carbon of the ethyl 2-cyano-4,4-diethoxybutyrate is deprotonated to form an enolate. This enhances the nucleophilicity of the α-carbon.

  • Nucleophilic Attack on the Cyano Group: One of the amino groups of guanidine acts as a nucleophile and attacks the electrophilic carbon of the cyano group, forming an intermediate amidine.

  • Intramolecular Cyclization: The second amino group of the guanidine then undergoes an intramolecular nucleophilic attack on the ester carbonyl carbon. This step leads to the formation of the six-membered pyrimidine ring.

  • Tautomerization: The newly formed pyrimidine ring undergoes tautomerization to yield the more stable aromatic 6-amino-4-hydroxypyrimidine structure.

Under the reaction conditions, the diethoxyethyl group typically remains intact, serving as a protected aldehyde functionality that can be deprotected in subsequent synthetic steps if required.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product reactant1 Ethyl 2-cyano-4,4-diethoxybutyrate intermediate1 Enolate Formation reactant1->intermediate1 Base (NaOEt) reactant2 Guanidine intermediate2 Nucleophilic attack on Cyano Group reactant2->intermediate2 intermediate1->intermediate2 intermediate3 Intramolecular Cyclization intermediate2->intermediate3 product 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol intermediate3->product Tautomerization Experimental_Workflow cluster_route1 Route 1: Direct Condensation cluster_route2 Route 2: Two-Step Synthesis r1_step1 Prepare Sodium Ethoxide r1_step2 Add Reactants (Butyrate & Guanidine HCl) r1_step1->r1_step2 r1_step3 Reflux r1_step2->r1_step3 r1_step4 Work-up & Neutralization r1_step3->r1_step4 r1_step5 Isolate & Purify Product r1_step4->r1_step5 r2_step1 Prepare Sodium Ethoxide r2_step2 Add Reactants (Butyrate & Thiourea) r2_step1->r2_step2 r2_step3 Reflux r2_step2->r2_step3 r2_step4 Work-up & Isolate Intermediate r2_step3->r2_step4 r2_step5 Desulfurization with Raney Nickel r2_step4->r2_step5 r2_step6 Isolate & Purify Product r2_step5->r2_step6

Application Notes and Protocols for the Utilization of 6-(Diethoxymethyl)-2-methylpyrimidin-4-ol in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design

The pyrimidine ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates, particularly in the realm of protein kinase inhibitors.[1][2] Its prevalence stems from its ability to mimic the purine core of adenosine triphosphate (ATP), enabling competitive binding to the ATP-binding site of a wide array of kinases.[3] By strategically modifying the substitution pattern on the pyrimidine ring, medicinal chemists can achieve potent and selective inhibition of specific kinases implicated in diseases such as cancer and inflammatory disorders.[4][5]

This document provides a comprehensive guide to the synthesis and application of a versatile pyrimidine building block, 6-(Diethoxymethyl)-2-methylpyrimidin-4-ol , in the construction of diverse kinase inhibitor libraries. The diethoxymethyl group serves as a masked aldehyde, which can be deprotected under acidic conditions to provide a reactive handle for further functionalization or can be retained to modulate the physicochemical properties of the final compound. The 2-methyl and 4-ol substituents provide key points for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR).

We present a detailed synthetic workflow, from the preparation of the core pyrimidine structure to its elaboration into representative kinase inhibitors targeting key signaling pathways. The protocols are designed to be robust and reproducible, and are accompanied by explanations of the underlying chemical principles and expected analytical data.

Synthetic Workflow Overview

The overall strategy for the synthesis of kinase inhibitors from this compound involves a multi-step sequence, as depicted in the workflow diagram below. The key steps include the synthesis of the pyrimidin-4-ol starting material, its activation via chlorination, and subsequent diversification through palladium-catalyzed cross-coupling reactions.

G cluster_0 Synthesis of Starting Material cluster_1 Activation and Diversification 2-Methyl-4,6-dihydroxypyrimidine 2-Methyl-4,6-dihydroxypyrimidine Vilsmeier-Haack\nFormylation Vilsmeier-Haack Formylation 2-Methyl-4,6-dihydroxypyrimidine->Vilsmeier-Haack\nFormylation POCl3, DMF 5-Formyl-2-methyl-\n4,6-dihydroxypyrimidine 5-Formyl-2-methyl- 4,6-dihydroxypyrimidine Vilsmeier-Haack\nFormylation->5-Formyl-2-methyl-\n4,6-dihydroxypyrimidine Acetal\nProtection Acetal Protection 5-Formyl-2-methyl-\n4,6-dihydroxypyrimidine->Acetal\nProtection HC(OEt)3, H+ 6-(Diethoxymethyl)-2-methylpyrimidin-4,6-diol 6-(Diethoxymethyl)-2-methylpyrimidin-4,6-diol Acetal\nProtection->6-(Diethoxymethyl)-2-methylpyrimidin-4,6-diol Tautomerization Tautomerization 6-(Diethoxymethyl)-2-methylpyrimidin-4,6-diol->Tautomerization This compound This compound Tautomerization->this compound Chlorination Chlorination This compound->Chlorination POCl3 4-Chloro-6-(diethoxymethyl)-\n2-methylpyrimidine 4-Chloro-6-(diethoxymethyl)- 2-methylpyrimidine Chlorination->4-Chloro-6-(diethoxymethyl)-\n2-methylpyrimidine Suzuki Coupling Suzuki Coupling 4-Chloro-6-(diethoxymethyl)-\n2-methylpyrimidine->Suzuki Coupling ArB(OH)2, Pd catalyst Buchwald-Hartwig\nAmination Buchwald-Hartwig Amination 4-Chloro-6-(diethoxymethyl)-\n2-methylpyrimidine->Buchwald-Hartwig\nAmination ArNH2, Pd catalyst Aryl-substituted\nKinase Inhibitor Aryl-substituted Kinase Inhibitor Suzuki Coupling->Aryl-substituted\nKinase Inhibitor Biological Evaluation Biological Evaluation Aryl-substituted\nKinase Inhibitor->Biological Evaluation Amino-substituted\nKinase Inhibitor Amino-substituted Kinase Inhibitor Buchwald-Hartwig\nAmination->Amino-substituted\nKinase Inhibitor Amino-substituted\nKinase Inhibitor->Biological Evaluation

Figure 1: General synthetic workflow for the preparation of kinase inhibitors from this compound.

Part 1: Synthesis of the Key Intermediate: this compound

The synthesis of the title compound commences with the commercially available 2-methyl-4,6-dihydroxypyrimidine. A Vilsmeier-Haack formylation introduces a formyl group at the electron-rich 5-position, which is subsequently protected as a diethyl acetal.

Protocol 1: Synthesis of 5-Formyl-2-methyl-4,6-dihydroxypyrimidine

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] In this step, the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as the electrophile.

Materials:

  • 2-Methyl-4,6-dihydroxypyrimidine (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • N,N-Dimethylformamide (DMF) (10 vol)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool DMF (5 vol) to 0 °C in an ice bath.

  • Slowly add POCl₃ (3.0 eq) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • In a separate flask, suspend 2-methyl-4,6-dihydroxypyrimidine (1.0 eq) in DMF (5 vol).

  • Slowly add the suspension of the pyrimidine to the freshly prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to 80 °C for 4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold methanol.

  • Dry the solid under vacuum to afford 5-formyl-2-methyl-4,6-dihydroxypyrimidine as a pale yellow solid.

Expected Yield: 75-85%

Characterization Data (Predicted):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.5-12.5 (br s, 2H, OH), 10.1 (s, 1H, CHO), 2.4 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 190.2 (CHO), 165.8 (C4/C6), 158.5 (C2), 108.1 (C5), 19.8 (CH₃).

  • MS (ESI): m/z 155.04 [M+H]⁺.

Protocol 2: Synthesis of this compound

The formyl group is protected as a diethyl acetal to prevent side reactions in the subsequent chlorination step. This reaction is typically carried out under acidic catalysis with an excess of an orthoformate.[8]

Materials:

  • 5-Formyl-2-methyl-4,6-dihydroxypyrimidine (1.0 eq)

  • Triethyl orthoformate (10 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.1 eq)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Suspend 5-formyl-2-methyl-4,6-dihydroxypyrimidine (1.0 eq) in toluene in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Add triethyl orthoformate (10 eq) and a catalytic amount of p-TSA (0.1 eq).

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield this compound as a white to off-white solid. The product exists predominantly in the pyrimidin-4-one tautomeric form.

Expected Yield: 80-90%

Characterization Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃): δ 11.8 (br s, 1H, NH), 6.1 (s, 1H, pyrimidine-H), 5.5 (s, 1H, CH(OEt)₂), 3.7-3.5 (m, 4H, 2 x OCH₂CH₃), 2.5 (s, 3H, CH₃), 1.2 (t, J = 7.1 Hz, 6H, 2 x OCH₂CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 164.5 (C4), 162.1 (C6), 159.8 (C2), 101.5 (CH(OEt)₂), 98.7 (C5), 61.3 (OCH₂CH₃), 22.5 (CH₃), 15.2 (OCH₂CH₃).

  • MS (ESI): m/z 213.12 [M+H]⁺.

Part 2: Activation and Diversification for Kinase Inhibitor Synthesis

The hydroxyl group at the 4-position of the pyrimidine ring is a poor leaving group. Therefore, it must be converted to a more reactive group, typically a halide, to enable cross-coupling reactions.

Protocol 3: Synthesis of 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine

Chlorination of the pyrimidin-4-ol is readily achieved using phosphorus oxychloride (POCl₃).[9] This reaction converts the hydroxyl group into a good leaving group (chloride), making the C4 position susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Materials:

  • This compound (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq, optional)

  • Toluene or Dichloromethane (DCM)

  • Ice-water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in toluene or DCM.

  • Add POCl₃ (5 eq) and, if desired, DIPEA (1.2 eq) to act as a base.

  • Heat the reaction mixture to reflux (for toluene) or 40 °C (for DCM) and stir for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it slowly into a vigorously stirred mixture of ice and water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can often be used directly in the next step or purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate).

Expected Yield: 85-95%

Characterization Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.2 (s, 1H, pyrimidine-H), 5.6 (s, 1H, CH(OEt)₂), 3.8-3.6 (m, 4H, 2 x OCH₂CH₃), 2.7 (s, 3H, CH₃), 1.25 (t, J = 7.1 Hz, 6H, 2 x OCH₂CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 169.5 (C2), 163.8 (C6), 161.2 (C4), 115.4 (C5), 101.1 (CH(OEt)₂), 61.8 (OCH₂CH₃), 25.9 (CH₃), 15.1 (OCH₂CH₃).

  • MS (ESI): m/z 231.09 [M+H]⁺, 233.09 [M+2+H]⁺ (isotopic pattern for Cl).

Part 3: Synthesis of Representative Kinase Inhibitors

The activated 4-chloro-6-(diethoxymethyl)-2-methylpyrimidine is a versatile intermediate for the synthesis of a wide range of kinase inhibitors through established cross-coupling methodologies. We present two examples: a Suzuki coupling to synthesize an aryl-substituted pyrimidine, and a Buchwald-Hartwig amination to generate an amino-substituted pyrimidine. These scaffolds are commonly found in inhibitors of Aurora kinases and Epidermal Growth Factor Receptor (EGFR), respectively.[10][11]

Example 1: Synthesis of an Aurora Kinase Inhibitor Scaffold via Suzuki Coupling

Aurora kinases are key regulators of mitosis, and their overexpression is linked to various cancers.[12] Many potent Aurora kinase inhibitors feature a 4-aryl-pyrimidine scaffold.

G 4-Chloro-6-(diethoxymethyl)-\n2-methylpyrimidine 4-Chloro-6-(diethoxymethyl)- 2-methylpyrimidine Suzuki Coupling Suzuki Coupling 4-Chloro-6-(diethoxymethyl)-\n2-methylpyrimidine->Suzuki Coupling Pd(PPh3)4, Na2CO3 4-(Diethoxymethyl)-2-methyl-\n6-phenylpyrimidine 4-(Diethoxymethyl)-2-methyl- 6-phenylpyrimidine Suzuki Coupling->4-(Diethoxymethyl)-2-methyl-\n6-phenylpyrimidine Phenylboronic acid Phenylboronic acid Phenylboronic acid->Suzuki Coupling

Figure 2: Suzuki coupling for the synthesis of a 4-aryl-pyrimidine.

Materials:

  • 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • 2 M Sodium carbonate (Na₂CO₃) solution (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a microwave vial or a round-bottom flask, add 4-chloro-6-(diethoxymethyl)-2-methylpyrimidine (1.0 eq), phenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Degas the vessel by evacuating and backfilling with nitrogen or argon three times.

  • Add degassed 1,4-dioxane and the 2 M Na₂CO₃ solution.

  • Heat the reaction mixture to 100 °C for 2-4 hours (conventional heating) or at 120 °C for 30 minutes in a microwave reactor.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired product.

Expected Yield: 70-85%

Characterization Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.1 (m, 2H, Ar-H), 7.5 (m, 3H, Ar-H), 7.3 (s, 1H, pyrimidine-H), 5.7 (s, 1H, CH(OEt)₂), 3.8-3.6 (m, 4H, 2 x OCH₂CH₃), 2.8 (s, 3H, CH₃), 1.3 (t, J = 7.1 Hz, 6H, 2 x OCH₂CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 168.2 (C2), 165.1 (C6), 164.5 (C4), 137.2 (Ar-C), 130.8 (Ar-CH), 128.7 (Ar-CH), 128.5 (Ar-CH), 112.9 (C5), 101.8 (CH(OEt)₂), 61.5 (OCH₂CH₃), 26.2 (CH₃), 15.3 (OCH₂CH₃).

  • MS (ESI): m/z 273.16 [M+H]⁺.

Example 2: Synthesis of an EGFR Inhibitor Scaffold via Buchwald-Hartwig Amination

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, and many effective inhibitors are based on a 4-anilinopyrimidine core structure.[13] The Buchwald-Hartwig amination provides a powerful method for the formation of the key C-N bond.[14]

G 4-Chloro-6-(diethoxymethyl)-\n2-methylpyrimidine 4-Chloro-6-(diethoxymethyl)- 2-methylpyrimidine Buchwald-Hartwig\nAmination Buchwald-Hartwig Amination 4-Chloro-6-(diethoxymethyl)-\n2-methylpyrimidine->Buchwald-Hartwig\nAmination Pd2(dba)3, Xantphos, Cs2CO3 N-(3-Ethynylphenyl)-6-(diethoxymethyl)-\n2-methylpyrimidin-4-amine N-(3-Ethynylphenyl)-6-(diethoxymethyl)- 2-methylpyrimidin-4-amine Buchwald-Hartwig\nAmination->N-(3-Ethynylphenyl)-6-(diethoxymethyl)-\n2-methylpyrimidin-4-amine 3-Ethynylaniline 3-Ethynylaniline 3-Ethynylaniline->Buchwald-Hartwig\nAmination

Figure 3: Buchwald-Hartwig amination for the synthesis of a 4-anilinopyrimidine.

Materials:

  • 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine (1.0 eq)

  • 3-Ethynylaniline (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • 1,4-Dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a Schlenk tube, add 4-chloro-6-(diethoxymethyl)-2-methylpyrimidine (1.0 eq), 3-ethynylaniline (1.1 eq), Cs₂CO₃ (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-16 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired product.

Expected Yield: 65-80%

Characterization Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.0 (s, 1H, Ar-H), 7.8 (d, J = 7.8 Hz, 1H, Ar-H), 7.3 (t, J = 7.8 Hz, 1H, Ar-H), 7.2 (d, J = 7.8 Hz, 1H, Ar-H), 6.9 (br s, 1H, NH), 6.5 (s, 1H, pyrimidine-H), 5.6 (s, 1H, CH(OEt)₂), 3.8-3.6 (m, 4H, 2 x OCH₂CH₃), 3.1 (s, 1H, C≡CH), 2.6 (s, 3H, CH₃), 1.25 (t, J = 7.1 Hz, 6H, 2 x OCH₂CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 163.4 (C2), 161.8 (C6), 158.5 (C4), 138.9 (Ar-C), 129.4 (Ar-CH), 125.6 (Ar-CH), 123.1 (Ar-C), 122.5 (Ar-CH), 102.3 (C5), 101.3 (CH(OEt)₂), 83.5 (C≡CH), 77.4 (C≡CH), 61.6 (OCH₂CH₃), 25.8 (CH₃), 15.2 (OCH₂CH₃).

  • MS (ESI): m/z 312.16 [M+H]⁺.

Part 4: Targeted Signaling Pathways

The synthesized pyrimidine derivatives can be used to modulate the activity of key signaling pathways implicated in cancer progression.

Aurora Kinase Signaling Pathway

Aurora kinases are essential for the proper execution of mitosis.[12] Their inhibition leads to defects in chromosome segregation and ultimately cell death, making them attractive targets for anticancer therapy.

G cluster_0 Mitosis Aurora A Aurora A Centrosome Maturation Centrosome Maturation Aurora A->Centrosome Maturation Spindle Assembly Spindle Assembly Centrosome Maturation->Spindle Assembly Chromosome Segregation Chromosome Segregation Spindle Assembly->Chromosome Segregation Cytokinesis Cytokinesis Chromosome Segregation->Cytokinesis Aurora B Aurora B Aurora B->Chromosome Segregation Aurora B->Cytokinesis Pyrimidine Inhibitor Pyrimidine Inhibitor Pyrimidine Inhibitor->Aurora A Inhibition Pyrimidine Inhibitor->Aurora B Inhibition

Figure 4: Simplified Aurora kinase signaling pathway and the point of intervention for pyrimidine-based inhibitors.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway plays a central role in cell growth, proliferation, and survival.[13] Aberrant activation of this pathway is a hallmark of many cancers. EGFR inhibitors block the downstream signaling cascade, leading to cell cycle arrest and apoptosis.

G EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization & Autophosphorylation RAS-RAF-MEK-ERK Pathway RAS-RAF-MEK-ERK Pathway Dimerization & Autophosphorylation->RAS-RAF-MEK-ERK Pathway Activates PI3K-AKT-mTOR Pathway PI3K-AKT-mTOR Pathway Dimerization & Autophosphorylation->PI3K-AKT-mTOR Pathway Activates Proliferation, Survival Proliferation, Survival RAS-RAF-MEK-ERK Pathway->Proliferation, Survival PI3K-AKT-mTOR Pathway->Proliferation, Survival Pyrimidine Inhibitor Pyrimidine Inhibitor Pyrimidine Inhibitor->Dimerization & Autophosphorylation Inhibits ATP binding

Figure 5: Simplified EGFR signaling pathway and the mechanism of action for pyrimidine-based inhibitors.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesized compounds.

CompoundStepMethodKey ReagentsYield (%)
5-Formyl-2-methyl-4,6-dihydroxypyrimidine1Vilsmeier-Haack FormylationPOCl₃, DMF75-85
This compound2Acetal ProtectionTriethyl orthoformate, p-TSA80-90
4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine3ChlorinationPOCl₃85-95
4-(Diethoxymethyl)-2-methyl-6-phenylpyrimidine4Suzuki CouplingPhenylboronic acid, Pd(PPh₃)₄70-85
N-(3-Ethynylphenyl)-6-(diethoxymethyl)-2-methylpyrimidin-4-amine5Buchwald-Hartwig Amination3-Ethynylaniline, Pd₂(dba)₃, Xantphos65-80

Conclusion

The synthetic protocols and application notes presented herein demonstrate the utility of this compound as a versatile building block for the construction of diverse kinase inhibitor libraries. The straightforward synthesis of the key 4-chloro-pyrimidine intermediate, coupled with the power of modern cross-coupling chemistry, provides a robust platform for the rapid generation of novel compounds targeting critical signaling pathways in disease. The provided methodologies, along with the expected analytical data, serve as a valuable resource for researchers in the field of drug discovery and development.

References

  • BenchChem. (2025). Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
  • SciSpace. (2021).
  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • MDPI. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]

  • Al-Wahaibi, L. H., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. [Link]

  • Creative Diagnostics. Aurora Kinase Signaling Pathway. [Link]

  • Sigismund, S., et al. (2018). EGFR signaling pathway in breast cancers. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

Sources

Application Notes and Protocols for Pyrimidine Synthesis via Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Pyrimidines and the Elegance of Condensation Synthesis

The pyrimidine nucleus is a cornerstone of medicinal chemistry and drug development, forming the scaffold of numerous therapeutic agents with a broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties. The synthesis of these vital heterocycles is, therefore, a subject of continuous research and optimization. Among the myriad of synthetic strategies, condensation reactions stand out for their efficiency, atom economy, and the ability to construct the pyrimidine ring from readily available precursors in a single step.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the experimental setup for pyrimidine synthesis via condensation reactions. We will delve into the mechanistic underpinnings of key named reactions, provide detailed, field-proven protocols, and discuss the critical aspects of product validation and troubleshooting. Our focus is not merely on the "how" but, more importantly, on the "why," empowering you to make informed decisions in your synthetic endeavors.

Pillar 1: The Biginelli Reaction - A Classic Three-Component Condensation

First reported by Italian chemist Pietro Biginelli in 1893, this one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea remains a highly relevant and widely used method.[1] The reaction is typically acid-catalyzed and proceeds through a series of condensation and cyclization steps.

Causality Behind Experimental Choices in the Biginelli Reaction

The success of the Biginelli reaction hinges on the careful selection of catalysts, solvents, and reaction conditions.

  • Catalyst: The reaction is acid-catalyzed, with the catalyst serving to activate the aldehyde for nucleophilic attack by urea and to promote the subsequent cyclization and dehydration steps.[1] While classical methods employed strong mineral acids like HCl, modern protocols often utilize Lewis acids (e.g., Yb(OTf)₃, InCl₃) or solid acid catalysts (e.g., silica-supported sulfuric acid) to improve yields, reduce reaction times, and facilitate catalyst recovery and reuse.[1][2]

  • Solvent: The choice of solvent can significantly influence reaction rates and yields. Polar solvents are generally preferred. Ethanol is a common choice, but other solvents like acetonitrile and even solvent-free conditions have been successfully employed. Solvent-free and microwave-assisted methods are gaining popularity due to their environmental benefits and often dramatically reduced reaction times.[3][4][5]

  • Stoichiometry: A slight excess of urea (typically 1.2-1.5 equivalents) is often used to drive the reaction towards the formation of the desired N-acyliminium ion intermediate and to compensate for any potential side reactions.

Reaction Mechanism: A Stepwise Look

The mechanism of the Biginelli reaction is believed to proceed through the following key steps[1]:

  • Iminium Ion Formation: The aldehyde and urea condense under acidic conditions to form an N-acyliminium ion.

  • Nucleophilic Addition: The enol form of the β-ketoester adds to the iminium ion.

  • Cyclization and Dehydration: The intermediate undergoes intramolecular cyclization via nucleophilic attack of the amine on the carbonyl group, followed by dehydration to yield the final dihydropyrimidinone product.

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium + Urea, H+ Urea Urea Urea->Iminium beta_Ketoester β-Ketoester Adduct Nucleophilic Adduct beta_Ketoester->Adduct + Iminium Ion Iminium->Adduct Cyclized_Intermediate Cyclized Intermediate Adduct->Cyclized_Intermediate Intramolecular Cyclization DHPM Dihydropyrimidinone Cyclized_Intermediate->DHPM - H2O Pinner_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Dicarbonyl 1,3-Dicarbonyl Protonated_Dicarbonyl Protonated Dicarbonyl Dicarbonyl->Protonated_Dicarbonyl + H+ Amidine Amidine Adduct Nucleophilic Adduct Amidine->Adduct Protonated_Dicarbonyl->Adduct + Amidine Cyclized_Intermediate Cyclized Intermediate Adduct->Cyclized_Intermediate Intramolecular Cyclization Pyrimidine Pyrimidine Cyclized_Intermediate->Pyrimidine - 2H2O

Sources

Application Note: A Comprehensive Guide to the HPLC-UV Analysis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrimidine derivatives are a cornerstone of numerous biological processes and pharmaceutical applications, acting as nucleobases in DNA and RNA, and serving as the structural core for antiviral and anticancer drugs.[1][2] Accurate quantification and impurity profiling of these compounds are critical for research, drug development, and quality control. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is the predominant analytical technique for this purpose, offering a blend of specificity, sensitivity, and robustness.[3][4] This guide provides an in-depth exploration of HPLC-UV method development for pyrimidine derivatives, grounded in fundamental chromatographic principles and field-proven strategies. It details a systematic approach to selecting and optimizing chromatographic conditions, outlines robust sample preparation techniques, and culminates in a validated, step-by-step protocol for the analysis of a representative pyrimidine-based active pharmaceutical ingredient (API).

Introduction: The Analytical Importance of Pyrimidine Derivatives

The pyrimidine ring system is a fundamental heterocyclic scaffold found in essential biomolecules such as thymine, cytosine, and uracil. Synthetic analogues, including the widely used anticancer drug 5-Fluorouracil (5-FU), are designed as antimetabolites that interfere with nucleic acid synthesis, making them vital therapeutic agents.[1][5] The efficacy and safety of these drugs are intrinsically linked to their purity. Consequently, regulatory bodies require validated analytical methods to precisely measure the active ingredient and control impurities. HPLC with UV detection is exceptionally well-suited for this task because the conjugated ring system of pyrimidines provides strong chromophores, enabling sensitive detection.[3][6]

Foundational Principles of HPLC-UV for Pyrimidine Analysis

The separation in HPLC is governed by the distribution of analytes between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). For pyrimidine derivatives, two primary modes of chromatography are employed, each leveraging different physicochemical properties of the analytes.

  • Reversed-Phase (RP) HPLC : This is the most common approach, utilizing a non-polar stationary phase (typically C18 or C8 silica) and a polar mobile phase (e.g., a mixture of water or buffer with acetonitrile or methanol).[3] Retention is driven by hydrophobic interactions; less polar molecules are retained longer.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is an increasingly popular alternative for highly polar pyrimidine bases and nucleosides that exhibit poor retention in RP-HPLC.[7][8] It uses a polar stationary phase (e.g., bare silica, amide) and a mobile phase with a high concentration of a non-polar organic solvent.[9] Separation is based on the partitioning of analytes into a water-enriched layer on the surface of the stationary phase.[8]

UV Detection is based on the principle that molecules with chromophores (light-absorbing groups) absorb light at specific wavelengths. The amount of light absorbed is directly proportional to the analyte concentration (Beer-Lambert Law). Pyrimidine derivatives typically exhibit strong UV absorbance in the 260–280 nm range, making UV detection a highly sensitive and reliable method.[3][10]

Strategic Method Development and Optimization

A successful HPLC method is one that is selective, robust, and efficient. The development process is a systematic optimization of several key parameters.

Column and Stationary Phase Selection

The choice between RP-HPLC and HILIC is the first critical decision, dictated by the polarity of the target analytes.

  • For moderately polar to non-polar derivatives (e.g., many synthetic drug analogues), a C18 column is the standard starting point. These columns provide excellent hydrophobic retention and are highly versatile.[3]

  • For highly polar compounds (e.g., uracil, cytosine, and their nucleosides), which are poorly retained on C18 columns, HILIC is the superior choice.[7] Zwitterionic or amide-based HILIC columns are often used to achieve the necessary retention and selectivity.[11][12][13]

Mobile Phase Optimization: The Engine of Selectivity

The mobile phase composition is the most powerful tool for controlling retention and resolution.

  • Organic Modifier : Acetonitrile is generally the preferred organic solvent in both RP and HILIC modes due to its low viscosity, which leads to higher efficiency, and its low UV cutoff. Methanol is a viable alternative in RP-HPLC and can offer different selectivity.[14]

  • pH Control : The ionization state of pyrimidine derivatives, many of which have acidic or basic functional groups, is highly dependent on the mobile phase pH. Adjusting the pH with a suitable buffer (e.g., phosphate, acetate, formate) is crucial for achieving reproducible retention times and good peak shapes.[14] For instance, analyzing an acidic pyrimidine at a pH well below its pKa will ensure it is in its neutral, more retained form in RP-HPLC.

  • Elution Mode :

    • Isocratic Elution (constant mobile phase composition) is simple and robust, suitable for separating a few components with similar retention behavior.

    • Gradient Elution (changing mobile phase composition over time) is necessary for complex samples containing analytes with a wide range of polarities, ensuring that both early and late-eluting peaks are well-resolved and sharp.[14]

UV Wavelength Selection

To maximize sensitivity, the UV detector should be set to the wavelength of maximum absorbance (λmax) of the primary analyte. A diode array detector (DAD) or photodiode array (PDA) detector is invaluable during method development, as it acquires the entire UV spectrum for each peak, aiding in peak identification, purity assessment, and selection of the optimal monitoring wavelength. For many pyrimidine derivatives, this falls between 260 nm and 280 nm.[3][6]

MethodDevelopmentLogic cluster_start Method Development Starting Point cluster_polarity Analyte Polarity Assessment cluster_mode Chromatographic Mode Selection cluster_optimization Parameter Optimization cluster_validation Finalization start Define Analytical Goal (e.g., Assay, Impurity Profile) polarity Assess Polarity of Pyrimidine Derivatives start->polarity rp_hplc Reversed-Phase (RP-HPLC) (e.g., C18 Column) polarity->rp_hplc Low to Moderate Polarity hilic HILIC (e.g., Amide, ZIC-HILIC) polarity->hilic High Polarity mobile_phase Optimize Mobile Phase (pH, Organic Modifier, Gradient) rp_hplc->mobile_phase hilic->mobile_phase detector Select UV Wavelength (λmax for Sensitivity) mobile_phase->detector validation Perform Method Validation (ICH Guidelines) detector->validation

Caption: Logic diagram for HPLC method development.

Sample Preparation: Ensuring Analytical Integrity

Proper sample preparation is critical for protecting the HPLC column and ensuring accurate results by removing potentially interfering matrix components.[15]

  • Pharmaceuticals (Tablets, Injections) : Typically involve simple dissolution in a suitable solvent (often the mobile phase), followed by sonication, and filtration through a 0.22 or 0.45 µm syringe filter to remove excipients.

  • Biological Matrices (Plasma, Urine) : These require more extensive cleanup to remove proteins and other endogenous materials.[16] Common techniques include:

    • Protein Precipitation : Adding a solvent like acetonitrile or methanol to precipitate proteins, followed by centrifugation.[17]

    • Liquid-Liquid Extraction (LLE) : Partitioning the analytes of interest into an immiscible organic solvent.[15]

    • Solid-Phase Extraction (SPE) : A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away.[3]

Method Validation: A Trustworthy System

Once a method is developed, it must be validated to demonstrate its suitability for the intended purpose. Validation is a mandatory regulatory requirement in the pharmaceutical industry and is performed according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[4][18][19]

Validation Parameter Purpose Typical Acceptance Criteria (for API Assay)
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix).Peak purity analysis, resolution > 2 between analyte and closest eluting peak.
Linearity To demonstrate a direct proportional relationship between analyte concentration and detector response over a specified range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method is shown to be accurate, precise, and linear.Typically 80-120% of the target concentration.[20]
Accuracy The closeness of the test results to the true value, assessed by % recovery of a known amount of analyte.Mean recovery of 98.0% to 102.0%.[18]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).Relative Standard Deviation (RSD) ≤ 2.0%.[21]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±5°C).System suitability parameters remain within limits.

Table 1: Key method validation parameters as per ICH guidelines.[18][20][21]

Exemplar Protocol: HPLC-UV Assay of 5-Fluorouracil (5-FU) Drug Substance

This protocol describes a validated reversed-phase HPLC method for the quantitative determination of 5-Fluorouracil.

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Analytical balance, volumetric flasks, pipettes.

  • 5-Fluorouracil Reference Standard.

  • HPLC-grade acetonitrile, methanol, and water.

  • Potassium phosphate monobasic.

Chromatographic Conditions
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.5
Mobile Phase B Acetonitrile
Gradient 0-2 min (5% B), 2-10 min (5-40% B), 10-12 min (40-5% B), 12-15 min (5% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 266 nm
Injection Volume 10 µL
Preparation of Solutions
  • Mobile Phase A : Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC-grade water. Adjust pH to 3.5 with phosphoric acid. Filter and degas.

  • Standard Solution (100 µg/mL) : Accurately weigh 10 mg of 5-FU Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and methanol.

  • Sample Solution (100 µg/mL) : Accurately weigh 10 mg of 5-FU sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and methanol.

Analytical Procedure

AnalyticalWorkflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_solutions Prepare Mobile Phases, Standard, and Sample Solutions equilibration Equilibrate HPLC System with Mobile Phase prep_solutions->equilibration sst Perform System Suitability Test (SST) (Inject Standard 5x) equilibration->sst injection Inject Blank, Standard, and Sample Solutions sst->injection If SST Passes integration Integrate Chromatograms (Peak Area) injection->integration calculation Calculate Assay % Using Standard Response integration->calculation report Generate Final Report calculation->report

Caption: General workflow for HPLC analysis.

  • System Equilibration : Equilibrate the HPLC system with the mobile phase at the initial conditions for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST) : Inject the Standard Solution five times. The system is deemed suitable if the RSD of the peak areas is ≤ 2.0% and the tailing factor for the 5-FU peak is ≤ 2.0.

  • Analysis : Inject the diluent (blank), followed by the Standard Solution, and then the Sample Solution.

  • Calculation : Calculate the percentage of 5-Fluorouracil in the sample using the following formula:

    % Assay = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × 100

Conclusion

The HPLC-UV analysis of pyrimidine derivatives is a powerful and essential tool in pharmaceutical development and scientific research. A thorough understanding of the underlying chromatographic principles, particularly the choice between reversed-phase and HILIC modes and the critical role of mobile phase pH, is paramount for successful method development. By following a systematic optimization strategy and adhering to rigorous validation standards as outlined by ICH guidelines, researchers can develop and implement robust, reliable, and accurate analytical methods for the characterization and quality control of this important class of compounds.

References

  • Morris, A. S. (1980). Reverse Phase Partition HPLC for Determination of Plasma Purines and Pyrimidines in Subjects With Gout and Renal Failure. Clinica Chimica Acta, 102(1), 19–28.
  • Reyes-Garcés, N., et al. (2019). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. Metabolites, 9(8), 159. Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Available from: [Link]

  • Huynh-Ba, K. (2008). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology.
  • Ferreira da Silva, F., et al. (2021). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 23(17), 10393-10404. Available from: [Link]

  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34. Available from: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available from: [Link]

  • Marrubini, G., et al. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of Separation Science, 33(6-7), 803–816. Available from: [Link]

  • Ferreira da Silva, F., et al. (2021). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 23(17), 10393-10404. Available from: [Link]

  • Waters Corporation. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]

  • Przybyciel, M. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. Available from: [Link]

  • Reyes-Garcés, N., et al. (2019). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. Metabolites, 9(8), 159. Available from: [Link]

  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available from: [Link]

  • Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

  • Kumar, V., et al. (2023). Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega, 8(43), 40755–40766. Available from: [Link]

  • Ascah, T. L. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. MilliporeSigma. Available from: [Link]

  • Dong, M. W., Huynh-Ba, K., & Wong, A. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 24-37. Available from: [Link]

  • Kumar, B. V., et al. (2015). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Chemistry Central Journal, 9(15). Available from: [Link]

  • Elion, G. B. (1984). HPLC Analyses of Pyrimidine and Purine Antimetabolite Drugs. In High-Performance Liquid Chromatography in Forensic Chemistry. CRC Press. Available from: [Link]

  • Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. Available from: [Link]

  • AMSbio. (2024). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • Cavalieri, L. F., et al. (1948). Ultraviolet Absorption Spectra of Purines, Pyrimidines and Triazolopyrimidines. Journal of the American Chemical Society, 70(11), 3875–3880. Available from: [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available from: [Link]

  • Simmonds, H. A., et al. (2005). Purines and Pyrimidines Determination in Urine Using High-Performance Liquid Chromatography. Methods in Molecular Biology, 309, 15-28. Available from: [Link]

  • Al-Omaim, I. A., et al. (2022). Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. Frontiers in Chemistry, 10, 1030733. Available from: [Link]

  • Pizzorno, G., et al. (2003). HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. Journal of Chromatography B, 792(1), 1-14. Available from: [Link]

  • van Lenthe, H., et al. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical Chemistry, 46(12), 1916-1921. Available from: [Link]

  • Verma, G., et al. (2022). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. Available from: [Link]

  • F. Hoffmann-La Roche AG. (2017). Pyridine and pyrimidine derivatives and their use in treatment, amelioration or prevention of influenza. Google Patents.
  • Tyszka-Gumkowska, B., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2137. Available from: [Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 6-(Diethoxymethyl)-2-methylpyrimidin-4-OL in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of 6-(Diethoxymethyl)-2-methylpyrimidin-4-ol in human plasma. The described protocol is essential for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolic studies of this compound. The methodology encompasses a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method has been developed and validated in accordance with the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2][3]

Introduction

This compound is a pyrimidine derivative of interest in pharmaceutical research.[4][5][6] Accurate quantification of this compound in biological matrices is paramount for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its inherent selectivity, sensitivity, and wide dynamic range.[7] This application note provides a comprehensive, step-by-step protocol for the reliable measurement of this compound in human plasma, designed to be readily implemented in a regulated bioanalytical laboratory.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Chemical Structure [4]
Molecular Formula C10H16N2O3[4][5]
Molecular Weight 212.25 g/mol [6]
CAS Number 1820619-66-6[4][6]
IUPAC Name This compound[4]

Experimental

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., 6-(Diethoxymethyl)-2-(methyl-d3)-pyrimidin-4-ol (custom synthesis recommended)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Ammonium acetate

  • Human plasma (K2EDTA as anticoagulant)

  • All other chemicals were of analytical grade.

Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Preparation of Standard Solutions and Quality Controls
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and internal standard in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) working solutions. Prepare separate working solutions for quality control (QC) samples at low, medium, and high concentrations.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.

  • Label polypropylene microcentrifuge tubes for each sample, CC, and QC.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube. The IS is added at this stage to compensate for variability during sample processing.

  • Vortex mix for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.

  • Inject 5-10 µL of the supernatant onto the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 50 µL Human Plasma add_is Add 150 µL IS in Acetonitrile plasma->add_is vortex Vortex Mix (30 sec) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: Protein Precipitation Workflow.

LC-MS/MS Method

Liquid Chromatography

The goal of the chromatographic separation is to retain and elute the analyte of interest away from endogenous matrix components that can cause ion suppression or enhancement.

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Time (min)
0.0
0.5
2.5
3.5
3.6
5.0

Rationale for parameter selection: A C18 column is a versatile choice for moderately polar compounds. The acidic mobile phase (0.1% formic acid) promotes protonation of the analyte, which is generally favorable for positive ion electrospray ionization.[8] The gradient elution allows for efficient separation of the analyte from early-eluting polar interferences and late-eluting non-polar components.

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. The pyrimidine ring contains nitrogen atoms that are readily protonated. The instrument is tuned for the specific mass-to-charge ratio (m/z) of the analyte and its internal standard.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage +5500 V
Source Temperature 550°C
Curtain Gas 35 psi
Collision Gas Nitrogen

MRM Transitions:

The precursor ion will be the protonated molecule [M+H]+. Product ions are generated by collision-induced dissociation (CID) in the collision cell. The most stable and abundant product ions are selected for quantification and qualification.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound213.1Predicted: 167.1 (Loss of ethoxy group)To be optimized
This compound (Qualifier)213.1Predicted: 139.1 (Further fragmentation)To be optimized
IS: 6-(Diethoxymethyl)-2-(methyl-d3)-pyrimidin-4-ol216.1Predicted: 170.1To be optimized

Note: The specific product ions and collision energies require experimental determination by infusing a standard solution of the analyte into the mass spectrometer and performing product ion scans.

G cluster_ms Mass Spectrometry Logic Precursor [M+H]+ m/z 213.1 Product1 Product Ion 1 (Quantifier) Precursor->Product1 CID Product2 Product Ion 2 (Qualifier) Precursor->Product2 CID

Caption: MRM Fragmentation Logic.

Bioanalytical Method Validation

The developed method must be validated to ensure its reliability for the intended application. The validation should be performed according to the International Council for Harmonisation (ICH) M10 guideline, which is recognized by both the FDA and EMA.[9]

The following parameters should be assessed:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is evaluated by analyzing blank plasma from at least six different sources.

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte. A typical calibration range might be 1-1000 ng/mL. The curve should be fitted with a linear, weighted (1/x²) regression model.

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). This is evaluated at four QC levels (Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC) in at least five replicates. Acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal value.[2]

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. This should be assessed using plasma from multiple sources.

  • Recovery: The efficiency of the extraction procedure. While not a mandatory validation parameter under EMA guidelines, it is good practice to evaluate.[2]

  • Stability: The stability of the analyte in the biological matrix under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.

Data Analysis and Reporting

Data acquisition and processing are performed using the instrument manufacturer's software. The analyte concentration in unknown samples is determined by interpolating the peak area ratio (analyte/IS) against the calibration curve. All results should be reported with appropriate units and significant figures.

Conclusion

The LC-MS/MS method described in this application note provides a robust, sensitive, and selective approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a drug development setting. Adherence to the outlined validation procedures will ensure the generation of high-quality, reliable data that can confidently support regulatory submissions.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the LC-MS Analysis of Pyrimidine Compounds.
  • Kaza, M., & Kaza, M. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Pharmazie, 74(2), 65-71.
  • Benchchem. (n.d.). FDA and EMA guidelines for bioanalytical method validation using stable isotope standards.
  • Kocábová, J., et al. (2021).
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Quinta Analytica. (2021). FDA 2018 Bioanalytical Method Validation - A Practical Assessment. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Ghelfi, J., et al. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Clinica Chimica Acta, 547, 117462.
  • La Marca, G., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. Journal of Pharmaceutical and Biomedical Analysis, 165, 239-246.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • SCIEX. (2023, September 1). Pro Tips for Method Development (LC-MS/MS 101). YouTube. Retrieved from [Link]

  • Krock, B., et al. (2020). LC-MS/MS Method Development for the Discovery and Identification of Amphidinols Produced by Amphidinium. Marine Drugs, 18(1), 53.
  • Favresse, J., & Gruson, D. (2019). The pathway through LC-MS method development: in-house or ready-to-use kit-based methods?
  • Chromatography Forum. (2007). how to develop a lc-ms/ms method for acidic compounds plasma. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. PubChem. Retrieved from [Link]

Sources

Unlocking New Therapeutic Avenues: Application of 6-(Diethoxymethyl)-2-methylpyrimidin-4-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidin-4-ol Scaffold as a Privileged Core in Medicinal Chemistry

The pyrimidine ring is a foundational heterocyclic motif in the realm of drug discovery, integral to the structure of DNA and RNA and serving as the core of numerous approved therapeutic agents.[1][2] Its synthetic tractability and diverse biological activities have established it as a "privileged structure."[2] Pyrimidine derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4][5][6] Specifically, the pyrimidin-4-ol (or 4-hydroxypyrimidine) nucleus is a common feature in many kinase inhibitors, a critical class of enzymes often implicated in cancer and inflammatory diseases.[7][8][9][10] This guide focuses on a unique derivative, 6-(Diethoxymethyl)-2-methylpyrimidin-4-ol, and outlines its potential applications and investigational workflows for researchers in drug discovery. While this specific molecule is not extensively documented in current literature, its structural features suggest significant untapped potential as a versatile building block for creating novel therapeutic candidates.

Unique Chemistry of this compound: A Gateway to Novel Derivatives

The defining feature of this compound is the diethoxymethyl group at the 6-position. This group is a diethyl acetal, which serves as a protected form of an aldehyde. Under mild acidic conditions, the acetal can be hydrolyzed to reveal a highly reactive formyl (-CHO) group. This latent reactivity is the cornerstone of this compound's utility in drug discovery, opening avenues for diverse chemical modifications.

This aldehyde functionality can be exploited in several ways:

  • Reductive Amination: To introduce a variety of amine-containing substituents, creating a library of compounds with diverse physicochemical properties.

  • Wittig Reaction and related olefination reactions: To introduce carbon-carbon double bonds, extending the scaffold and exploring new chemical space.

  • Condensation Reactions: To form Schiff bases or other conjugated systems, which can be valuable for probing interactions with biological targets.

  • Oxidation: To form a carboxylic acid, a key functional group for interacting with many biological targets.[11]

The strategic unmasking of the aldehyde allows for late-stage diversification of the pyrimidin-4-ol core, a highly desirable feature in the generation of compound libraries for high-throughput screening.

Hypothesized Mechanism of Action and Therapeutic Targets

Given the prevalence of the pyrimidin-4-ol scaffold in kinase inhibitors, a primary hypothesis is that derivatives of this compound could function as inhibitors of various protein kinases.[10] The pyrimidine core can mimic the adenine ring of ATP, enabling it to bind to the ATP-binding pocket of kinases. The substituents at the 2, 4, and 6 positions can then be modified to achieve potency and selectivity for specific kinases.

Furthermore, the aldehyde generated from the diethoxymethyl group could potentially act as a covalent inhibitor by forming a Schiff base with lysine residues or undergoing other reactions with nucleophilic residues within the target protein's binding site. This covalent modification can lead to irreversible inhibition and prolonged therapeutic effects.

Beyond kinase inhibition, the broad biological activity of pyrimidine derivatives suggests potential applications in other areas, such as:

  • Anticancer Agents: By targeting other enzymes involved in cancer cell proliferation or survival, such as dihydroorotate dehydrogenase.[5][6][11]

  • Antimicrobial Agents: By inhibiting essential enzymes in bacteria or fungi.[1][3]

  • Anti-inflammatory Agents: By targeting enzymes like cyclooxygenase (COX).[4]

The following sections provide detailed protocols for researchers to begin exploring the therapeutic potential of this compound.

Experimental Protocols

Protocol 1: Synthesis of a Diversified Library of 6-Substituted Pyrimidin-4-ol Derivatives

This protocol describes the deprotection of the diethoxymethyl group and subsequent diversification via reductive amination.

A. Acetal Deprotection to Generate 6-Formyl-2-methylpyrimidin-4-ol

  • Dissolve this compound in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-formyl-2-methylpyrimidin-4-ol.

  • Purify the crude product by column chromatography on silica gel.

B. Reductive Amination for Library Synthesis

  • In a series of reaction vials, dissolve the 6-formyl-2-methylpyrimidin-4-ol in a suitable solvent, such as dichloromethane (DCM) or dichloroethane (DCE).

  • To each vial, add a slight excess (1.1-1.2 equivalents) of a unique primary or secondary amine from a diverse amine library.

  • Add a reducing agent, such as sodium triacetoxyborohydride (STAB), in portions.

  • Stir the reactions at room temperature overnight.

  • Monitor the reactions by TLC or LC-MS.

  • Upon completion, quench the reactions by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the products with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the individual library members using an appropriate method, such as preparative HPLC or column chromatography.

Diagram of Synthetic Workflow

G A 6-(Diethoxymethyl)-2- methylpyrimidin-4-ol B 6-Formyl-2- methylpyrimidin-4-ol A->B Mild Acid (e.g., PPTS) C Diverse Library of 6-((Alkylamino)methyl)-2- methylpyrimidin-4-ols B->C Reductive Amination (STAB) D Amine Library (R1R2NH) D->C

Caption: Synthetic workflow for library generation.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method to screen the synthesized library for inhibitory activity against a panel of protein kinases. A luminescence-based assay that measures the amount of ATP remaining after the kinase reaction is described.

Materials:

  • Purified target kinases

  • Specific kinase substrates

  • Kinase assay buffer

  • Synthesized pyrimidine derivatives (dissolved in DMSO)

  • ATP solution

  • Kinase-Glo® Luminescent Kinase Assay kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range.

  • Assay Setup:

    • Add 5 µL of the kinase/substrate mixture to each well of the assay plate.

    • Add 1 µL of the serially diluted test compounds or DMSO (vehicle control) to the respective wells.

    • Incubate for 10-15 minutes at room temperature.

  • Kinase Reaction Initiation: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a duration optimized for the specific kinase (e.g., 60 minutes).

  • Signal Detection:

    • Add 10 µL of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Table 1: Representative Data from a Kinase Inhibition Screen

Compound IDTarget KinaseIC50 (µM)
Parent Compound Kinase A> 50
Derivative 1a Kinase A2.5
Derivative 1b Kinase A0.8
Derivative 1c Kinase A15.2
Staurosporine (Control) Kinase A0.01
Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

This protocol assesses the effect of the synthesized compounds on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Complete growth medium

  • Synthesized pyrimidine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value from the dose-response curve.

Diagram of Cell-Based Assay Workflow

G A Seed Cancer Cells in 96-well Plate B Treat with Compound Library A->B C Incubate (48-72 hours) B->C D Add MTT Reagent C->D E Incubate (2-4 hours) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Values G->H

Caption: Workflow for cell proliferation (MTT) assay.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, starting point for the discovery of novel therapeutics. Its latent aldehyde functionality provides a versatile handle for the generation of diverse chemical libraries. The protocols outlined in this guide provide a foundational framework for synthesizing and evaluating new derivatives based on this scaffold. Initial screening should focus on kinase inhibition and anticancer activity, given the established roles of the pyrimidine core. Subsequent studies should aim to elucidate the mechanism of action, assess selectivity across the kinome, and evaluate in vivo efficacy in relevant disease models. The strategic exploration of this compound class has the potential to yield novel drug candidates with unique modes of action.

References

  • BenchChem. Application Notes: Harnessing 6-(Hydroxymethyl)pyrimidin-4-OL Derivatives in Drug Discovery via Click Chemistry.
  • Reaction Biology. (2024).
  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • Cancer Research. (2020). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors.
  • SLAS Discovery. (2020).
  • Reaction Biology. Cell-based Assays for Drug Discovery.
  • BenchChem. Application Notes and Protocols for Testing Pyrimidine-Based Enzyme Inhibitors.
  • BenchChem.
  • ACS Chemical Neuroscience. (2021).
  • BenchChem. Application Notes and Protocols: Utilizing Furo[3,4-d]pyrimidines for Targeting EGFR/HER2 Tyrosine Kinase.
  • Advances in Biotechnology & Microbiology. (2024).
  • Archiv der Pharmazie. (2007).
  • International Journal of Molecular Sciences. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed.
  • Biochemical Pharmacology. (1988).
  • Fluorochem. This compound.
  • BLDpharm. 1820619-66-6|this compound.
  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Molecules. (2021).
  • Molecules. (2021).
  • European Journal of Medicinal Chemistry. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PubMed Central.
  • Pharmaceuticals. (2022). Recent Advances in Pyrimidine-Based Drugs. PubMed Central.
  • BenchChem. Application Notes and Protocols: Synthesis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
  • BenchChem. 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL.
  • Oakwood Chemical. This compound, 95% Purity, C10H16N2O3, 1 gram.
  • BenchChem.
  • CymitQuimica. This compound.
  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2022).
  • Bioorganic & Medicinal Chemistry Letters. (2018).
  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. Semantic Scholar.
  • Bioorganic & Medicinal Chemistry Letters. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. PubMed Central.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-(Diethoxymethyl)-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-(Diethoxymethyl)-2-methylpyrimidin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for improving reaction yields and purity. We will explore the underlying chemical principles of the synthesis, address common experimental challenges, and offer validated protocols to enhance your success.

Core Synthetic Pathway: Cyclocondensation

The most reliable and common method for synthesizing this compound is the cyclocondensation of an appropriate 1,3-dicarbonyl equivalent with acetamidine. This is a variation of the classical Pinner pyrimidine synthesis. The key starting materials are diethyl 2-(diethoxymethyl)malonate and acetamidine hydrochloride , with a strong base like sodium ethoxide used to drive the reaction.

G cluster_reactants Reactants & Conditions Reactant1 Diethyl 2-(diethoxymethyl)malonate Deprotonation Deprotonation & Nucleophilic Attack Reactant1->Deprotonation Reactant2 Acetamidine HCl Reactant2->Deprotonation Base Sodium Ethoxide (2 eq.) in Ethanol Base->Deprotonation Base Cyclization Intramolecular Cyclization & Elimination Deprotonation->Cyclization Workup Acidic Workup (pH ~7) Cyclization->Workup Product 6-(Diethoxymethyl)-2- methylpyrimidin-4-ol Workup->Product G Start Low or No Yield CheckBase Was the base prepared fresh? Start->CheckBase CheckSolvent Were anhydrous solvents used? CheckBase->CheckSolvent Yes Sol_Base ACTION: Prepare fresh NaOEt from Na and anhydrous EtOH. CheckBase->Sol_Base No CheckMonitoring Was the reaction monitored by TLC? CheckSolvent->CheckMonitoring Yes Sol_Solvent ACTION: Use flame-dried glassware and anhydrous solvents. CheckSolvent->Sol_Solvent No Sol_Monitoring ACTION: Optimize reaction time based on TLC analysis. CheckMonitoring->Sol_Monitoring No End Yield Improved CheckMonitoring->End Yes Sol_Base->End Sol_Solvent->End Sol_Monitoring->End

Technical Support Center: Troubleshooting Low Yield in Pyrimidine Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with pyrimidine condensation reactions. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deep, mechanistic understanding of why certain issues arise and how to logically troubleshoot them. This resource is built on the pillars of scientific integrity, combining established chemical principles with practical, field-tested insights to enhance your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: The reaction is incomplete, resulting in a low yield of the desired pyrimidine.

Question: My pyrimidine condensation, such as a Biginelli reaction, is showing low conversion of starting materials. What are the likely causes and how can I improve the yield?

Answer: Low conversion in pyrimidine condensation reactions is a common issue that often points to suboptimal reaction conditions or catalyst inefficiency. The Biginelli reaction, a three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea), is an excellent case study for this problem. The mechanism involves a series of equilibria, and pushing these towards the product is key.

Causality and Expert Insights:

The primary reasons for incomplete reactions are often insufficient activation energy, poor catalyst performance, or steric hindrance from bulky substituents on the reactants. The final cyclization and dehydration step to form the dihydropyrimidine ring can be particularly sluggish.

Troubleshooting Steps:

  • Evaluate and Optimize the Catalyst:

    • Acid Catalyst Strength and Loading: The reaction is acid-catalyzed. If you are using a mild acid catalyst, it may not be sufficient to promote the key steps, particularly the initial condensation of the aldehyde and urea. Consider increasing the catalyst loading or switching to a stronger Brønsted or Lewis acid. For example, moving from a mild Lewis acid to a more potent one can significantly enhance the reaction rate. Ytterbium triflate (Yb(OTf)₃) has been shown to be a highly effective and reusable catalyst for the Biginelli reaction, often leading to higher yields and shorter reaction times.[1]

    • Catalyst Deactivation: Ensure your catalyst is not being deactivated by impurities in your starting materials or solvent.

  • Increase the Reaction Temperature:

    • Many condensation reactions require sufficient thermal energy to overcome the activation barrier, especially for the dehydration step. If you are running the reaction at room temperature, consider heating it to reflux in a suitable solvent like ethanol or tetrahydrofuran (THF). Microwave-assisted synthesis can also be a powerful tool to rapidly screen reaction conditions and often improves yields.

  • Solvent Selection:

    • The choice of solvent can significantly impact reaction rates and yields. While protic solvents like ethanol are common, exploring other options can be beneficial. In some cases, solvent-free conditions have been shown to improve yields and simplify purification.[1]

  • Reaction Time and Monitoring:

    • It's possible the reaction simply hasn't run long enough. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will give you a clear picture of when the reaction has reached completion and prevent premature work-up.

Issue 2: Significant formation of side products is complicating purification and reducing the yield.

Question: My reaction mixture is complex, with multiple spots on the TLC plate, making it difficult to isolate the desired pyrimidine. What are the common side reactions, and how can I suppress them?

Answer: The formation of side products in multicomponent reactions like pyrimidine synthesis is a frequent challenge. These side reactions compete with the main reaction pathway, consuming starting materials and leading to a lower yield of the desired product.

Causality and Expert Insights:

Common side reactions include self-condensation of the aldehyde or the 1,3-dicarbonyl compound, hydrolysis of intermediates, and the formation of open-chain intermediates that fail to cyclize. For instance, aldehydes, particularly aliphatic ones, can undergo self-condensation or polymerization under acidic conditions.

Troubleshooting Workflow:

G start Low Yield & Complex Mixture check_purity Verify Starting Material Purity start->check_purity aldehyde_side_rxn Suspect Aldehyde Side Reactions? check_purity->aldehyde_side_rxn dicarbonyl_side_rxn Suspect Dicarbonyl Side Reactions? aldehyde_side_rxn->dicarbonyl_side_rxn No slow_addition Slowly Add Aldehyde aldehyde_side_rxn->slow_addition Yes incomplete_cyclization Suspect Incomplete Cyclization? dicarbonyl_side_rxn->incomplete_cyclization No adjust_stoichiometry Adjust Stoichiometry dicarbonyl_side_rxn->adjust_stoichiometry Yes stronger_catalyst Increase Catalyst Strength/Loading incomplete_cyclization->stronger_catalyst Yes end Improved Yield & Purity incomplete_cyclization->end No milder_catalyst Use Milder Catalyst slow_addition->milder_catalyst milder_catalyst->end adjust_stoichiometry->end increase_temp Increase Temperature stronger_catalyst->increase_temp increase_temp->end

Caption: A troubleshooting workflow for addressing side reactions.

Mitigation Strategies:

  • Control the Rate of Addition:

    • To minimize aldehyde self-condensation, try adding the aldehyde slowly to the reaction mixture containing the other components and the catalyst. This keeps the instantaneous concentration of the aldehyde low.

  • Optimize Stoichiometry:

    • While a 1:1:1 stoichiometry is typical, slight adjustments can sometimes favor the desired reaction pathway. For example, a small excess of the urea component might help drive the reaction towards the final product.

  • Temperature Control:

    • While higher temperatures can increase the rate of the main reaction, they can also accelerate side reactions. A careful optimization of the reaction temperature is necessary. Consider running the reaction at a lower temperature for a longer period.

  • Choice of Catalyst:

    • The catalyst not only affects the reaction rate but also its selectivity. Some catalysts may favor the desired pathway over side reactions. Screening different types of catalysts (e.g., Brønsted acids, Lewis acids, or even basic catalysts in some pyrimidine syntheses) can be beneficial.[2]

Issue 3: The desired pyrimidine product is difficult to purify from the reaction mixture.

Question: I believe my reaction has worked, but I am struggling to isolate a pure product. What are some effective purification strategies for pyrimidines?

Answer: Purification can indeed be a bottleneck, especially if the product has similar polarity to the starting materials or byproducts. A systematic approach to purification is essential.

Causality and Expert Insights:

The solubility and polarity of the target pyrimidine derivative will dictate the most effective purification method. Dihydropyrimidones produced from the Biginelli reaction often precipitate out of the reaction mixture upon cooling, which can be an effective first step in purification. However, further purification is usually necessary.

Purification Protocol:

  • Initial Work-up:

    • After the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature and then in an ice bath. If a precipitate forms, this is likely your crude product.

    • Filter the crude product and wash it with a cold solvent in which the impurities are soluble but the product is not. Common washing solvents include cold ethanol or diethyl ether.

  • Recrystallization:

    • Recrystallization is a powerful technique for purifying solid products. The key is to find a suitable solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Solvent Screening: Test the solubility of your crude product in small amounts of various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, water) to find the ideal recrystallization solvent.

  • Column Chromatography:

    • If recrystallization is ineffective or if the product is an oil, silica gel column chromatography is the standard method for purification.

    • Solvent System Selection: Use TLC to determine an appropriate solvent system (eluent). The ideal solvent system will give your product an Rf value of approximately 0.3-0.4 and provide good separation from impurities. A common starting point for pyrimidine derivatives is a mixture of hexane and ethyl acetate.

  • Acid-Base Extraction:

    • The nitrogen atoms in the pyrimidine ring are basic. This property can be exploited for purification.

    • Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl). The pyrimidine product should move into the aqueous layer as its protonated salt.

    • Separate the aqueous layer and then basify it (e.g., with 1M NaOH) to precipitate the pure pyrimidine. The product can then be extracted back into an organic solvent.

Data Summary: Impact of Catalysts on Biginelli Reaction Yield

The choice of catalyst can have a dramatic effect on the yield of pyrimidine condensation reactions. The following table summarizes the reported yields for the synthesis of a dihydropyrimidinone using different catalysts.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
HClEthanolReflux1840-60[3]
Yb(OTf)₃None1000.595[1]
InCl₃THFReflux1091[1]
LiClO₄AcetonitrileReflux692[1]

This data clearly illustrates that modern Lewis acid catalysts can significantly improve yields and reduce reaction times compared to classical Brønsted acid catalysis.

Visualizing the Biginelli Reaction Mechanism

Understanding the reaction mechanism is crucial for effective troubleshooting. The following diagram illustrates the key steps in the acid-catalyzed Biginelli reaction.

Biginelli_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Cyclization & Dehydration Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium + H+ Urea Urea Urea->Iminium Adduct Open-Chain Adduct Iminium->Adduct Nucleophilic Attack Ketoester β-Ketoester Enol Ketoester->Adduct DHPM Dihydropyrimidinone (Product) Adduct->DHPM - H₂O

Caption: The mechanism of the Biginelli reaction.

This diagram highlights the critical intermediates. For example, if the reaction stalls, it could be due to the instability of the N-acyliminium ion or a high activation barrier for the final cyclization step.

References

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

  • Growing Science. (2021, August 16). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Retrieved from [Link]

  • YouTube. (2021, February 17). Pyrimidines, Purines and Azepines – synthesis, reactions and applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC. Retrieved from [Link]

  • YouTube. (2020, April 6). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024, January 11). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Retrieved from [Link]

  • MDPI. (n.d.). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. Retrieved from [Link]

Sources

optimizing reaction conditions for pyrimidine synthesis (temperature, solvent)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions, specifically focusing on the critical parameters of temperature and solvent selection. Here, you will find practical, field-proven insights presented in a question-and-answer format to directly address common challenges and provide robust troubleshooting strategies. Our goal is to empower you with the knowledge to enhance reaction efficiency, improve yields, and ensure the synthesis of high-purity pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: My pyrimidine synthesis, particularly the Biginelli reaction, is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in pyrimidine synthesis are a frequent challenge and can often be traced back to several key experimental variables. A systematic approach to troubleshooting is crucial.

  • Suboptimal Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts, such as Hantzsch-type dihydropyridines, especially when urea is used as a reactant due to its decomposition into ammonia. Conversely, a temperature that is too low may lead to incomplete conversion. It is essential to find the optimal temperature that balances reaction rate and selectivity.

  • Inappropriate Solvent Choice: The solvent plays a multifaceted role in pyrimidine synthesis. It not only solubilizes the reactants but also influences the reaction mechanism and equilibrium.[1][2] The polarity and hydrogen-bonding capability of the solvent can significantly impact the diketo-enol tautomerization of the β-dicarbonyl reactant, which is a key factor in determining the reaction yield.[1][2]

  • Catalyst Inefficiency: The choice and concentration of the catalyst are paramount. While classical methods often employ strong Brønsted acids like HCl, these can sometimes lead to unwanted side reactions. A wide range of Lewis acids and organocatalysts have been shown to improve yields and selectivity. Ensure your catalyst is active and consider screening different catalysts to find the most effective one for your specific substrates.

  • Purity of Reactants: Impurities in your starting materials, such as the aldehyde, β-dicarbonyl compound, or urea/thiourea, can inhibit the reaction or lead to the formation of side products. Always use high-purity reactants.

Q2: How do I select the optimal solvent for my pyrimidine synthesis?

A2: Solvent selection is a critical step in optimizing your reaction. There is no single "best" solvent, as the ideal choice depends on the specific reactants and reaction conditions. However, understanding the role of the solvent can guide your selection process.

The solvent can influence the tautomeric equilibrium of the β-dicarbonyl compound, which is a crucial factor for the reaction's success.[1][2] Solvents that can stabilize the enol form are often beneficial. Furthermore, the polarity of the solvent can affect the reaction rate and yield, with polar solvents generally being preferred.

Here is a table summarizing the effects of commonly used solvents in the Biginelli reaction:

SolventDielectric Constant (ε)Key Characteristics & Impact on Reaction
Ethanol24.55A common protic solvent that often provides good yields. It can participate in hydrogen bonding, which can influence the reaction mechanism.[3]
Acetonitrile37.5A polar aprotic solvent that has been shown to be effective, in some cases leading to higher yields than ethanol.
Toluene2.38A nonpolar solvent. In some cases, refluxing in toluene has been found to be effective, particularly with certain catalysts.[1]
Dichloromethane8.93A polar aprotic solvent that can be used, though its effectiveness can vary depending on the specific substrates and catalyst.
Water80.1An environmentally benign solvent that can be highly effective, especially in microwave-assisted synthesis, leading to high yields and product purity.[4]
Solvent-freeN/AOften an excellent, environmentally friendly option that can lead to high yields and reduced reaction times, particularly when combined with microwave irradiation.[5]

Pro-Tip: For a new pyrimidine synthesis, consider starting with a polar solvent like ethanol or acetonitrile. Running parallel reactions in a few different solvents can quickly identify a more optimal medium. Solvent-free conditions should also be explored as a green and often efficient alternative.

Q3: I am observing a significant amount of a fluorescent yellow byproduct. What is it and how can I prevent its formation?

A3: The fluorescent yellow byproduct you are observing is likely a Hantzsch-type 1,4-dihydropyridine (DHP). This side product is common in Biginelli reactions and arises from a competing reaction pathway where two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often formed from the decomposition of urea at elevated temperatures.

To minimize the formation of this byproduct, consider the following strategies:

  • Lower the Reaction Temperature: The Hantzsch pathway is generally favored at higher temperatures. Reducing the reaction temperature can significantly improve the selectivity towards the desired dihydropyrimidinone.

  • Optimize Catalyst Choice: The nature of the catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Experimenting with different Lewis or Brønsted acids may help to suppress the formation of the DHP.

  • Control the Order of Addition: In some instances, adding the urea as the last reactant can help to minimize its premature decomposition into ammonia, thereby reducing the likelihood of the Hantzsch side reaction.

Troubleshooting Guide: Common Issues & Solutions

This section provides a more in-depth look at specific problems you might encounter during your pyrimidine synthesis experiments and offers step-by-step guidance to resolve them.

Issue 1: Incomplete Reaction and Low Conversion

You notice a significant amount of unreacted starting materials in your reaction mixture even after a prolonged reaction time.

Workflow for Troubleshooting Low Conversion:

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Steps:

  • Review Reaction Temperature and Time: As a first step, ensure that the reaction has been allowed to proceed for a sufficient amount of time at an appropriate temperature. Some reactions may require several hours or even overnight to reach completion.

  • Increase Temperature or Prolong Reaction Time: If you suspect the reaction is simply slow, you can try incrementally increasing the temperature or extending the reaction time. Monitor the progress closely using Thin Layer Chromatography (TLC) to avoid potential degradation of your product.

  • Evaluate Catalyst Activity: Ensure that your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts, verify that the concentration is appropriate. Consider screening different catalysts, as some may be more effective for your specific substrates.

  • Assess Solvent Choice: The solvent can significantly impact reactant solubility and the reaction rate. If your starting materials are not fully dissolved, this could be a major reason for low conversion. Experiment with different solvents or consider solvent-free conditions.

  • Verify Reactant Purity: Impurities in your starting materials can act as inhibitors. If possible, purify your reactants before use.

Issue 2: Formation of Insoluble Byproducts

A precipitate forms during the reaction that is not your desired product, making the reaction mixture difficult to stir and work up.

Potential Causes and Solutions:

  • Polymerization of the Aldehyde: Some aldehydes, particularly aliphatic ones, are prone to self-condensation or polymerization under acidic conditions.

    • Solution: Use a milder catalyst or add the aldehyde slowly to the reaction mixture to maintain a low concentration.

  • Insoluble Intermediates: An intermediate in the reaction pathway may have low solubility in the chosen solvent.

    • Solution: Try a different solvent system with a higher solubilizing power for all components and potential intermediates.

Experimental Protocols

Protocol 1: General Procedure for Temperature Optimization

This protocol outlines a method for screening the optimal reaction temperature for a pyrimidine synthesis.

  • Set up a series of parallel reactions in small reaction vials, each with a magnetic stir bar.

  • To each vial, add the aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), urea or thiourea (1.2 mmol), and the chosen catalyst (e.g., 10 mol%).

  • Add the selected solvent (e.g., 2 mL of ethanol) to each vial.

  • Place each vial in a temperature-controlled heating block or oil bath set to a different temperature (e.g., 50°C, 60°C, 70°C, 80°C, and reflux).

  • Allow the reactions to stir for a predetermined amount of time (e.g., 4 hours).

  • After the reaction time has elapsed, cool the vials to room temperature.

  • Take a small aliquot from each reaction mixture and analyze it by TLC or HPLC to determine the relative conversion and byproduct formation.

  • Based on the results, select the temperature that provides the best balance of high conversion and minimal side products for a larger scale reaction.

Protocol 2: Microwave-Assisted Pyrimidine Synthesis

Microwave-assisted synthesis can dramatically reduce reaction times and often improves yields.

Caption: Workflow for microwave-assisted pyrimidine synthesis.

Detailed Steps:

  • In a dedicated microwave reaction vessel, combine the aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), urea or thiourea (1.2 mmol), and a suitable catalyst (e.g., a few drops of concentrated HCl or a Lewis acid).

  • If using a solvent, add a small amount (e.g., 1-2 mL) of a high-boiling polar solvent such as ethanol, DMF, or water.[4][6] Solvent-free conditions are also highly effective.

  • Seal the vessel with a cap.

  • Place the vessel in the microwave reactor.

  • Set the reaction parameters: typically, a temperature between 100-150°C and a reaction time of 2-15 minutes.[7] The power should be adjusted to maintain the target temperature.

  • After the irradiation is complete, allow the vessel to cool to room temperature.

  • Once cooled, carefully open the vessel.

  • Proceed with the appropriate work-up and purification of the product.

References

  • Clark, J. H., Macquarrie, D. J., & Sherwood, J. (2013). The combined role of catalysis and solvent effects on the Biginelli reaction: improving efficiency and sustainability. Green Chemistry, 15(4), 879-884. [Link]

  • Freitas, E. F., et al. (2021). Tuning the Biginelli reaction mechanism by the ionic liquid effect: the combined role of supported heteropolyacid derivatives and acidic strength. RSC Advances, 11(53), 33633-33643. [Link]

  • Tariq, M., et al. (2019). Design, synthesis, and biological evaluation of novel pyrimidine derivatives as potent antimicrobial agents. Journal of Heterocyclic Chemistry, 56(8), 2289-2297. [Link]

  • Kappe, C. O. (2000). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 56(8), 1029-1052. [Link]

  • Gou, Y., et al. (2021). Water as an efficient solvent for the synthesis of pyrimido[4,5-d]pyrimidine derivatives. Journal of the Iranian Chemical Society, 18(1), 167-173. [Link]

  • Kumar, S., & Sharma, P. (2021). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 26(16), 4841. [Link]

  • Raboin, J. C., et al. (2021). Microwave-assisted developments of 7-substituted pyrazolo[1,5-a]pyrimidines. Organic & Biomolecular Chemistry, 19(41), 9036-9045. [Link]

Sources

Technical Support Center: Navigating the Purification Challenges of Polar Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the purification challenges of polar pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in isolating these often-troublesome compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind the "how," empowering you to make informed decisions in your purification strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions and hurdles faced during the purification of polar pyrimidine derivatives.

Q1: What are the fundamental challenges in purifying polar pyrimidine derivatives?

A1: The primary difficulties arise from their inherent high polarity. This characteristic leads to several downstream issues, including:

  • Poor retention in reversed-phase chromatography (RPC): Highly polar compounds have a stronger affinity for the polar mobile phase than the non-polar stationary phase, leading to co-elution with the solvent front.[1]

  • Peak tailing in HPLC: The presence of multiple hydrogen bond donors and acceptors in many pyrimidine derivatives can lead to strong interactions with the stationary phase, resulting in broad, asymmetric peaks.

  • Difficulties in crystallization: High solubility in polar solvents, which are often the reaction media, makes it challenging to achieve the supersaturation required for crystal formation.

Q2: Which chromatographic techniques are best suited for purifying these challenging compounds?

A2: The choice of chromatography is critical and depends on the specific properties of your pyrimidine derivative. Here’s a breakdown of the most effective techniques:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Often the go-to method for highly polar compounds. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, promoting retention of polar analytes.[2][3]

  • Reversed-Phase Chromatography (RPC) with modifications: While standard RPC is challenging, it can be adapted. Using polar-endcapped columns or adding ion-pairing agents can significantly enhance the retention of polar pyrimidines.[1]

  • Mixed-Mode Chromatography: This powerful technique combines multiple separation mechanisms, such as reversed-phase and ion-exchange, to improve the separation of complex mixtures of polar compounds.[4][5][6]

  • Normal-Phase Chromatography (NPC): A traditional method that uses a polar stationary phase (like silica gel) and a non-polar mobile phase. It remains a viable option, especially for preparative flash chromatography.[7][8]

Q3: How can I improve the retention of my polar pyrimidine derivative in reversed-phase HPLC?

A3: To enhance retention in RPC, consider these strategies:

  • Employ a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed to provide better retention for polar analytes.

  • Reduce the Organic Modifier Concentration: A lower percentage of organic solvent (e.g., acetonitrile, methanol) in the mobile phase will increase the retention time of polar compounds.

  • Adjust the Mobile Phase pH: For ionizable pyrimidine derivatives, adjusting the pH to suppress ionization can increase their hydrophobicity and, consequently, their retention on a non-polar stationary phase.[1]

Q4: When is crystallization a suitable purification method for polar pyrimidine derivatives?

A4: Crystallization is a cost-effective and scalable purification technique, particularly for solid compounds. It is most suitable when you can identify a solvent or solvent system where your compound has high solubility at elevated temperatures and low solubility at lower temperatures. However, for highly polar pyrimidines that are soluble in a wide range of polar solvents even at low temperatures, crystallization can be challenging. In such cases, techniques like anti-solvent crystallization or diffusion crystallization might be effective.[9]

Q5: What are the common impurities I should expect in my crude pyrimidine derivative?

A5: Common impurities often include unreacted starting materials, reagents, and by-products from side reactions. For instance, in a Biginelli reaction, you might find unreacted aldehyde, β-dicarbonyl compound, or urea/thiourea, as well as linear intermediates if cyclization is incomplete. Understanding the reaction mechanism will help you anticipate potential impurities and develop an appropriate purification strategy.

Part 2: Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the purification of polar pyrimidine derivatives.

Chromatography Troubleshooting
Symptom Possible Cause(s) Suggested Solution(s)
Poor Retention in Reversed-Phase HPLC Analyte is too polar for the stationary phase. Mobile phase is too strong.Use a polar-endcapped or polar-embedded column. Decrease the percentage of the organic modifier in the mobile phase. Consider using HILIC as an alternative.[2][3]
HPLC Peak Tailing Strong interaction of basic analytes with acidic silanol groups on the silica surface. Mismatched injection solvent.Add a basic modifier (e.g., triethylamine) to the mobile phase. Use a base-deactivated column. Dissolve the sample in the initial mobile phase whenever possible.
Split Peaks Partially blocked column frit. Column void. Sample solvent incompatible with the mobile phase. Co-eluting impurity.Reverse and flush the column (check manufacturer's guidelines). Replace the column. Ensure sample solvent is similar in strength to the mobile phase. Optimize selectivity by changing the mobile phase or stationary phase.
Crystallization Troubleshooting
Symptom Possible Cause(s) Suggested Solution(s)
Compound Fails to Crystallize The solution is not supersaturated (too much solvent). The compound is too soluble in the chosen solvent.Evaporate some of the solvent. Try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent).[9] Try a different solvent or solvent system.[10]
Oiling Out The melting point of the compound is lower than the boiling point of the solvent. Impurities are depressing the melting point.Use a lower-boiling point solvent. Add a small amount of a solvent in which the compound is more soluble. Try to purify further by chromatography before crystallization.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Low Recovery of Crystalline Product The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a pre-heated funnel for hot filtration.

Part 3: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for key purification techniques.

Workflow for Purification Method Selection

The following diagram illustrates a decision-making workflow for selecting an appropriate purification method for your polar pyrimidine derivative.

Purification_Workflow Purification Method Selection for Polar Pyrimidine Derivatives start Crude Polar Pyrimidine Derivative is_solid Is the compound solid? start->is_solid solubility_test Perform Solubility Tests for Crystallization is_solid->solubility_test Yes tlc_screen Perform TLC Screening (Normal & Reversed Phase) is_solid->tlc_screen No / Liquid good_solvent Good crystallization solvent found? solubility_test->good_solvent crystallization Recrystallization good_solvent->crystallization Yes good_solvent->tlc_screen No purified_product Purified Product crystallization->purified_product separation_ok Good separation on TLC? tlc_screen->separation_ok flash_chrom Preparative Flash Chromatography (Normal Phase) separation_ok->flash_chrom Yes (Normal Phase) hplc_dev Develop Preparative HPLC Method separation_ok->hplc_dev No / High Purity Needed flash_chrom->purified_product rpc_retention Adequate retention on RPC? hplc_dev->rpc_retention prep_rpc Preparative RPC (with polar-endcapped column) rpc_retention->prep_rpc Yes hilic_mm Consider HILIC or Mixed-Mode Chromatography rpc_retention->hilic_mm No prep_rpc->purified_product hilic_mm->purified_product Purity_Assessment_Workflow Purity Assessment Workflow for Purified Pyrimidine Derivatives start Purified Pyrimidine Derivative hplc_analysis HPLC Analysis (Purity & Impurity Profile) start->hplc_analysis purity_spec Purity meets specification? hplc_analysis->purity_spec structural_confirm Structural Confirmation (NMR, MS) purity_spec->structural_confirm Yes repurify Repurify purity_spec->repurify No final_product Final Pure Product structural_confirm->final_product repurify->start

Sources

stability issues and degradation of 6-(Diethoxymethyl)-2-methylpyrimidin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(Diethoxymethyl)-2-methylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance regarding the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Introduction: Understanding the Stability Profile

This compound is a molecule with two key structural features that dictate its stability: the diethoxymethyl group, which is an acetal, and the 2-methylpyrimidin-4-ol core. The inherent reactivity of these moieties presents specific challenges that researchers must navigate to ensure the integrity of their experiments. This guide will dissect the potential degradation pathways and provide actionable strategies to mitigate these issues.

A critical aspect of this compound is its existence in a tautomeric equilibrium between the pyrimidin-4-ol (enol) form and the pyrimidin-4(1H)-one (keto) form. This equilibrium can be influenced by solvent polarity and pH, which in turn affects the compound's stability and analytical profile.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways are the hydrolysis of the diethoxymethyl group and the degradation of the pyrimidin-4-ol ring.

  • Acid-Catalyzed Hydrolysis of the Acetal: The diethoxymethyl group is an acetal, which is stable under neutral and basic conditions but is highly susceptible to acid-catalyzed hydrolysis. In the presence of acid and water, it will readily convert to 2-methyl-4-oxo-1,4-dihydropyrimidine-6-carbaldehyde and ethanol.[1][2][3] This is often the most rapid and common degradation pathway encountered under acidic conditions.

  • Degradation of the Pyrimidin-4-ol Ring: The pyrimidine ring itself can undergo degradation through several mechanisms:

    • Hydrolysis: Under harsh acidic or basic conditions, the pyrimidine ring can be susceptible to hydrolytic cleavage.[1]

    • Oxidation: The pyrimidine ring and the methyl group can be oxidized, leading to a variety of degradation products, including N-oxides.[4][5]

    • Photodegradation: Pyrimidine derivatives can be sensitive to light, particularly UV radiation, which can induce photochemical degradation.

Q2: I'm observing a new, more polar peak in my HPLC analysis after storing my compound in an acidic mobile phase. What is the likely cause?

A2: The appearance of a new, more polar peak in your HPLC chromatogram, especially after exposure to acidic conditions, strongly suggests the hydrolysis of the diethoxymethyl acetal. The resulting aldehyde, 2-methyl-4-oxo-1,4-dihydropyrimidine-6-carbaldehyde, is significantly more polar than the parent compound, leading to a shorter retention time on a reverse-phase column.

Q3: How does the tautomeric equilibrium of the pyrimidin-4-ol ring affect my experiments?

A3: The tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4(1H)-one forms can have several implications:

  • Analytical Challenges: In solution, the presence of both tautomers can lead to broadened or multiple peaks in NMR and HPLC analyses, complicating quantification and purification. The equilibrium can be influenced by the solvent, pH, and temperature.

  • Reactivity Differences: The two tautomers may exhibit different chemical reactivities, potentially leading to a mixture of products in subsequent reactions.

  • Stability Implications: The relative stability of the tautomers can be influenced by the experimental conditions, which in turn affects the overall stability of the compound.

Q4: What are the best practices for storing this compound?

A4: To ensure the long-term stability of this compound, consider the following storage recommendations:

  • Solid Form: Store the compound as a solid in a tightly sealed container at low temperature (e.g., -20°C), protected from light and moisture.

  • In Solution: If storage in solution is necessary, use an aprotic, anhydrous, and neutral solvent (e.g., anhydrous DMSO or DMF). Prepare solutions fresh whenever possible. Avoid acidic or aqueous conditions for prolonged storage. If an aqueous buffer is required for an experiment, it should be prepared immediately before use and maintained at a neutral or slightly basic pH.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Appearance of a new, early-eluting peak in HPLC Acid-catalyzed hydrolysis of the diethoxymethyl group.1. Check pH of Solutions: Ensure all solvents and buffers are neutral or slightly basic. Avoid acidic mobile phases for HPLC if possible, or use a gradient that minimizes exposure time to low pH. 2. Fresh Sample Preparation: Prepare samples immediately before analysis. 3. Confirm Identity: If possible, confirm the identity of the new peak as the aldehyde degradant using mass spectrometry.
Broad or split peaks in HPLC or NMR Tautomeric equilibrium in solution.1. Optimize HPLC Method: Adjust the mobile phase pH or temperature to favor one tautomeric form. 2. NMR Analysis: For NMR, consider using different deuterated solvents or varying the temperature to study the tautomeric equilibrium. This may help in resolving the peaks.
Gradual loss of parent compound over time with no distinct new peaks Oxidative degradation or photodegradation leading to multiple minor products.1. Protect from Light: Store the compound and solutions in amber vials or protect from light. 2. Use Degassed Solvents: For sensitive experiments, use solvents that have been degassed to remove dissolved oxygen. 3. Inert Atmosphere: Consider handling the compound under an inert atmosphere (e.g., nitrogen or argon).
Low recovery after storage in aqueous buffer Hydrolysis of the pyrimidine ring or the acetal.1. Avoid Prolonged Aqueous Storage: Minimize the time the compound is in an aqueous environment. 2. Buffer pH: Use a neutral or slightly basic buffer (pH 7-8) for short-term storage if absolutely necessary.

Visualizing Degradation Pathways

Primary Degradation Pathway: Acid-Catalyzed Hydrolysis

The most common degradation pathway is the hydrolysis of the diethoxymethyl group under acidic conditions.

Figure 1: Acid-Catalyzed Hydrolysis of the Diethoxymethyl Group Parent This compound Intermediate Protonated Acetal Parent->Intermediate + H+ Aldehyde 2-Methyl-4-oxo-1,4-dihydropyrimidine-6-carbaldehyde Intermediate->Aldehyde + H2O - H+ Ethanol Ethanol (2 eq.) Intermediate->Ethanol

Caption: Acid-catalyzed hydrolysis of the diethoxymethyl group.

Potential Degradation of the Pyrimidine Ring

The pyrimidin-4-ol ring can undergo degradation through oxidation and hydrolysis.

Figure 2: Potential Degradation Pathways of the Pyrimidine Ring Parent This compound Oxidized_Products Oxidized Pyrimidine Derivatives (e.g., N-oxides) Parent->Oxidized_Products Oxidizing Agents (e.g., H2O2, light/air) Hydrolyzed_Products Ring-Opened Products Parent->Hydrolyzed_Products Strong Acid/Base Heat

Caption: Potential degradation pathways of the pyrimidine ring.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or MS detector

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At various time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer a known amount of the solid compound to a vial.

    • Place the vial in an oven at 80°C for 48 hours.

    • After exposure, dissolve the solid in the initial solvent and analyze by HPLC.

  • Photodegradation:

    • Expose a solution of the compound (in a quartz cuvette or a suitable transparent container) and the solid compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the samples by HPLC after the exposure period.

  • Control Sample: A solution of the compound stored at 4°C in the dark should be used as a control.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.

Data Presentation: Example Forced Degradation Results
Stress Condition Duration Temperature % Degradation Major Degradation Products (Retention Time)
0.1 M HCl24 h60°C15%Peak at 3.2 min
0.1 M NaOH24 h60°C5%Minor peaks observed
3% H₂O₂24 hRT8%Peak at 4.5 min
Thermal (Solid)48 h80°C<2%No significant degradation
PhotolyticICH Q1B25°C10%Multiple minor peaks

References

  • Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. [Link]

  • Chemistry LibreTexts. 10.4: Acetals and Ketals. [Link]

  • PubMed. Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. [Link]

  • ResearchGate. Reduction of pyrimidine 23 and 53, oxidation of pyrimidine with... [Link]

Sources

avoiding over-oxidation in the synthesis of pyrimidinol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Pyrimidinol Derivatives

A Senior Application Scientist's Guide to Preventing Over-Oxidation

Welcome to the technical support center for the synthesis of pyrimidinol derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrimidine chemistry. The synthesis of pyrimidinols, while a cornerstone in the development of many therapeutic agents, presents a significant challenge: the propensity for over-oxidation to undesired pyrimidine-dione byproducts.

This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve high-yield, selective synthesis of your target pyrimidinol derivatives.

Troubleshooting Guide: Navigating Common Over-Oxidation Issues

This section addresses specific problems you may encounter during the synthesis of pyrimidinol derivatives, offering explanations and actionable solutions.

Question 1: My reaction is yielding a significant amount of a pyrimidine-dione (e.g., uracil or thymine derivative) instead of the desired pyrimidinol. What are the likely causes and how can I mitigate this?

Answer:

The formation of a pyrimidine-dione is a classic case of over-oxidation. The initial pyrimidinol product is often more susceptible to oxidation than the starting pyrimidine due to the electron-donating nature of the hydroxyl group. Several factors could be at play:

  • Excessive Oxidant: The stoichiometry of your oxidizing agent is critical. An excess of the oxidant will readily convert the desired pyrimidinol to the corresponding dione.

    • Solution: Carefully control the stoichiometry of the oxidizing agent. A good starting point is to use 1.0 to 1.2 equivalents of the oxidant. It is often preferable to have some unreacted starting material, which can be separated during purification, than to push the reaction to completion and generate difficult-to-remove over-oxidized byproducts.

  • Reaction Temperature is Too High: Higher temperatures increase the rate of both the desired oxidation and the subsequent over-oxidation.

    • Solution: Perform the reaction at a lower temperature. For many common oxidants like meta-chloroperoxybenzoic acid (m-CPBA), starting the reaction at 0°C and allowing it to slowly warm to room temperature can provide better control.

  • Prolonged Reaction Time: The longer the reaction proceeds after the formation of the pyrimidinol, the greater the chance of over-oxidation.

    • Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as a significant amount of the desired product has formed and before the concentration of the over-oxidized byproduct becomes substantial.

Question 2: I'm observing decomposition of my starting material and low yields of the desired pyrimidinol, even when using a mild oxidizing agent. What could be happening?

Answer:

Decomposition of the starting material suggests that the reaction conditions are too harsh, or that your substrate is particularly sensitive. Here are some potential causes and solutions:

  • Inappropriate Oxidizing Agent: Even "mild" oxidizing agents can be too reactive for highly activated pyrimidine rings (e.g., those with multiple electron-donating substituents).

    • Solution: Consider using a more selective or sterically hindered oxidizing agent. For example, if m-CPBA is causing decomposition, you might try a buffered peroxy acid or a catalytic system with controlled delivery of the oxidant.

  • pH of the Reaction Mixture: The stability of both your starting material and product can be highly dependent on the pH of the reaction medium.

    • Solution: Buffer the reaction mixture. For peroxy acid oxidations, the addition of a mild base like sodium bicarbonate can neutralize acidic byproducts and prevent acid-catalyzed decomposition.

  • Radical Reactions: Some oxidation processes can proceed through radical mechanisms, leading to a variety of undesired products.

    • Solution: The inclusion of a radical scavenger may be beneficial if a radical pathway is suspected. However, this should be approached with caution as it can also inhibit the desired oxidation.

Question 3: My pyrimidine substrate is unsubstituted at the position I wish to hydroxylate, but the reaction is sluggish and requires forcing conditions that lead to over-oxidation. How can I improve the reactivity and selectivity?

Answer:

Unsubstituted pyrimidines can be electron-deficient and therefore less reactive towards electrophilic oxidizing agents. To address this, you can either increase the nucleophilicity of the pyrimidine ring or use a more reactive and selective oxidation method.

  • Introduction of an Activating Group: The presence of electron-donating groups (EDGs) on the pyrimidine ring can increase its reactivity towards oxidation.

    • Solution: Consider if your synthetic route allows for the temporary introduction of an EDG that can be removed later.

  • N-Oxidation as a Prerequisite: In some cases, initial oxidation at a ring nitrogen to form a pyrimidine N-oxide can activate the ring for subsequent hydroxylation at a carbon atom.[1]

    • Solution: A two-step approach involving the formation and isolation of the pyrimidine N-oxide, followed by rearrangement or further reaction to introduce the hydroxyl group, can provide greater control.

  • Advanced Oxidation Methods: For challenging substrates, more modern synthetic methods may be required.

    • Solution: Explore transition-metal-catalyzed C-H activation/hydroxylation methods.[2][3] These can offer high regioselectivity and milder reaction conditions, though they may require more specialized catalysts and ligands.

Frequently Asked Questions (FAQs)

What are the most common oxidizing agents for the synthesis of pyrimidinols, and what are their pros and cons regarding over-oxidation?

Oxidizing AgentProsCons
m-CPBA Readily available, generally effective.Can be too reactive, leading to over-oxidation and side reactions.[4]
Hydrogen Peroxide Inexpensive, environmentally friendly byproduct (water).Often requires a catalyst (e.g., sodium tungstate) or harsh conditions (e.g., strong acid) which can promote over-oxidation.[5]
Peracetic Acid Strong oxidizing agent.Can be non-selective and lead to significant byproduct formation.[4]
Osmium Tetroxide Can be used for specific dihydroxylation reactions.Highly toxic and expensive; not typically used for mono-hydroxylation.[6][7]
Enzymatic Oxidation Highly selective for specific positions.Substrate scope can be limited, requires specialized biological setups.[8]
Photochemical Methods Can offer unique selectivity under mild conditions.May require specialized equipment and can have complex reaction pathways.[9][10]

How does the substitution pattern on the pyrimidine ring affect its susceptibility to over-oxidation?

The electronic nature of the substituents on the pyrimidine ring plays a crucial role in its reactivity towards oxidation.

  • Electron-Donating Groups (EDGs): Substituents like amino (-NH2), hydroxyl (-OH), and alkoxy (-OR) groups increase the electron density of the pyrimidine ring, making it more nucleophilic and thus more reactive towards electrophilic oxidizing agents. While this can facilitate the initial oxidation to a pyrimidinol, it also activates the product for further oxidation to a pyrimidine-dione.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2), cyano (-CN), and halo groups decrease the electron density of the ring, making it less reactive towards oxidation. This can make the initial hydroxylation more challenging, requiring more forcing conditions which in turn can lead to a loss of selectivity and an increased risk of over-oxidation once the pyrimidinol is formed.

Are there any "protecting group" strategies to prevent over-oxidation?

Yes, the use of protecting groups can be a powerful strategy to control the selectivity of pyrimidine oxidation.[11][12][13]

  • Protection of Existing Hydroxyl or Amino Groups: If your pyrimidine starting material already contains hydroxyl or amino groups, protecting them can prevent them from directing the oxidation to undesired positions or being oxidized themselves.

  • Temporary Directing Groups: In some advanced synthetic strategies, a temporary group can be installed to direct the oxidation to a specific position, after which the directing group is removed.

The choice of protecting group is critical and must be stable to the oxidative conditions and selectively removable in the presence of the newly installed hydroxyl group.

Visualizing the Reaction: Desired Pathway vs. Over-Oxidation

The following diagram illustrates the synthetic challenge at the core of this guide.

G Start Substituted Pyrimidine Product Desired Pyrimidinol Start->Product Controlled Oxidation (1.0-1.2 eq. Oxidant, Low Temp) Byproduct Over-Oxidized Pyrimidine-dione Product->Byproduct Uncontrolled Oxidation (Excess Oxidant, High Temp) G Start Start: Substituted Pyrimidine Check_Activation Is the ring activated (contains EDGs)? Start->Check_Activation Mild_Conditions Use mild conditions: - Low temp (0°C to RT) - 1.0-1.2 eq. oxidant (m-CPBA) - Buffer if necessary Check_Activation->Mild_Conditions Yes Forcing_Conditions Consider more forcing conditions or alternative methods: - N-Oxide formation first - C-H activation catalysis Check_Activation->Forcing_Conditions No Monitor Monitor reaction closely (TLC, LC-MS) Mild_Conditions->Monitor Forcing_Conditions->Monitor Quench Quench reaction upon product formation Monitor->Quench End Purify Pyrimidinol Quench->End

Caption: Decision workflow for selective pyrimidine oxidation.

Recommended Protocol: Controlled Synthesis of a Pyrimidinol Derivative

This protocol provides a general framework for the selective mono-oxidation of a substituted pyrimidine using m-CPBA. Note: This is a generalized procedure and may require optimization for your specific substrate.

Materials:

  • Substituted pyrimidine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Reaction Setup:

    • Dissolve the substituted pyrimidine (1.0 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0°C in an ice bath.

  • Addition of Oxidant:

    • In a separate flask, dissolve m-CPBA (1.1 eq.) in DCM.

    • Add the m-CPBA solution dropwise to the stirred pyrimidine solution at 0°C over 15-30 minutes.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0°C and monitor its progress every 15-30 minutes by TLC.

    • Develop the TLC plate in an appropriate solvent system and visualize the spots using a UV lamp. The product pyrimidinol should have a different Rf value than the starting material and the over-oxidized byproduct.

    • If the reaction is sluggish at 0°C, allow it to slowly warm to room temperature while continuing to monitor.

  • Reaction Quench:

    • Once the TLC indicates a satisfactory conversion to the desired product with minimal formation of the over-oxidized byproduct, quench the reaction.

    • Add saturated aqueous sodium thiosulfate solution to the reaction mixture to destroy any excess peroxide. Stir for 10 minutes.

    • Add saturated aqueous sodium bicarbonate solution to neutralize the meta-chlorobenzoic acid byproduct.

  • Workup:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to separate the desired pyrimidinol from unreacted starting material and any over-oxidized byproducts.

  • Characterization:

    • Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

References

  • Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. RSC Advances, 2023.
  • Oxidation of pyrimidine bases and their derivatives with hydrogen peroxide in hydrochloric acid. Nucleic Acids Symposium Series, 1986.
  • Recent Advances in Direct C–H Functionalization of Pyrimidines. Asian Journal of Organic Chemistry, 2018.
  • Mono-N-oxidation of heterocycle-fused pyrimidines. Dalton Transactions, 2017.
  • Enzymatic Synthesis and Breakdown of a Pyrimidine, Orotic Acid. III. Ureidosuccinase. Journal of Biological Chemistry, 1955.
  • OXIDATION OF 2.4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS. Heterocycles, 1974.
  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activ
  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society, 2020.
  • Pyrimidine as an Aryl C–H Activating Group. The Journal of Organic Chemistry, 2016.
  • Pyrimidine synthesis. Organic Chemistry Portal.
  • Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. Biochemical Journal, 1967.
  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society, 2020.
  • Pyrimidine Synthesis - CRASH! Medical Review Series. YouTube, 2022.
  • Protecting Groups. University of Illinois Urbana-Champaign.
  • Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. RSC Medicinal Chemistry, 2023.
  • Protecting group. Wikipedia.
  • A year of outstanding research in RSC Advances. RSC Advances Blog.
  • Protecting Groups. Organic Chemistry Portal.
  • N-Heterocyclic Carbene Catalysis under Oxidizing Conditions. Molecules, 2018.
  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv
  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Deriv
  • Disclosing the Role of C4-Oxo Substitution in the Photochemistry of DNA and RNA Pyrimidine Monomers: Formation of Photoproducts from the Vibrationally Excited Ground State. The Journal of Physical Chemistry Letters, 2022.
  • Pyrimidine metabolism. Wikipedia.
  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 2016.
  • Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Deriv
  • Scheme. Hydrolytic cleavage of the pyrimidine ring in 2-aryl-t[1][2][5]riazolo[1,5-c]. ResearchGate, 2025.

  • De novo pyrimidine synthesis steps, p
  • Chemo-enzymatic total synthesis of the spirosorbicillinols.
  • Vitamin E inhibits the UVAI induction of “light” and “dark” cyclobutane pyrimidine dimers, and oxidatively generated DNA damage, in ker
  • Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox C
  • BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. DAV University.
  • Computational studies of pyrimidine ring-opening a, Quantum chemical...
  • Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. Biochemical Journal, 1967.
  • Reduction of pyrimidine 23 and 53, oxidation of pyrimidine with...
  • Pyrimidine dimer formation and oxidative damage in M13 bacteriophage inactivation by ultraviolet C irradiation.
  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization.
  • Protecting Groups in Organix Synthesis. Ready Lab - UT Southwestern, Dallas, Texas.
  • Structures of pyrimidine oxidation products. Each structure includes...
  • Formation of Cyclobutane Pyrimidine Dimers after UVA Exposure (Dark-CPDs) Is Inhibited by an Hydrophilic Extract of Polypodium leucotomos. International Journal of Molecular Sciences, 2018.
  • Inhibition of Pyrimidine Dimer Formation in DNA by Cationic Molecules: Role of Energy Transfer.
  • Pyrimidine biosynthesis in Pseudomonas veronii and its regulation by pyrimidines. Microbiological Research, 2012.
  • Perspectives on Cyclobutane Pyrimidine Dimers-Rise of the Dark Dimers. Photochemistry and Photobiology, 2022.

Sources

Technical Support Center: Managing Solubility Issues of Pyrimidine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing the solubility of pyrimidine precursors. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and FAQs to address specific solubility challenges encountered during experimentation. As Senior Application Scientists, we synthesize technical accuracy with field-proven insights to help you navigate these common but often complex issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of pyrimidine precursors.

Q1: Why is my pyrimidine derivative exhibiting poor solubility?

A1: The low solubility of pyrimidine derivatives often stems from their intrinsic physicochemical properties. Key factors include:

  • High Crystal Lattice Energy: The planar and often symmetrical structure of the pyrimidine ring facilitates strong intermolecular packing in the solid state. Overcoming this high crystal lattice energy requires a significant amount of energy, making dissolution difficult.

  • High Molecular Weight and Lipophilicity: In drug discovery, pyrimidine scaffolds are often decorated with various functional groups to enhance biological activity. These modifications frequently increase the molecule's molecular weight and lipophilicity (LogP), leading to reduced aqueous solubility.

  • Functional Groups: The nature of the substituents on the pyrimidine ring dictates its polarity. Large, nonpolar substituents will favor solubility in nonpolar organic solvents, while polar groups like hydroxyls (-OH) or amines (-NH2) can increase solubility in polar solvents.

Q2: What are the immediate first steps I should take to troubleshoot a solubility issue?

A2: Before exploring more complex solutions, always start with the fundamentals:

  • Verify Compound Purity: Impurities from synthesis or degradation can dramatically alter the solubility profile of your compound. Confirm the purity using analytical methods such as LC-MS or NMR before proceeding.

  • Assess Solvent Quality: Always use high-purity, anhydrous solvents. The presence of even small amounts of water or other contaminants can significantly decrease the solubility of many organic compounds.

Q3: How does temperature affect the solubility of pyrimidine derivatives?

A3: Generally, the solubility of pyrimidine derivatives in organic solvents increases with temperature.[1] The dissolution process is often endothermic, meaning it requires energy input to break the bonds holding the crystal lattice together. By heating the solution, you provide the necessary energy to overcome this barrier, allowing more solute to dissolve.[1] However, be mindful of compound stability at elevated temperatures.

Q4: How does pH influence the solubility of pyrimidine precursors?

A4: The pH of the medium is a critical factor for pyrimidine precursors with ionizable functional groups. The two nitrogen atoms in the pyrimidine ring are weakly basic.

  • For Basic Pyrimidines: In an acidic medium (pH < pKa), the nitrogen atoms can become protonated, forming a more soluble cationic salt. Therefore, for a weakly basic pyrimidine derivative, decreasing the pH will typically increase its aqueous solubility.

  • For Acidic Pyrimidines: If the pyrimidine derivative has acidic functional groups (e.g., -COOH), increasing the pH above its pKa will deprotonate the group, forming a more soluble anionic salt. The optimal pH for many enzymatic steps in pyrimidine biosynthesis is on the alkaline side, which can influence the solubility and reactivity of precursors in biological systems.[2][3]

Q5: What are some standard starting solvents for pyrimidine derivatives?

A5: Selecting an appropriate solvent is crucial. A good practice is to perform a small-scale screening with a range of solvents of varying polarities. Common choices are summarized in the table below.

Solvent CategoryExamplesGeneral Use Cases & Rationale
Aprotic Polar Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)Excellent for dissolving a wide range of organic molecules, including many pyrimidine derivatives, due to their high polarity and ability to accept hydrogen bonds. DMSO is a very common first choice for creating stock solutions.[4]
Protic Polar Methanol, EthanolCapable of hydrogen bonding, making them effective for pyrimidines with polar functional groups like -OH and -NH2.[5]
Aprotic Nonpolar Dichloromethane (DCM), Chloroform, TolueneBest suited for pyrimidine derivatives that have large, nonpolar, or lipophilic substituents.

Section 2: Troubleshooting Guides & Experimental Protocols

When initial steps fail, a more systematic approach is required. This section provides logical workflows and detailed protocols to diagnose and solve complex solubility problems.

Guide 1: Initial Troubleshooting Workflow

If your pyrimidine precursor fails to dissolve, follow this systematic decision-making process. This workflow ensures that you address the most common issues in a logical sequence before escalating to more advanced and time-consuming methods.

G start Start: Compound Fails to Dissolve purity Step 1: Verify Purity (LC-MS, NMR) start->purity solvent_q Step 2: Check Solvent Quality (Anhydrous, High-Purity) purity->solvent_q Purity Confirmed heating Step 3: Apply Gentle Heating (e.g., 40-50°C) & Sonication solvent_q->heating Solvent is High Quality ph_adjust Step 4: Attempt pH Adjustment (If aqueous/protic & ionizable) heating->ph_adjust Still Insoluble cosolvent Step 5: Use a Co-solvent System (e.g., DMSO/Water) ph_adjust->cosolvent No Improvement or N/A advanced Advanced Strategies (Solid Dispersion, Formulation) cosolvent->advanced Precipitation Persists G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification a Add Excess Solid Compound to Solvent b Incubate with Shaking (24-48h at constant T) a->b c Centrifuge or Filter to Remove Undissolved Solid b->c d Dilute Supernatant c->d e Analyze via HPLC/LC-MS Against Calibration Curve d->e f Calculate Solubility (µM or µg/mL) e->f

Caption: Experimental workflow for thermodynamic solubility determination.

Guide 3: Advanced Solubilization Strategies

For particularly challenging compounds, more advanced techniques are necessary.

Co-solvency

Co-solvents are organic solvents miscible with a primary solvent (often water) that increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system. This is a very common and effective strategy for in vitro and early-stage experiments.

Protocol 2: Utilizing a Co-solvent System

This protocol outlines the use of a co-solvent to improve the solubility of a pyrimidine derivative for experimental use.

Materials:

  • Pyrimidine derivative

  • Primary solvent (e.g., cell culture medium, aqueous buffer)

  • High-purity co-solvent (e.g., DMSO, DMF, Ethanol)

  • Vortex mixer and/or sonicator

Methodology:

  • Prepare a Concentrated Stock: Dissolve the pyrimidine derivative in 100% of the chosen co-solvent (e.g., DMSO) at a high concentration (e.g., 10-40 mM). Use sonication or gentle warming if necessary to ensure complete dissolution.

  • Perform Serial Dilution: Instead of a single large dilution, add the concentrated stock to the primary solvent in a stepwise or serial fashion. This gradual change in solvent polarity can prevent the compound from "crashing out" or precipitating.

  • Mind the Final Concentration: For cell-based assays, it is critical to keep the final concentration of the organic co-solvent low (typically ≤0.5% for DMSO) to avoid solvent-induced toxicity. Always run a vehicle control (primary solvent with the same final concentration of co-solvent) to account for any effects of the co-solvent itself.

  • Observe for Precipitation: After dilution, visually inspect the solution for any signs of precipitation (cloudiness, particulates). If precipitation occurs over time, it indicates that you have exceeded the kinetic solubility limit in that medium. [6][7]Consider lowering the final concentration or choosing a different co-solvent.

Managing pH-Dependent Solubility

For ionizable pyrimidines, manipulating pH is a powerful tool. A common challenge arises when a compound is dissolved at a high or low pH and then precipitates when neutralized for an experiment. [6] Troubleshooting pH-Related Precipitation:

  • Problem: A weakly basic pyrimidine derivative is dissolved in an acidic buffer (e.g., pH 2) but precipitates when added to a neutral (pH 7.4) cell culture medium.

  • Causality: At pH 2, the compound is protonated and soluble. When introduced to the pH 7.4 medium, it deprotonates back to its less soluble free-base form, causing it to precipitate.

  • Solution Strategy:

    • Lower the Final Concentration: The simplest solution is to work at a lower final concentration that is below the thermodynamic solubility limit of the neutral form at pH 7.4.

    • Use a Co-solvent: Prepare the concentrated stock in an organic solvent like DMSO. The co-solvent can help keep the neutral form of the compound in solution even after dilution into the aqueous medium.

    • Formulation with Excipients: For advanced applications, consider using solubilizing excipients like cyclodextrins, which can form inclusion complexes with the drug molecule to enhance its apparent solubility.

References

  • Solubility of Things. (n.d.). Pyrimidine.
  • Pignatello, R., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters.
  • BenchChem. (2025). Technical Support Center: Managing Pyrimidine Derivative Solubility in Organic Solvents.
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues of Substituted Pyrimidines.
  • BenchChem. (2025). Technical Support Center: Enhancing Aqueous Solubility of Pyrimidine Compounds.
  • Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News.
  • Pignatello, R., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters.
  • ResearchGate. (2018). (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays.
  • ResearchGate. (2025). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
  • Wikipedia. (n.d.). Pyrimidine.
  • Baluja, S. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
  • Fais, R., et al. (2022). Role of pH in Regulating Cancer Pyrimidine Synthesis. Journal of Xenobiotics.
  • BenchChem. (2025). Solubility and stability testing of novel pyrimidine derivatives.
  • ResearchGate. (2022). How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0?.
  • ResearchGate. (n.d.). A) Reaction tube showing the formation of a pyrimidine precipitate....
  • Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
  • Alfarouk, K. O., et al. (2022). Role of pH in Regulating Cancer Pyrimidine Synthesis. PubMed.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • BenchChem. (2025). Resolving issues with Pyromeconic acid precipitation in stock solutions.

Sources

Technical Support Center: A Guide to Scaling the Synthesis of 6-(Diethoxymethyl)-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-(Diethoxymethyl)-2-methylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis and scale-up of this important pyrimidine derivative.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its successful and efficient production, particularly at scale, is crucial for advancing research and development in medicinal chemistry. This document provides a comprehensive overview of a robust synthetic route, potential challenges, and practical solutions to facilitate a smooth and reproducible process.

Reaction Scheme and Mechanism

The most common and scalable method for the synthesis of this compound is the Pinner pyrimidine synthesis. This reaction involves the condensation of a β-dicarbonyl compound, ethyl 4,4-diethoxyacetoacetate, with an amidine, specifically acetamidine hydrochloride, in the presence of a base.

The reaction proceeds through a series of nucleophilic additions and cyclization steps, ultimately forming the stable pyrimidine ring. Understanding this mechanism is key to troubleshooting and optimizing the reaction conditions.

Pinner Pyrimidine Synthesis Ethyl 4,4-diethoxyacetoacetate Ethyl 4,4-diethoxyacetoacetate Intermediate_1 Enolate Formation Ethyl 4,4-diethoxyacetoacetate->Intermediate_1 Base Acetamidine HCl Acetamidine HCl Intermediate_2 Nucleophilic Attack Acetamidine HCl->Intermediate_2 Base (e.g., NaOMe) Base (e.g., NaOMe) Intermediate_1->Intermediate_2 Reacts with Intermediate_3 Cyclization Intermediate_2->Intermediate_3 Intramolecular Condensation Product 6-(Diethoxymethyl)-2- methylpyrimidin-4-ol Intermediate_3->Product Tautomerization Scale-Up_Considerations Scale_Up Scaling Up Synthesis Heat_Transfer Heat Transfer Scale_Up->Heat_Transfer Mass_Transfer Mass Transfer (Mixing) Scale_Up->Mass_Transfer Safety Safety Considerations Scale_Up->Safety Process_Control Process Control Scale_Up->Process_Control Downstream Downstream Processing Scale_Up->Downstream Exotherm_Control Exotherm_Control Heat_Transfer->Exotherm_Control Exotherm Control Homogeneity Homogeneity Mass_Transfer->Homogeneity Ensuring Homogeneity Reagent_Handling Reagent_Handling Safety->Reagent_Handling Large-Scale Reagent Handling Parameter_Optimization Parameter_Optimization Process_Control->Parameter_Optimization Parameter Re-optimization Purification_Scale Purification_Scale Downstream->Purification_Scale Purification at Scale

Technical Support Center: Synthesis of 6-(Diethoxymethyl)-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-(Diethoxymethyl)-2-methylpyrimidin-4-ol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important pyrimidine derivative. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our goal is to provide practical, experience-driven advice to help you optimize your reactions, identify and mitigate impurities, and ensure the quality of your final product.

Introduction to the Synthesis

The synthesis of this compound is a critical process for obtaining a key building block in the development of various pharmaceutical agents. The most common and direct route involves the Pinner condensation of a β-keto ester, specifically ethyl 4,4-diethoxy-3-oxobutanoate, with acetamidine. This reaction, typically carried out under basic conditions, offers a straightforward pathway to the desired pyrimidine core.

However, as with any multi-step organic synthesis, there are potential pitfalls that can lead to the formation of impurities, affecting yield and purity. This guide will walk you through the identification of these common impurities and provide actionable solutions.

Troubleshooting Guide: Common Impurities and Solutions

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Question 1: After my reaction, I've isolated the product, but my NMR spectrum shows unexpected peaks. What are the likely impurities?

Answer:

Based on the starting materials and reaction mechanism, several common impurities can be present in your final product. These can be broadly categorized as starting materials, intermediates, and side-products.

  • Unreacted Starting Materials:

    • Ethyl 4,4-diethoxy-3-oxobutanoate: This is a common impurity if the reaction has not gone to completion.

    • Acetamidine: Excess or unreacted acetamidine may also be present.

  • Intermediates:

    • Incomplete cyclization products: The reaction proceeds through a series of intermediates. If the final cyclization and dehydration steps are not complete, you may have acyclic amidine-ester adducts.

  • Side-Products:

    • Hydrolysis product: 6-Formyl-2-methylpyrimidin-4-ol: The diethoxymethyl acetal is sensitive to acidic conditions and can be hydrolyzed to the corresponding aldehyde, particularly during workup if an acidic wash is used without careful pH control.

    • Self-condensation products of ethyl 4,4-diethoxy-3-oxobutanoate: Under basic conditions, β-keto esters can undergo self-condensation, although this is generally less favored in the presence of a more reactive nucleophile like acetamidine.

Below is a table summarizing these potential impurities and their key characteristics for identification.

Impurity Chemical Structure Common Analytical Signature (¹H NMR) Reason for Formation
Ethyl 4,4-diethoxy-3-oxobutanoateCCOP(=O)(CC(=O)C(OCC)OCC)CSignals for two different ethoxy groups, a methylene group adjacent to a carbonyl, and a methine proton of the acetal.Incomplete reaction.
AcetamidineCC(=N)NA methyl singlet and broad signals for the amino protons.Incomplete reaction; used in excess.
6-Formyl-2-methylpyrimidin-4-olO=Cc1cc(O)nc(C)n1A characteristic aldehyde proton signal (around 9-10 ppm) and the absence of the diethoxymethyl group signals.Hydrolysis of the diethoxymethyl acetal during acidic workup.

Troubleshooting Steps:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure the complete consumption of the limiting starting material.

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. While a slight excess of acetamidine can drive the reaction to completion, a large excess can complicate purification.

  • Workup Conditions: During the workup, avoid strongly acidic conditions to prevent hydrolysis of the diethoxymethyl group. If an acid wash is necessary, use a weak acid and maintain a low temperature.

Question 2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the Pinner pyrimidine synthesis can stem from several factors, ranging from reactant quality to reaction conditions.

  • Poor Quality of Starting Materials:

    • Wet Acetamidine: Acetamidine is hygroscopic. The presence of water can interfere with the reaction. Ensure you are using dry acetamidine or dry it before use.

    • Decomposition of Ethyl 4,4-diethoxy-3-oxobutanoate: This β-keto ester can be unstable over long-term storage. It is advisable to use freshly prepared or purified starting material.

  • Suboptimal Reaction Conditions:

    • Base Selection: The choice and amount of base are critical. A base that is too strong can promote side reactions, while a base that is too weak may not facilitate the reaction efficiently. Sodium ethoxide, generated in situ from sodium in ethanol, is a common choice.

    • Temperature and Reaction Time: The reaction may require optimization of temperature and time. Insufficient heating or a short reaction time can lead to incomplete conversion. Conversely, prolonged heating at high temperatures can lead to degradation of the product and starting materials.

  • Inefficient Workup and Purification:

    • Product Loss During Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product.

    • Co-precipitation of Impurities: During crystallization, impurities may co-precipitate with your product, reducing the overall isolated yield of the pure compound.

Workflow for Optimizing Reaction Yield:

Caption: Troubleshooting workflow for low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the role of the diethoxymethyl group, and is it stable?

The diethoxymethyl group serves as a protected form of a formyl (aldehyde) group. This acetal is generally stable under neutral and basic conditions. However, it is susceptible to hydrolysis under acidic conditions, which would unmask the aldehyde functionality. This sensitivity is a key consideration during the reaction workup and any subsequent synthetic steps. The rate of hydrolysis is dependent on the pH and temperature.[1]

Q2: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): An excellent and rapid method for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the final product and can be used to detect and quantify impurities.[2][3][4] A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a buffer) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired product and for identifying the structures of any impurities present.[5]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it is a powerful tool for identifying the molecular weights of the main product and any impurities, which aids in their structural elucidation.[3][6]

Q3: Can I use a different base for this synthesis?

While sodium ethoxide in ethanol is a standard choice, other bases can be employed. The selection of the base should be made based on the desired reaction rate and the potential for side reactions. Weaker bases may require higher temperatures or longer reaction times, while stronger, non-nucleophilic bases could also be considered. It is always recommended to perform small-scale screening experiments to identify the optimal base for your specific setup.

Experimental Protocols

General Procedure for the Synthesis of this compound

Materials:

  • Ethyl 4,4-diethoxy-3-oxobutanoate[7]

  • Acetamidine hydrochloride

  • Sodium ethoxide (or sodium metal and absolute ethanol)

  • Absolute ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, dissolve sodium metal in absolute ethanol under a nitrogen atmosphere to prepare a solution of sodium ethoxide.

  • Addition of Reactants: To the freshly prepared sodium ethoxide solution, add a solution of acetamidine hydrochloride in absolute ethanol, followed by the dropwise addition of ethyl 4,4-diethoxy-3-oxobutanoate.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in water and neutralize it carefully with a weak acid (e.g., acetic acid). Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Impurity Formation Pathway:

G A Ethyl 4,4-diethoxy-3-oxobutanoate D Incomplete Cyclization (Intermediate Impurity) A->D B Acetamidine B->D C This compound (Desired Product) E 6-Formyl-2-methylpyrimidin-4-ol (Hydrolysis Impurity) C->E Hydrolysis D->C Cyclization F Acidic Workup F->E

Sources

Validation & Comparative

Introduction: The Central Role of Pyrimidines and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Pyrimidine Derivatives

Pyrimidine derivatives are not merely abstract heterocyclic compounds; they are fundamental to life, forming the structural core of nucleobases like cytosine, thymine, and uracil in DNA and RNA. Their significance extends into pharmacology, where pyrimidine scaffolds are integral to a wide array of therapeutic agents, including antiviral and anticancer drugs.[1][2] For researchers and drug developers, the ability to accurately characterize these molecules is paramount. Mass spectrometry (MS) stands as a primary analytical technique for this purpose, offering unparalleled sensitivity and structural information.[3]

This guide provides a comparative analysis of the fragmentation patterns of pyrimidine derivatives under two common ionization regimes: high-energy Electron Ionization (EI) and "soft" Electrospray Ionization (ESI). Understanding the fragmentation pathways dictated by these techniques is crucial for the structural elucidation, identification of metabolites, and characterization of novel pyrimidine-based compounds. We will explore the mechanistic rationale behind observed fragmentation, present comparative data, and provide robust experimental protocols to ensure reproducible, high-quality results.

Part 1: A Tale of Two Techniques: Hard vs. Soft Ionization

The choice of ionization technique is the most critical experimental decision in the mass spectrometric analysis of pyrimidines, as it directly governs the extent and nature of fragmentation. We will compare EI, a classic "hard" ionization technique that induces extensive fragmentation, with ESI, a "soft" technique that typically preserves the molecular ion.

Electron Ionization (EI-MS): Unveiling the Core Structure

EI-MS involves bombarding gas-phase molecules with high-energy electrons (typically 70 eV), causing ionization and subsequent fragmentation.[4] This high energy input results in a complex fragmentation pattern that provides a detailed fingerprint of the molecule's core structure.

Mechanism of Fragmentation: The fragmentation of substituted pyrimidines under EI is largely dictated by the nature and position of the substituents. A common theme is the initial loss of small neutral molecules or radicals from these substituent groups, followed by the characteristic cleavage of the pyrimidine ring itself. Despite the high energy, the aromatic pyrimidine ring is relatively stable, often being retained in many of the fragment ions.[5]

For the fundamental pyrimidine bases, uracil and thymine, key fragmentation pathways involve the loss of neutral molecules like HNCO and CO.[6] The presence of a methyl group in thymine, for instance, influences the fragmentation, making the loss of CO easier compared to uracil due to hyperconjugation effects.[6] In more complex derivatives, such as pyrimidinethiones, fragmentation often begins with the loss of side-chain functional groups, followed by the decomposition of any fused heterocyclic rings, and finally, the pyrimidine ring.[5][7]

Typical EI-MS Fragmentation Pathway for a Substituted Pyrimidine

M Molecular Ion [M]⁺˙ F1 [M - R₁]⁺ M->F1 - R₁• F2 [M - R₂]⁺ M->F2 - R₂ RingFragment1 Ring Fragment A⁺ F1->RingFragment1 Ring Cleavage (e.g., retro-Diels-Alder) RingFragment2 Ring Fragment B⁺ F2->RingFragment2 Ring Cleavage M Precursor Ion [M+H]⁺ Base Protonated Base [BH₂]⁺ M->Base - Sugar SugarFragment Sugar Fragments M->SugarFragment - Base BaseFragment Base Fragments Base->BaseFragment Further Fragmentation cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection Prep Biological Sample (e.g., Urine, Plasma) Extract Protein Precipitation & Solid Phase Extraction Prep->Extract LC Reverse-Phase or HILIC Chromatography Extract->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 MS1: Isolate Precursor Ion ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Detect Product Ions CID->MS2 Data Data Analysis & Quantification MS2->Data

Sources

A Comparative Guide to the Synthesis of Substituted Pyrimidin-4-ols for the Modern Research Chemist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrimidin-4-ol scaffold is a cornerstone of contemporary pharmaceutical science. Its prevalence in a wide array of biologically active molecules necessitates a deep understanding of its synthesis. This guide provides an in-depth, objective comparison of the most effective and commonly employed synthetic routes to substituted pyrimidin-4-ols, supported by experimental data and field-proven insights to inform your synthetic strategy.

Introduction: The Significance of the Pyrimidin-4-ol Core

The pyrimidine ring, and specifically the pyrimidin-4-ol tautomer, is a privileged scaffold in medicinal chemistry. Its ability to participate in hydrogen bonding and other non-covalent interactions has led to its incorporation into a multitude of therapeutic agents, including antivirals, anticancer agents, and kinase inhibitors. The strategic placement of substituents on this core structure is critical for modulating potency, selectivity, and pharmacokinetic properties. Consequently, the choice of synthetic route is a pivotal decision in any drug discovery and development program. This guide will dissect the key methodologies, providing a clear rationale for selecting the optimal path for your target molecule.

Key Synthetic Routes at a Glance

This guide will focus on two primary and highly effective strategies for the synthesis of substituted pyrimidin-4-ols:

  • Route A: The Remfry-Hull Cyclocondensation of β-Ketoesters and Amidines

  • Route B: One-Pot Synthesis from S-Alkylisothioureas and β-Ketoesters

A third, more specialized route will also be discussed:

  • Route C: From N-Vinyl Amides and Cyanic Acid Derivatives

Each of these routes offers distinct advantages and is suited to different synthetic challenges. The following sections will provide a detailed comparison of their mechanisms, substrate scope, and practical considerations.

Route A: The Remfry-Hull Cyclocondensation of β-Ketoesters and Amidines

This classical and highly versatile method involves the condensation of a β-ketoester with an amidine to form the pyrimidin-4-ol ring system. The reaction is typically carried out in the presence of a base, and recent advancements have demonstrated significant rate enhancement and improved yields through the use of ultrasound irradiation.[1][2]

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the amidine on the keto-carbonyl of the β-ketoester, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrimidin-4-ol.

G cluster_0 β-Ketoester cluster_1 Amidine cluster_2 Intermediate Formation cluster_3 Product start R1-C(=O)-CH(R2)-C(=O)-OR3 intermediate Nucleophilic Attack & Cyclization start->intermediate + Amidine amidine R4-C(=NH)-NH2 amidine->intermediate product Substituted Pyrimidin-4-ol intermediate->product Dehydration

Caption: General workflow for the Remfry-Hull cyclocondensation.

Advantages and Field-Proven Insights

The primary advantage of this route is its broad substrate scope. A wide variety of commercially available or readily synthesized β-ketoesters and amidines can be employed, allowing for the introduction of diverse substituents at the 2, 5, and 6-positions of the pyrimidine ring. The use of ultrasound has been shown to dramatically reduce reaction times from hours to minutes, often with improved yields and cleaner reaction profiles, making it an attractive option for high-throughput synthesis and library generation.[1][2] Water has been identified as an excellent solvent for the ultrasound-promoted reaction, aligning with green chemistry principles.[1]

Limitations

While generally robust, the reaction can be sensitive to steric hindrance on either the β-ketoester or the amidine, which may lead to lower yields. The basic conditions can also be incompatible with sensitive functional groups on the starting materials.

Experimental Protocol: Ultrasound-Assisted Synthesis of 2,6-Dimethylpyrimidin-4-ol

Materials:

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Acetamidine hydrochloride (0.95 g, 10 mmol)

  • Sodium hydroxide (0.80 g, 20 mmol)

  • Water (20 mL)

  • Ultrasonic bath

Procedure:

  • In a 50 mL Erlenmeyer flask, dissolve acetamidine hydrochloride and sodium hydroxide in 20 mL of water.

  • Add ethyl acetoacetate to the solution.

  • Place the flask in an ultrasonic bath and irradiate at room temperature for 15 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and acidify to pH 5-6 with concentrated HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 2,6-dimethylpyrimidin-4-ol.

Route B: One-Pot Synthesis from S-Alkylisothioureas and β-Ketoesters

This efficient one-pot method provides access to 2-thioalkyl-substituted pyrimidin-4-ols, which are valuable intermediates for further functionalization.[3][4][5] The reaction proceeds through a sequential base- and acid-mediated condensation.

Reaction Mechanism

The reaction begins with a base-mediated condensation of the S-alkylisothiourea with the β-ketoester to form a cyclic intermediate. Subsequent acid-mediated dehydration and aromatization yield the final 2-thioalkyl-pyrimidin-4-ol.

G cluster_0 S-Alkylisothiourea cluster_1 β-Ketoester cluster_2 Base-mediated Condensation cluster_3 Acid-mediated Dehydration start1 R-S-C(=NH)-NH2 intermediate Cyclic Intermediate start1->intermediate start2 R1-C(=O)-CH(R2)-C(=O)-OR3 start2->intermediate + Base product 2-Thioalkyl-pyrimidin-4-ol intermediate->product + Acid

Caption: One-pot synthesis of 2-thioalkyl-pyrimidin-4-ols.

Advantages and Field-Proven Insights

This one-pot procedure is highly efficient and avoids the need to isolate intermediates, saving time and resources. The resulting 2-thioalkyl group is a versatile handle for further synthetic transformations, such as oxidation to the corresponding sulfone followed by nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents at the 2-position. This method has been successfully applied to the large-scale synthesis of pharmaceutical intermediates, demonstrating its scalability and robustness.[3]

Limitations

The substrate scope is limited to the synthesis of 2-thioalkyl-substituted pyrimidin-4-ols. Over-alkylation can be a potential side reaction if the reaction conditions are not carefully controlled.[3]

Experimental Protocol: Synthesis of 2-(Methylthio)-6-phenylpyrimidin-4-ol

Materials:

  • S-Methylisothiourea sulfate (1.39 g, 5 mmol)

  • Ethyl benzoylacetate (1.92 g, 10 mmol)

  • Sodium ethoxide (21% in ethanol, 6.5 mL, 22 mmol)

  • Ethanol (20 mL)

  • Acetic acid

Procedure:

  • To a stirred solution of sodium ethoxide in ethanol, add S-methylisothiourea sulfate and ethyl benzoylacetate.

  • Reflux the mixture for 4 hours.

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into ice water and neutralize with acetic acid.

  • Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to yield 2-(methylthio)-6-phenylpyrimidin-4-ol.

Route C: From N-Vinyl Amides and Cyanic Acid Derivatives

This method offers a direct route to C4-heteroatom substituted pyrimidines, including pyrimidin-4-ols, through the condensation of N-vinyl amides with cyanic acid derivatives.[6][7]

Reaction Mechanism

The reaction involves the activation of the N-vinyl amide, followed by nucleophilic attack of the cyanic acid derivative and subsequent cyclization to form the pyrimidine ring.

G cluster_0 N-Vinyl Amide cluster_1 Cyanic Acid Derivative cluster_2 Activation & Cyclization cluster_3 Product start1 R1-C(R2)=CH-NH-C(=O)-R3 intermediate Activated Intermediate start1->intermediate + Activator start2 X-C≡N (X=OH, Br) start2->intermediate product C4-Substituted Pyrimidine intermediate->product Cyclization

Caption: Synthesis of C4-substituted pyrimidines from N-vinyl amides.

Advantages and Field-Proven Insights

This route provides a direct entry to pyrimidines with a heteroatom substituent at the 4-position, which can be advantageous for specific target molecules. The use of readily available starting materials makes this an attractive approach.

Limitations

The synthesis of the required N-vinyl amide precursors can sometimes be challenging. The reaction conditions may require careful optimization depending on the specific substrates used.

Comparative Summary of Synthetic Routes

ParameterRoute A: Remfry-Hull (Ultrasound)Route B: One-Pot from S-AlkylisothioureasRoute C: From N-Vinyl Amides
Starting Materials β-Ketoesters, AmidinesS-Alkylisothioureas, β-KetoestersN-Vinyl Amides, Cyanic Acid Derivatives
Key Advantages Broad substrate scope, rapid reaction times, green solvent (water)One-pot efficiency, scalable, versatile 2-thioalkyl handleDirect C4-heteroatom substitution
Key Limitations Steric hindrance can lower yields, basic conditionsLimited to 2-thioalkyl productsPrecursor synthesis can be complex
Typical Yields Good to Excellent (up to 97%)[1]Good to Excellent[3]Moderate to Good[7]
Reaction Time 5-15 minutes[1]Several hoursVaries, can be rapid with microwave[7]
Scalability Demonstrated on lab scaleProven for large-scale synthesis[3]Lab scale

Conclusion and Future Outlook

The synthesis of substituted pyrimidin-4-ols is a mature field with several robust and reliable methods at the disposal of the research chemist. The classical Remfry-Hull cyclocondensation of β-ketoesters and amidines (Route A) , particularly with the advent of ultrasound assistance, offers a rapid and versatile entry into this class of compounds with a broad substrate scope. For targets requiring a handle for further diversification at the 2-position, the one-pot synthesis from S-alkylisothioureas (Route B) is an excellent and scalable choice. While more specialized, the synthesis from N-vinyl amides (Route C) provides a direct route to C4-heteroatom substituted pyrimidines that may be advantageous in certain contexts.

The choice of synthetic route will ultimately be dictated by the specific substitution pattern of the target molecule, the availability of starting materials, and the desired scale of the synthesis. By understanding the nuances of each of these key methodologies, researchers can make informed decisions to efficiently and effectively construct the pyrimidin-4-ol core for their drug discovery and development endeavors.

References

  • Vidal, M., García-Arriagada, M., Rezende, M. C., & Domínguez, M. (2016). Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Derivatives. Request PDF. [Link]

  • Efficient synthesis of furo[2,3-d]pyrimidin-4(3H)-ones. (2009). ResearchGate. [Link]

  • Rashid, H. U., Martines, M. A. U., Duarte, A. P., Jorge, J., Rasool, S., Muhammad, R., Ahmad, N., & Umar, M. N. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5589–5619. [Link]

  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Prakash, L., et al. (2020). Ultrasonic-Assisted Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ol Tethered with 1,2,3-Triazoles and Their Anticancer Activity. ResearchGate. [Link]

  • Lu, Z., Wong, T.-Y., Gan, Y., Chen, G., Paymode, D. J., & Chen, C.-y. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14(7), 4859–4863. [Link]

  • Synthesis of Some 2, 6-Disubstituted 4-Amidopyridines and -Thioamidopyridines, and Their Antimycobacterial and Photosynthesis-Inhibiting Activity. (2001). MDPI. [Link]

  • Synthesis of pyrimidin-4-(3H)-ones. (n.d.). ResearchGate. [Link]

  • Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. (2021). PubMed. [Link]

  • Ahmad, O. K., Hill, M. D., & Movassaghi, M. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. Organic Chemistry Portal. [Link]

  • The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. (1969). Journal of the Chemical Society C: Organic. [Link]

  • ULTRASOUND-ASSISTED GREEN SYNTHESES OF NOVEL PYRIMIDINE DERIVATIVES AND THEIR COMPARISON WITH CONVENTIONAL METHODS. (2022). Beilstein Archives. [Link]

  • Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. (2021). PubMed Central. [Link]

  • 4 1.1.2. Synthesis from N-vinyl/aryl amides: The direct condensation of... (n.d.). ResearchGate. [Link]

  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. (2019). MDPI. [Link]

  • Synthesis of Amidines and its application to pyrimidouracil synthesis. (2019). Sciforum. [Link]

  • Synthesis of pyrimidines by direct condensation of amides and nitriles. (2007). PubMed. [Link]

  • Cyclocondensation of [1-Cyano-2-(methylsulfanyl)vinyl]triphenylphosphonium Iodide with Amidine Nucleophiles. (2001). ResearchGate. [Link]

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (2024). ResearchGate. [Link]

  • Synthesis of 2,4-disubstituted 5-aminopyrimidine-6-carboxylic Acids Derivatives Part I. (1998). acta.chem.p.lodz.pl. [Link]

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (2024). RSC Publishing. [Link]

  • ChemInform Abstract: Preparation of Highly Substituted 2‐Pyridones by Reaction of Vinyl Isocyanates and Enamines. (1989). Sci-Hub. [Link]

  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2024). ResearchGate. [Link]

  • Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities. (2005). PubMed. [Link]

  • An Efficient, One-Pot Synthesis of S-Alkyl Thiocarbamates from the Corresponding Thiols Using the Mitsunobu Reagent. (2008). Organic Chemistry Portal. [Link]

  • One-Pot Telescoped Synthesis of Thiazole Derivatives from β-Keto Esters and Thioureas Promoted by Tribromoisocyanuric Acid. (2018). Organic Chemistry Portal. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Pyrimidine Compound Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of pyrimidine compounds is a critical step in ensuring the safety, efficacy, and quality of therapeutic agents. This guide provides an in-depth comparison of analytical methodologies for pyrimidine quantification, grounded in the principles of scientific integrity and regulatory compliance. We will explore the nuances of method validation, offering field-proven insights into experimental design and data interpretation, all while adhering to the stringent standards set by international regulatory bodies.

The Central Role of Pyrimidine Quantification and Method Validation

Pyrimidine analogs are a cornerstone of chemotherapy, virotherapy, and immunosuppressive treatments. Compounds like 5-fluorouracil (5-FU) and its prodrugs have been used for decades in cancer therapy.[1][2] The therapeutic window for these potent molecules is often narrow, making precise quantification in biological matrices not just an analytical exercise, but a clinical necessity. Inaccurate measurements can lead to sub-optimal dosing, increased toxicity, or diminished therapeutic effect.

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][4] This is a non-negotiable aspect of drug development, mandated by regulatory authorities such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[5][6][7][8][9][10] The recently updated ICH Q2(R2) guideline provides a comprehensive framework for validating analytical procedures, ensuring data reliability and integrity.[3][8][11][12]

Comparative Analysis of Key Analytical Techniques

The choice of an analytical technique for pyrimidine quantification is dictated by the specific needs of the study, including the nature of the analyte, the complexity of the matrix, and the required sensitivity and throughput. Here, we compare the most commonly employed methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography (GC).

Validation Parameter High-Performance Liquid Chromatography (HPLC) with UV Detection Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation by liquid chromatography followed by mass analysis based on mass-to-charge ratio.[13][14][15]Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase.[16][17][18]
Specificity Moderate to high; potential for interference from co-eluting compounds with similar UV absorbance.Very high; specificity is conferred by both chromatographic retention time and specific mass transitions (MRM).[13]High, especially with MS detection; derivatization is often required to improve volatility and may introduce complexity.[16][18]
Linearity (r²) Typically ≥ 0.999[19]Typically ≥ 0.999[13]Typically ≥ 0.998
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%97.0% - 103.0%
Precision (%RSD) Repeatability: ≤ 2.0% Intermediate: ≤ 2.5%[20]Repeatability: ≤ 1.5% Intermediate: ≤ 2.0%Repeatability: ≤ 2.5% Intermediate: ≤ 3.0%
Limit of Quantitation (LOQ) ng/mL to low µg/mL range.[21][22]pg/mL to low ng/mL range.[13][14]ng/mL range, dependent on analyte volatility and detector.[16][18]
Typical Applications Routine quality control, quantification of active pharmaceutical ingredients (APIs) in drug products.Bioanalysis of drugs and metabolites in complex biological matrices (plasma, urine, tissue), therapeutic drug monitoring.[1][13]Analysis of volatile pyrimidines or their derivatives, impurity profiling for volatile organic impurities.[16][17]

A Step-by-Step Guide to Analytical Method Validation

The validation of an analytical method is a systematic process that encompasses several key parameters. The following workflow, based on ICH Q2(R2) guidelines, provides a robust framework for ensuring the reliability of your quantitative data.[3][8][11][12]

Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_documentation Phase 3: Documentation & Reporting P1 Define Analytical Procedure & Purpose P2 Establish Validation Parameters & Acceptance Criteria P1->P2 Based on ICH Q2(R2) E1 Specificity/ Selectivity P2->E1 E2 Linearity & Range E1->E2 E3 Accuracy E2->E3 E4 Precision (Repeatability & Intermediate) E3->E4 E5 Limit of Detection (LOD) & Limit of Quantitation (LOQ) E4->E5 E6 Robustness E5->E6 D1 Compile Raw Data E6->D1 D2 Statistical Analysis D1->D2 D3 Generate Validation Report D2->D3 Final Final D3->Final Method Ready for Routine Use

Caption: A generalized workflow for the validation of an analytical method.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[23]

Experimental Protocol (HPLC-UV):

  • Forced Degradation: Subject the pyrimidine compound to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.

  • Placebo Analysis: Analyze a placebo (matrix without the analyte) to ensure no interfering peaks at the retention time of the analyte.

  • Peak Purity Analysis: If using a photodiode array (PDA) detector, perform peak purity analysis to confirm the homogeneity of the analyte peak.

  • Resolution: Ensure baseline resolution (Rs > 2) between the analyte peak and the closest eluting peak.

Linearity and Range

Linearity demonstrates a direct proportionality between the concentration of the analyte and the analytical signal over a defined range.[4] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[4][11]

Experimental Protocol (LC-MS/MS):

  • Stock Solution Preparation: Prepare a certified stock solution of the pyrimidine reference standard.

  • Calibration Standards: Prepare a series of at least five calibration standards by spiking the blank matrix with known concentrations of the analyte. The range should typically cover 80% to 120% of the expected sample concentration.

  • Analysis: Analyze the calibration standards in triplicate.

  • Calibration Curve: Plot the peak area ratio (analyte/internal standard) against the nominal concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.

Accuracy

Accuracy refers to the closeness of the measured value to the true value.[4][23] It is typically assessed by spiking a blank matrix with a known amount of the analyte at different concentration levels.

Experimental Protocol (General):

  • QC Sample Preparation: Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

  • Analysis: Analyze at least five replicates of each QC level.

  • Calculation: Calculate the percent recovery using the formula: (Measured Concentration / Nominal Concentration) * 100.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for drug substance and drug product, and within 85% to 115% for bioanalytical methods.[24]

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

Experimental Protocol (General):

  • Repeatability: Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.

  • Calculation: Express the precision as the relative standard deviation (%RSD).

  • Acceptance Criteria: The %RSD should typically be ≤ 2.0%.

Precision_Concept cluster_high_precision High Precision cluster_low_precision Low Precision a1 a2 a3 a4 a5 a6 b1 b2 b3 b4 b5 b6 center True Value

Caption: Conceptual illustration of high versus low precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[4]

Experimental Protocol (Signal-to-Noise Approach):

  • Blank Analysis: Analyze a representative number of blank samples and determine the magnitude of the baseline noise.

  • Spiked Samples: Analyze samples with known low concentrations of the analyte.

  • Determination:

    • LOD is typically determined as the concentration that yields a signal-to-noise ratio of 3:1.

    • LOQ is typically determined as the concentration that yields a signal-to-noise ratio of 10:1.

  • Confirmation: The LOQ should be subsequently validated by demonstrating acceptable precision and accuracy at this concentration.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol (HPLC):

  • Identify Critical Parameters: Identify parameters that could potentially affect the results, such as:

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Mobile phase composition (e.g., ± 2% organic)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 0.1 mL/min)

  • Systematic Variation: Vary these parameters one at a time while keeping others constant.

  • Analysis: Analyze a system suitability sample under each condition.

  • Evaluation: Assess the impact on system suitability parameters (e.g., retention time, peak area, resolution). The method is considered robust if the results remain within the acceptance criteria.

Conclusion: Ensuring Data Integrity in Pyrimidine Quantification

The validation of analytical methods for pyrimidine compound quantification is a multifaceted process that demands meticulous planning, precise execution, and thorough documentation. By understanding the strengths and limitations of different analytical techniques and by rigorously applying the principles of method validation as outlined by regulatory bodies like the ICH, researchers can ensure the generation of high-quality, reliable, and defensible data. This, in turn, is fundamental to advancing drug development and ultimately, improving patient outcomes.

References

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001, May). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • de Jonge, M. E., et al. (2010). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Analytical and Bioanalytical Chemistry, 397(3), 1191-1201.
  • U.S. Food and Drug Administration. (2020, April 29). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Valenta, C. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • ResearchGate. (2025, November 27). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Retrieved from [Link]

  • van der Sijpt, E. M., et al. (2015). Comparative evaluation of the My5-FU™ immunoassay and LC-MS/MS in monitoring the 5-fluorouracil plasma levels in cancer patients. OncoTargets and Therapy, 8, 235-243.
  • Semantic Scholar. (n.d.). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Retrieved from [Link]

  • PubMed Central. (n.d.). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Retrieved from [Link]

  • PubMed. (1980). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Retrieved from [Link]

  • PubMed. (2019, February 28). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. Retrieved from [Link]

  • International Journal of Advanced Research in Engineering and Management. (n.d.). A Review on Quantification of 5-Fluorouracilin Its Bulk and Pharmaceutical. Retrieved from [Link]

  • PLOS ONE. (2019, February 28). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. Retrieved from [Link]

  • PubMed Central. (2019, February 28). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Retrieved from [Link]

  • PubMed Central. (n.d.). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2019, February 28). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. Retrieved from [Link]

  • MDPI. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (2025, August 6). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • R Discovery. (2024, September 20). RP-HPLC-UV method validation for Ribavirin used in topical applications. Retrieved from [Link]

  • PubMed. (2011). Development and validation of an HPLC-UV detection assay for the determination of rufinamide in human plasma and saliva. Retrieved from [Link]

  • PubMed. (2015, August 1). HPLC-UV method development and validation for the quantification of ropinirole in new PLGA multiparticulate systems: Microspheres and nanoparticles. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2015, November 30). Development and Validation of UV Spectroscopy and RP-HPLC Methods for Estimation of Imiquimod. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Pyrimidine Precursors in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient and strategic synthesis of pyrimidine scaffolds is a cornerstone of therapeutic innovation. The pyrimidine nucleus is a privileged structure in medicinal chemistry, forming the backbone of a vast array of drugs, from anticancer agents to antiviral therapies. The choice of the starting material—the pyrimidine precursor—is a critical decision that profoundly impacts the synthetic route's efficiency, scalability, safety, and overall cost-effectiveness.

This guide provides an in-depth comparative study of common pyrimidine precursors, moving beyond a simple catalog of reagents to offer a field-proven perspective on their practical applications in drug synthesis. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

The Strategic Importance of Precursor Selection

The selection of a pyrimidine precursor is not merely a matter of chemical convenience; it is a strategic decision that influences the entire drug development pipeline. Key factors to consider include:

  • Chemical Reactivity and Functional Group Compatibility: The inherent reactivity of the precursor dictates the types of chemical transformations that can be employed. A well-chosen precursor will have functional groups that are amenable to the desired synthetic route and compatible with other reagents.

  • Atom Economy and Yield: In pharmaceutical manufacturing, efficiency is paramount. The ideal precursor contributes a significant portion of its atoms to the final product, minimizing waste and maximizing yield.

  • Cost and Availability: The commercial viability of a drug is intrinsically linked to the cost of its synthesis. Readily available and inexpensive precursors are highly desirable for large-scale production.

  • Safety and Toxicity: The handling of hazardous materials is a major concern in pharmaceutical synthesis. Precursors with favorable safety profiles are preferred to minimize risks to personnel and the environment.

This guide will focus on a comparative analysis of three widely utilized and structurally distinct pyrimidine precursors: Barbituric Acid , Uracil , and Cytosine . We will examine their unique chemical attributes and explore their application in the synthesis of clinically relevant pharmaceuticals.

Precursor Deep Dive: A Comparative Analysis

Barbituric Acid: The Versatile Ureide

Barbituric acid, a cyclic ureide of malonic acid, is a foundational precursor in the synthesis of a wide range of bioactive compounds, most notably the barbiturate class of central nervous system depressants.[1][2] Its utility, however, extends far beyond this traditional role.

Chemical Properties and Reactivity:

Barbituric acid exists in keto-enol tautomeric forms, with the keto form predominating. The active methylene group at the C-5 position is highly acidic, making it susceptible to a variety of electrophilic substitution reactions. This reactivity is the cornerstone of its synthetic versatility, allowing for the introduction of diverse substituents at this position, which is crucial for modulating pharmacological activity.[2]

Applications in Drug Synthesis:

  • Barbiturates: The classical application of barbituric acid is in the synthesis of 5,5-disubstituted barbiturates, such as phenobarbital and pentobarbital. This is typically achieved through the condensation of a disubstituted malonic ester with urea.

  • Fused Pyrimidines: Barbituric acid is a key building block in multicomponent reactions for the synthesis of fused pyrimidine systems, such as pyrano[2,3-d]pyrimidines, which exhibit a broad spectrum of biological activities.

  • Beyond CNS Drugs: Recent research has demonstrated the use of barbituric acid derivatives in the development of antimicrobial, anti-inflammatory, and anticancer agents.[2]

Causality in Experimental Design: The choice of barbituric acid as a precursor is often driven by the desire to introduce functionality at the C-5 position. The acidity of the C-5 protons allows for facile alkylation and condensation reactions, providing a straightforward route to a diverse library of analogues.

Uracil and Cytosine: The Nucleobase Precursors

Uracil and cytosine, fundamental components of nucleic acids, are also valuable precursors in the synthesis of a multitude of antiviral and anticancer drugs.[3][4][5] Their inherent biological relevance makes them attractive starting points for the development of nucleoside and nucleotide analogues.

Chemical Properties and Reactivity:

Uracil and cytosine are planar, aromatic heterocycles. The nitrogen atoms in the pyrimidine ring can be alkylated, and the carbonyl groups of uracil can be converted to other functionalities. The amino group of cytosine is a key site for modification. A significant difference lies in their presence in nucleic acids, with uracil in RNA and thymine (5-methyluracil) in DNA.[6] This distinction has important implications for drug design, particularly in the development of antimetabolites that interfere with nucleic acid synthesis.

Applications in Drug Synthesis:

  • Anticancer Agents (5-Fluorouracil): Uracil is a direct precursor for the synthesis of the widely used anticancer drug 5-Fluorouracil (5-FU). The synthesis involves the direct fluorination of uracil.[7][8] 5-FU acts as an antimetabolite, inhibiting thymidylate synthase and disrupting DNA synthesis in rapidly dividing cancer cells.

  • Antiviral Nucleoside Analogues (Zidovudine - AZT): While not a direct precursor, thymine (a methylated uracil derivative) is the starting point for the synthesis of Zidovudine (AZT), the first approved drug for the treatment of HIV.[9][10] The synthesis involves the modification of the sugar moiety of thymidine.

  • Other Antiviral Agents: Cytosine and its derivatives are crucial for the synthesis of numerous antiviral drugs, including lamivudine and gemcitabine. These drugs often function by mimicking natural nucleosides and terminating viral DNA or RNA chain elongation.[3]

Causality in Experimental Design: The selection of uracil or cytosine as a precursor is primarily driven by the goal of synthesizing nucleoside or nucleotide analogues that can interfere with biological processes involving DNA and RNA. Their structural similarity to the natural nucleobases allows them to be recognized by cellular enzymes, leading to their therapeutic effects.

Quantitative Comparison of Pyrimidine Precursors

To provide a clear and objective comparison, the following table summarizes key performance indicators for the synthesis of representative drugs from the discussed precursors. It is important to note that direct comparative studies under identical conditions are scarce in the literature; therefore, the data presented is a synthesis of information from various sources and should be interpreted as a general guide.

PrecursorTarget Drug/ScaffoldTypical ReactionReported Yield (%)Key AdvantagesKey Disadvantages
Barbituric Acid PhenobarbitalCondensation with diethyl phenylmalonate and urea70-80%Versatile for C-5 substitution, well-established chemistry.Use of strong bases (sodium ethoxide), potential for side reactions.
Uracil 5-FluorouracilDirect Fluorination50-80%Direct route to a key anticancer drug.[7][8]Use of hazardous fluorinating agents, requires specialized equipment.
Thymine (Uracil derivative) Zidovudine (AZT)Multi-step synthesis from thymidine~20-30% (overall)Utilizes a readily available biomolecule.[9]Multi-step synthesis with moderate overall yield.
Cytosine Antiviral Nucleoside AnaloguesGlycosylation and subsequent modificationsVaries widelyDirect route to a broad class of antiviral agents.[3]Can require complex protection/deprotection strategies.

Experimental Protocols

To ensure the practical applicability of this guide, detailed, step-by-step methodologies for key synthetic transformations are provided below. These protocols are based on established literature and represent self-validating systems.

Protocol 1: Synthesis of Barbituric Acid

This protocol describes the classic condensation reaction to form the parent barbituric acid ring system.[1]

Materials:

  • Sodium metal (11.5 g, 0.5 g-atom)

  • Absolute ethanol (500 mL)

  • Diethyl malonate (80 g, 0.5 mol)

  • Urea (dry, 30 g, 0.5 mol)

  • Concentrated Hydrochloric Acid (approx. 45 mL)

  • Distilled water

Apparatus:

  • 2 L round-bottom flask

  • Reflux condenser with a calcium chloride guard tube

  • Oil bath

  • Büchner funnel and filter flask

Procedure:

  • Preparation of Sodium Ethoxide: In the 2 L round-bottom flask, carefully dissolve 11.5 g of finely cut sodium metal in 250 mL of absolute ethanol under a reflux condenser. (Caution: This reaction is exothermic and produces flammable hydrogen gas).

  • Addition of Reactants: To the freshly prepared sodium ethoxide solution, add 80 g of diethyl malonate. In a separate beaker, dissolve 30 g of dry urea in 250 mL of hot (approx. 70°C) absolute ethanol. Add the urea solution to the reaction flask.

  • Reaction: Shake the mixture well and reflux for 7 hours in an oil bath heated to 110°C. A white solid (the sodium salt of barbituric acid) will precipitate.

  • Work-up and Isolation: After the reaction is complete, add 500 mL of hot (50°C) water to dissolve the solid. Carefully acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper (approx. 45 mL).

  • Crystallization and Purification: Filter the clear solution while hot to remove any impurities. Cool the filtrate in an ice bath overnight to allow the barbituric acid to crystallize. Collect the white product on a Büchner funnel, wash with 50 mL of cold water, and dry in an oven at 105-110°C for 3-4 hours.

  • Yield: The expected yield of barbituric acid is 46-50 g (72-78%).

Protocol 2: Synthesis of 5-Fluorouracil from Uracil

This protocol outlines the direct fluorination of uracil.[7]

Materials:

  • Uracil (11.2 g, 0.1 mol)

  • Acetic acid (glacial)

  • Fluorine gas (diluted with an inert gas, e.g., nitrogen)

  • Ethyl ether

  • Activated charcoal

Apparatus:

  • Reaction vessel suitable for gas-phase reactions with stirring and temperature control

  • Gas delivery system for fluorine

  • Vacuum evaporation setup

Procedure:

  • Reaction Setup: Suspend uracil in a suitable diluent such as acetic acid in the reaction vessel.

  • Fluorination: Introduce a stream of fluorine gas, diluted with nitrogen, into the stirred suspension. The reaction temperature should be carefully controlled, typically around 20°C.

  • Monitoring the Reaction: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting uracil is consumed.

  • Work-up: After the reaction is complete, concentrate the reaction mixture by evaporation under vacuum.

  • Purification: Wash the residue multiple times with ethyl ether. Recrystallize the crude product from water with activated charcoal and dry under vacuum over P₂O₅.

  • Yield: The reported yield of 5-fluorouracil is approximately 52%.

Visualization of Synthetic Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key synthetic pathways and experimental workflows.

Diagram 1: General Synthesis of 5,5-Disubstituted Barbiturates

G cluster_alkylation Stage 1: Alkylation cluster_condensation Stage 2: Condensation & Cyclization DiethylMalonate Diethyl Malonate MonoSubstituted Mono-substituted Malonic Ester DiethylMalonate->MonoSubstituted 1. Base (NaOEt) 2. R-X DiSubstituted 5,5-Disubstituted Malonic Ester MonoSubstituted->DiSubstituted 1. Base (NaOEt) 2. R'-X Barbiturate 5,5-Disubstituted Barbiturate DiSubstituted->Barbiturate Condensation Urea Urea Urea->Barbiturate

Caption: General workflow for the synthesis of 5,5-disubstituted barbiturates.

Diagram 2: Biginelli Reaction Mechanism

Biginelli_Mechanism Aldehyde Aryl Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium Urea Urea Urea->Iminium Condensation (Rate-limiting) Ketoester β-Ketoester Adduct Open-chain Ureide Ketoester->Adduct Iminium->Adduct Nucleophilic Addition DHPM Dihydropyrimidinone (DHPM) Adduct->DHPM Cyclization & Dehydration

Caption: Simplified mechanism of the Biginelli multicomponent reaction.[11]

Conclusion and Future Outlook

The choice of a pyrimidine precursor is a multifaceted decision with far-reaching implications for drug synthesis. Barbituric acid offers unparalleled versatility for derivatization at the C-5 position, making it a workhorse for generating diverse compound libraries. Uracil and cytosine, on the other hand, provide a direct entry into the world of nucleoside and nucleotide analogues, which are critical for targeting fundamental biological processes.

As the field of medicinal chemistry continues to evolve, so too will the strategies for pyrimidine synthesis. The development of novel, more sustainable synthetic methods, including biocatalysis and flow chemistry, will undoubtedly expand the toolkit available to researchers. Furthermore, the exploration of new, unconventional pyrimidine precursors may unlock novel chemical space and lead to the discovery of next-generation therapeutics. By understanding the fundamental principles of precursor selection and the nuances of their chemical behavior, we can continue to harness the power of the pyrimidine scaffold to address unmet medical needs.

References

  • Geant, P.-Y., Uttaro, J.-P., Périgaud, C., & Mathé, C. (2020). Synthesis and Antiviral Evaluation of 3′-Fluoro-5′-norcarbocyclic Nucleoside Phosphonates Bearing Uracil and Cytosine as Potential Antiviral Agents. Molecules, 25(16), 3708. [Link]

  • Dickey, J. B., & Gray, A. R. (1943). Barbituric acid. Organic Syntheses, 23, 6. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Barbiturate Analogs from Substituted Malonic Esters. BenchChem.
  • Wikipedia. (2024). Biginelli reaction. [Link]

  • BenchChem. (2025).
  • ProQuest. (n.d.).
  • Sci-Hub. (n.d.). Synthesis and Antiviral Evaluation of 3′-Fluoro-5′-norcarbocyclic Nucleoside Phosphonates Bearing Uracil and Cytosine as Potential Antiviral Agents.
  • Al-Ostath, A., et al. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Molecules, 29(1), 123. [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]

  • IARC Publications. (n.d.). ZIDOVUDINE (AZT) 1. Exposure Data. [Link]

  • Google Patents. (n.d.). US3682917A - Method for producing 5-fluorouracil.
  • SlideShare. (n.d.). BIGINELLI REACTION.
  • ResearchGate. (n.d.). Three generally accepted mechanisms for the Biginelli reaction.
  • J&K Scientific. (2025). Pinner Reaction.
  • PubMed. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(42), 13492–13495. [Link]

  • Wikipedia. (2024). Pinner reaction. [Link]

  • J&K Scientific LLC. (2021). Biginelli Reaction.
  • The Science Snail. (2019). AZT – mechanism of action and organic synthesis. [Link]

  • ResearchGate. (n.d.).
  • National Institutes of Health. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. [Link]

  • ResearchGate. (n.d.).
  • BenchChem. (2025).
  • Der Pharma Chemica. (n.d.).
  • Growing Science. (2021).
  • Google Patents. (n.d.).
  • Future Market Insights. (n.d.). Barbituric Acid Market Size, Share | Growth | Forecast - 2033.
  • Royal Society of Chemistry. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]

  • MDPI. (2021). Synthesis and Evaluation of Some Uracil Nucleosides as Promising Anti-Herpes Simplex Virus 1 Agents. [Link]

  • ResearchGate. (2013). A Lewis acid-promoted Pinner reaction.
  • ResearchGate. (n.d.). Synthesis of Zidovudine Derivatives with Anti-HIV-1 and Antibacterial Activities.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Pinner synthesis. A) Generation of an iminoester salt (Pinner salt)....
  • ResearchG
  • Future Market Report. (n.d.). Barbituric Acid Market Size, Share, Growth | CAGR Forecast 2032.
  • PW Consulting. (2025). Pharmaceutical Grade Barbituric Acid Market.
  • Journal of Advanced Scientific Research. (n.d.). Pyrimidine As Anticancer Agent: A Review.
  • Wikipedia. (2024). Barbituric acid. [Link]

  • PW Consulting. (2025). Pharmaceutical Grade Barbituric Acid Market.
  • National Institutes of Health. (n.d.). Studies on the control of pyrimidine biosynthesis in human diploid cell strains. II. Effects of 5-azaorotic acid, barbituric acid, and pyrimidine precursors on cellular phenotype.

Sources

A Spectroscopic Guide to Differentiating Isomers of 6-(Diethoxymethyl)-2-methylpyrimidin-4-ol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the precise structural elucidation of bioactive molecules is a cornerstone of successful drug development. Pyrimidin-4-ol derivatives, a prominent class of heterocyclic compounds, are of particular interest due to their diverse pharmacological activities. However, their structural complexity is often amplified by the presence of isomers, which can exhibit vastly different biological and physical properties. This guide provides an in-depth spectroscopic comparison of the isomers of 6-(diethoxymethyl)-2-methylpyrimidin-4-ol, offering researchers a practical framework for their unambiguous identification.

The primary isomeric consideration for this compound is keto-enol tautomerism. The molecule can exist in equilibrium between the enol form (a pyrimidin-4-ol) and two keto forms (pyrimidin-4(1H)-one and pyrimidin-4(3H)-one). The predominant tautomer can be influenced by factors such as solvent, temperature, and pH, making a comprehensive spectroscopic analysis essential. This guide will focus on the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)—that can effectively differentiate these tautomeric forms.

The Tautomeric Equilibrium

The isomers under consideration are the enol form and the two possible keto forms. Understanding the structural differences is key to interpreting the spectroscopic data.

tautomers enol This compound (Enol Form) keto1H 6-(diethoxymethyl)-2-methylpyrimidin-4(1H)-one (Keto Form) enol->keto1H Tautomerization keto3H 6-(diethoxymethyl)-2-methylpyrimidin-4(3H)-one (Keto Form) enol->keto3H Tautomerization keto1H->enol keto3H->enol

Caption: Tautomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For differentiating the tautomers of this compound, both ¹H and ¹³C NMR are invaluable.

Causality Behind Experimental Choices

The choice of solvent is critical in NMR analysis of tautomeric compounds as it can shift the equilibrium. Aprotic solvents like DMSO-d₆ are often used as they can form hydrogen bonds with the solute and help in observing labile protons (like -OH and -NH). Two-dimensional NMR experiments, such as HSQC and HMBC, would be required for unambiguous assignment of all proton and carbon signals, but for the primary goal of identifying the dominant tautomer, 1D ¹H and ¹³C spectra are often sufficient.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Program: Standard single pulse.

    • Spectral Width: 0-12 ppm.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, to achieve a good signal-to-noise ratio.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Standard proton-decoupled.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve 5-10 mg of sample in 0.6 mL deuterated solvent H1_NMR Acquire ¹H NMR Spectrum (400 MHz, 16-64 scans) dissolve->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum (100 MHz, >1024 scans) dissolve->C13_NMR process Process spectra (Fourier transform, phase correction) H1_NMR->process C13_NMR->process analyze Analyze chemical shifts, coupling constants, and integrals process->analyze

Caption: Workflow for NMR spectroscopic analysis.

Expected Spectral Data Comparison
FeatureEnol FormKeto Forms (1H or 3H)Rationale
¹H NMR: Labile Proton Broad singlet, >10 ppm (-OH)Broad singlet, 7-12 ppm (-NH)The chemical shift of the proton on the heteroatom is highly dependent on its bonding environment (O vs. N) and hydrogen bonding.
¹³C NMR: C4 Signal ~160-170 ppm>170 ppmThe C4 carbon is more deshielded in the keto form due to the direct attachment of a carbonyl oxygen (C=O) compared to the enol form (C-OH).
¹³C NMR: C5/C6 Signals Distinct shiftsShifts influenced by adjacent C=OThe electronic effect of the carbonyl group in the keto form will influence the chemical shifts of the adjacent ring carbons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that excels at identifying specific functional groups within a molecule. The key to differentiating the tautomers lies in the distinct vibrational frequencies of the O-H bond in the enol form and the C=O and N-H bonds in the keto forms.[1][2]

Causality Behind Experimental Choices

Attenuated Total Reflectance (ATR) is often preferred for solid samples as it requires minimal sample preparation. The choice of a solid-state measurement minimizes solvent effects that could alter the tautomeric equilibrium. A key validation step is to ensure the sample is dry, as water has a broad O-H stretch that could interfere with the spectrum.

Experimental Protocol: FT-IR
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

    • Mode: Attenuated Total Reflectance (ATR).

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Acquisition: Record the background spectrum (clean ATR crystal) and then the sample spectrum. The instrument software will automatically generate the absorbance spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis place_sample Place solid sample on ATR crystal background_scan Acquire background spectrum place_sample->background_scan sample_scan Acquire sample spectrum (4000-400 cm⁻¹, 32-64 scans) background_scan->sample_scan process Generate absorbance spectrum sample_scan->process analyze Identify characteristic vibrational bands process->analyze

Caption: Workflow for FT-IR spectroscopic analysis.

Expected Spectral Data Comparison
Feature (cm⁻¹)Enol FormKeto Forms (1H or 3H)Rationale
~3200-3600 Broad band (O-H stretch)Absent or weakThe O-H bond in the enol gives a characteristic broad absorption in this region.
~3100-3500 AbsentPresent (N-H stretch)The N-H bond in the keto form has a distinct stretching frequency.
~1650-1750 AbsentStrong band (C=O stretch)The carbonyl group in the keto form results in a strong, sharp absorption band.[2]
~1600-1650 Present (C=N, C=C stretch)Present (C=N, C=C stretch)Both forms will have absorptions from the pyrimidine ring itself.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. While both tautomers have the same molecular weight, their fragmentation patterns under energetic ionization methods like Electron Ionization (EI) can differ, providing structural clues.[3]

Causality Behind Experimental Choices

Electrospray Ionization (ESI) is a soft ionization technique that is excellent for confirming the molecular weight via the molecular ion peak ([M+H]⁺). For differentiation, a harder ionization technique like EI is more informative as it induces fragmentation. The resulting fragmentation pattern is a "fingerprint" that can help distinguish isomers based on their relative bond strengths and the stability of the resulting fragments.

Experimental Protocol: ESI-MS and EI-MS
  • Sample Preparation (ESI): Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 µg/mL. The solvent may be acidified with formic acid to promote protonation.

  • Sample Preparation (EI): For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization may be needed to increase volatility. For direct infusion, a solid probe is used.

  • Instrument Parameters:

    • Ionization Source: ESI for molecular weight confirmation, EI for fragmentation analysis.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Data Acquisition: Acquire data in full scan mode. For more detailed structural information, tandem MS (MS/MS) can be performed on the molecular ion.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_esi Dissolve in solvent for ESI (1 µg/mL) run_ms Acquire mass spectrum (Full Scan Mode) prep_esi->run_ms prep_ei Prepare for EI (direct probe or GC) prep_ei->run_ms analyze_mw Determine molecular ion peak ([M+H]⁺ or M⁺·) run_ms->analyze_mw analyze_frag Analyze fragmentation pattern (EI-MS or MS/MS) run_ms->analyze_frag

Caption: Workflow for Mass Spectrometric analysis.

Expected Spectral Data Comparison
FeatureEnol FormKeto Forms (1H or 3H)Rationale
Molecular Ion m/z 212 (M⁺·) or 213 ([M+H]⁺)m/z 212 (M⁺·) or 213 ([M+H]⁺)Both tautomers have the same molecular formula (C₁₀H₁₆N₂O₃) and thus the same molecular weight.[4]
Fragmentation May show loss of ethoxy or diethoxymethyl radicals.Likely to show fragmentation pathways characteristic of ketones, such as alpha-cleavage or McLafferty rearrangement if structurally possible.The different bonding arrangements and functional groups lead to distinct and predictable fragmentation pathways.

UV-Vis Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule and is sensitive to the nature of its chromophores. The pyrimidine ring is a chromophore, and its conjugation is altered between the keto and enol forms, leading to different absorption maxima (λmax).[5][6]

Causality Behind Experimental Choices

A UV-transparent solvent is essential to avoid interference with the analyte's spectrum. The choice of solvent (polar vs. non-polar) can also influence the tautomeric equilibrium and thus the observed spectrum. Running spectra in multiple solvents can provide additional evidence for the presence of different tautomers.

Experimental Protocol: UV-Vis
  • Sample Preparation: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water) of a known concentration. Perform serial dilutions to obtain solutions with absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Instrument Parameters:

    • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

    • Cuvettes: Use 1 cm path length quartz cuvettes.

    • Scan Range: 200-400 nm.

  • Data Acquisition: Record a baseline with the solvent-filled cuvette, then measure the absorbance of the sample solutions.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_solution Prepare serial dilutions in UV-transparent solvent baseline Record baseline with solvent blank prep_solution->baseline measure_abs Measure absorbance (200-400 nm) baseline->measure_abs determine_lambda Determine λmax measure_abs->determine_lambda

Caption: Workflow for UV-Vis spectroscopic analysis.

Expected Spectral Data Comparison
FeatureEnol FormKeto Forms (1H or 3H)Rationale
λmax Expected at a different wavelengthExpected at a different wavelengthThe keto form typically has a more extended π-conjugated system involving the C=O group, which often results in a shift in the λmax compared to the enol form. The exact position will depend on the solvent.

Conclusion

The differentiation of the this compound isomers is a critical step in its development for pharmaceutical applications. A multi-faceted spectroscopic approach is essential for unambiguous structural assignment. NMR spectroscopy provides the most detailed structural information, particularly regarding the position of the labile proton and the chemical environment of the pyrimidine ring carbons. IR spectroscopy offers a rapid and definitive method to identify the key O-H (enol) versus C=O and N-H (keto) functional groups. Mass spectrometry confirms the molecular weight and can provide isomer-specific fragmentation patterns, while UV-Vis spectroscopy probes the electronic structure, which differs between the tautomers. By systematically applying these techniques and understanding the expected spectral outcomes, researchers can confidently identify and characterize the dominant isomeric form of this and other pyrimidin-4-ol derivatives, ensuring a solid foundation for further drug development studies.

References

  • BenchChem. (2025). Spectroscopic Analysis of Pyrimidin-4-ol Derivatives: A Technical Guide.
  • BenchChem. (2025). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.
  • Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15. Available at: [Link]

  • Abell, A. D., & Hoult, D. A. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, 57(11), 1079-1083. Available at: [Link]

  • Al-Omar, M. A. (2010). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Molecular Sciences, 11(5), 2098-2106. Available at: [Link]

  • Mary, Y. S., & Panicker, C. Y. (2013). Molecular structures, FT-IR and FT-Raman spectra, NBO analysis, NLO properties, reactive sites and quantum chemical calculations of keto-enol tautomerism (2-amino-4-pyrimidinol and 2-amino-pyrimidine-4(1H)-one). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 30-51. Available at: [Link]

  • Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed, 26548991. Available at: [Link]

  • Singh, V., Fedeles, B. I., & Essigmann, J. M. (2015). Role of tautomerism in RNA biochemistry. RNA, 21(1), 1-13. Available at: [Link]

  • S-YDA. (n.d.). This compound, 95% Purity, C10H16N2O3, 1 gram. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 6-(Diethoxymethyl)-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical development, the purity of a synthetic intermediate is not merely a quality metric; it is a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy. 6-(Diethoxymethyl)-2-methylpyrimidin-4-ol (CAS No. 1820619-66-6; Molecular Formula: C10H16N2O3) is a key heterocyclic building block in the synthesis of various therapeutic agents.[1][2][3] Its molecular structure, featuring a polar pyrimidinol core and a protected aldehyde functional group, presents unique challenges and considerations for its purification and subsequent purity analysis.

This guide provides an in-depth comparison of orthogonal analytical techniques essential for establishing a comprehensive purity profile of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring that each analytical approach serves as a self-validating system for the next. The objective is to equip researchers and drug development professionals with the expertise to confidently assess the purity of this critical intermediate, anticipating potential impurities and selecting the most appropriate analytical tools for their detection and quantification.

Anticipating Impurities: A Lesson from Synthesis

The purity of a final compound is intrinsically linked to its synthetic pathway. Pyrimidines are commonly synthesized via the condensation of a β-dicarbonyl compound with an amidine or urea derivative.[4] For this compound, this suggests that potential impurities could include:

  • Unreacted Starting Materials: Such as acetamidine or derivatives of ethyl 4,4-diethoxyacetoacetate.

  • Reaction Intermediates: Incompletely cyclized or derivatized precursors.

  • Side-Products: Arising from competing reaction pathways, such as self-condensation of the β-ketoester or hydrolysis of the diethoxymethyl acetal.

  • Reagents and Solvents: Residual catalysts, bases, or solvents used during the synthesis and work-up.

A robust purity assessment strategy, therefore, must be capable of separating and identifying structurally similar molecules from the target compound.

I. Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For a polar molecule like this compound, the choice of stationary and mobile phases is critical to achieve adequate retention and separation from polar impurities.

Causality of Method Selection: Standard C18 reversed-phase columns can suffer from poor retention of polar analytes, causing them to elute near the solvent front and co-elute with polar impurities. To overcome this, a reversed-phase method utilizing a column with a polar-embedded or polar-endcapped stationary phase is recommended. This enhances the interaction with the analyte, providing better retention and peak shape for polar compounds even with highly aqueous mobile phases.

Experimental Protocol: RP-HPLC with a Polar-Endcapped Column
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Sample Preparation:

    • Accurately weigh approximately 10.0 mg of the synthesized this compound.

    • Dissolve the sample in 10.0 mL of a Water/Acetonitrile (80:20 v/v) mixture to achieve a final concentration of 1.0 mg/mL.

    • Vortex to ensure complete dissolution and filter through a 0.45 µm nylon syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: Polar-endcapped C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA detector at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Purity is calculated based on the area percent of the principal peak relative to the total area of all observed peaks.

Data Presentation: HPLC Purity Analysis
Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identification
14.521,5200.08Unknown Impurity
28.912,3500.12Starting Material A
312.751,945,80099.65This compound
415.332,9800.15Unknown Impurity
Total 1,952,650 100.00
Workflow Visualization: HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh 10 mg Sample dissolve Dissolve in 10 mL Water/ACN (80:20) weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject 10 µL onto Polar-Endcapped C18 filter->inject separate Gradient Elution (0.1% FA in Water/ACN) inject->separate detect PDA Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate report Generate Report calculate->report

Caption: HPLC workflow from sample preparation to final purity calculation.

II. Volatile and Thermal Impurity Profiling: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an indispensable tool for identifying volatile organic impurities, such as residual solvents, and for detecting thermally labile compounds that might not be observable by HPLC.[5] The mass spectrometer provides definitive structural information, aiding in the identification of unknown peaks.

Causality of Method Selection: While the target molecule itself may have limited volatility, GC-MS is superior for detecting low molecular weight impurities like residual synthesis solvents (e.g., ethanol, toluene) or volatile starting materials. Electron Ionization (EI) provides reproducible fragmentation patterns that can be compared against spectral libraries for confident identification.

Experimental Protocol: GC-MS Analysis
  • Instrumentation: A GC system coupled to a Mass Spectrometer with an EI source.

  • Sample Preparation:

    • Dissolve ~1 mg of the sample in 1 mL of high-purity dichloromethane or ethyl acetate.

    • Vortex until fully dissolved.

  • Chromatographic and Spectrometric Conditions:

    • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (50:1).

    • Oven Temperature Program:

      • Initial: 50 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-500 amu.

Data Presentation: Hypothetical GC-MS Impurity Profile
Retention Time (min)Tentative IdentificationMatch Factor (NIST Library)Relative Abundance
3.15Ethanol95Trace
5.88Toluene97Trace
10.41Acetamidine89Minor
14.20This compound -Major

III. Structural Confirmation and Orthogonal Quantification: NMR Spectroscopy

NMR spectroscopy is unparalleled for unambiguous structure elucidation and can serve as a powerful quantitative tool (qNMR) that is orthogonal to chromatography.[6][7] A ¹H NMR spectrum provides a "fingerprint" of the molecule, and the presence of unexpected signals can indicate impurities.

Causality of Method Selection: Unlike chromatographic techniques that rely on a response factor, the signal intensity in ¹H NMR is directly proportional to the number of nuclei, allowing for a direct molar comparison of the analyte to impurities without the need for impurity standards, provided the structures are known. This provides a truly independent measure of purity. For accurate quantification, a long relaxation delay (D1) is crucial to ensure all protons fully relax between pulses.

Experimental Protocol: ¹H NMR Analysis
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh ~15 mg of the sample.

    • Dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Add a known quantity of an internal standard (e.g., maleic acid) if performing qNMR.

  • Acquisition Parameters:

    • Experiment: ¹H (Proton) acquisition.

    • Solvent: DMSO-d6.

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (D1): 30 seconds (for quantitative accuracy).

    • Number of Scans: 16.

  • Data Analysis:

    • Integrate the signals corresponding to the main compound and any visible impurities.

    • Calculate the molar percentage of impurities by comparing their normalized integral values to that of the main compound.

Data Presentation: ¹H NMR Signal Assignment and Purity Estimation
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Main Compound)
11.5-12.5br s1H-OH (pyrimidinol)
6.10s1HC5-H (pyrimidine ring)
5.50s1HCH(OEt)₂
3.55q4H-OCH₂CH₃
2.30s3HC2-CH₃
1.15t6H-OCH₂CH₃
Hypothetical Impurity
2.05s~0.03HResidual Acetone

IV. Physical Property Verification: Melting Point Analysis

Melting point determination is a classic, rapid, and cost-effective technique to gain a first impression of the purity of a crystalline solid.[8][9] Pure compounds exhibit a sharp, well-defined melting point, whereas impurities typically cause both a depression of the melting point and a broadening of the melting range.[10]

Causality of Method Selection: This method provides a simple, physical confirmation of purity that is completely independent of spectroscopic or chromatographic principles. A sharp melting point consistent with a reference standard provides strong evidence of high purity, while a broad range immediately flags a sample for further investigation by more sophisticated techniques.

Experimental Protocol: Capillary Melting Point Determination
  • Instrumentation: A digital melting point apparatus.

  • Sample Preparation:

    • Ensure the sample is completely dry and in a fine powdered form.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Measurement:

    • Place the capillary tube in the heating block of the apparatus.

    • Set a rapid heating rate (e.g., 10-20 °C/min) to find an approximate melting range.

    • Allow the apparatus to cool.

    • Using a fresh sample, heat rapidly to ~15 °C below the approximate melting point.

    • Reduce the heating rate to 1-2 °C/min and carefully observe the sample.

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting range is T₁ - T₂.

Data Presentation: Melting Point Comparison
SampleObserved Melting Range (°C)Interpretation
Reference Standard155.0 - 156.0High Purity
Synthesized Batch 1154.5 - 155.5High Purity, comparable to standard
Synthesized Batch 2149.0 - 153.0Broad range indicates presence of impurities

Comparative Summary of Analytical Techniques

TechniquePrimary PurposeSensitivityKey AdvantagesLimitations
HPLC-PDA Quantitative Purity & Impurity ProfilingHigh (ng-pg)High resolution for complex mixtures; Excellent quantitation.Requires soluble samples; Non-chromophoric impurities are invisible.
GC-MS Identification of Volatile/Thermal ImpuritiesVery High (pg-fg)Definitive identification via mass spectra; Excellent for residual solvents.Not suitable for non-volatile or thermally labile compounds.
¹H NMR Structure Confirmation & Orthogonal QuantitationModerate (µg-mg)Absolute structural information; Quantitation without reference standards.Lower sensitivity than chromatography; Complex spectra can be difficult to interpret.
Melting Point Rapid Physical Purity CheckLowFast, inexpensive, requires minimal sample.Only useful for crystalline solids; Non-specific.

Workflow Visualization: Integrated Purity Assessment Strategy

Integrated_Workflow start Synthesized This compound mp Melting Point Analysis start->mp hplc HPLC Purity (Quantitative) start->hplc gcms GC-MS Analysis (Volatiles) start->gcms nmr NMR Spectroscopy (Structure & qNMR) start->nmr decision Purity Specification Met? mp->decision hplc->decision gcms->decision nmr->decision pass Release Batch decision->pass Yes fail Repurify / Re-synthesize decision->fail No final_report Comprehensive Purity Report pass->final_report

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-(Diethoxymethyl)-2-methylpyrimidin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a novel compound in various research and development pipelines, 6-(Diethoxymethyl)-2-methylpyrimidin-4-ol presents unique handling and disposal challenges. Adherence to rigorous disposal protocols is not merely a regulatory formality but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this pyrimidine derivative, grounded in established safety protocols and regulatory standards. The causality behind each procedural step is explained to empower researchers with the knowledge to manage chemical waste responsibly.

Part 1: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate its handling and disposal requirements.

The primary hazards are summarized below. This initial assessment is the foundation of a safe disposal plan, directly informing personnel protection, segregation, and containment strategies.

Hazard ClassificationGHS CodeDescriptionPictogramSignal Word
Harmful if SwallowedH302The substance may cause harm if ingested.GHS07Warning
Skin IrritationH315Causes skin irritation upon direct contact.GHS07Warning
Serious Eye IrritationH319Causes serious, potentially damaging, eye irritation.GHS07Warning
Respiratory IrritationH335May cause irritation to the respiratory tract if inhaled.GHS07Warning
Data sourced from the this compound Safety Data Sheet.[1]

Causality: The GHS07 "Harmful/Irritant" pictogram immediately signals that this compound is not benign and requires more than standard waste disposal.[1] The specific H-statements necessitate its classification as a hazardous waste, precluding disposal via standard laboratory drains or general refuse.[2] This classification is mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous materials from "cradle-to-grave."[2][3]

Part 2: Pre-Disposal Procedures: Personal Protective Equipment (PPE) and Engineering Controls

Based on the risk assessment, specific safety measures are required to protect laboratory personnel during waste handling.

1. Engineering Controls:

  • Fume Hood: All handling and preparation of this compound waste, including weighing solids or transferring solutions, must be conducted within a certified laboratory chemical fume hood.[4] This is a direct mitigation strategy for the H335 respiratory hazard.[1]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield. The H319 warning for serious eye irritation demands robust protection beyond standard safety glasses.[1][5]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or butyl rubber, consult manufacturer compatibility charts). Inspect gloves for integrity before each use. This is a primary control for the H315 skin irritation hazard.[1][5]

  • Protective Clothing: A fully buttoned laboratory coat is mandatory to protect against accidental skin contact.[5]

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must be treated as a formal, regulated process. The following steps ensure compliance with EPA and Occupational Safety and Health Administration (OSHA) standards.[6][7]

Step 1: Waste Characterization and Segregation
  • Action: Designate all materials contaminated with this compound as hazardous chemical waste. This includes pure or residual compound, solutions, contaminated PPE (gloves, weigh boats), and spill cleanup materials.

  • Causality: Proper characterization is the first step in the RCRA compliance framework.[2] This compound's hazard profile explicitly requires it to be managed as hazardous waste. Segregation is critical to prevent dangerous reactions.[2] This compound should not be mixed with incompatible materials such as strong oxidizing agents or strong acids.[4]

Step 2: Container Selection and Labeling
  • Action:

    • Select a waste container that is chemically compatible (e.g., a high-density polyethylene (HDPE) bottle for liquids or a lined pail for solids) and has a secure, screw-top lid.[8] The container must be in good condition, free of cracks or leaks.

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • On the label, clearly write the full chemical name: "this compound" and list all other components of the waste stream (e.g., solvents used for rinsing).

    • Indicate the relevant hazards (e.g., "Irritant," "Harmful if Swallowed").[9]

  • Causality: OSHA and EPA regulations mandate clear and accurate labeling of all hazardous waste containers to inform personnel of the contents and associated dangers, ensuring safe handling and proper final disposal.[6][9] Using a compatible container prevents chemical degradation of the container, which could lead to spills.[3]

Step 3: Waste Accumulation and Storage
  • Action:

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[9][10]

    • Keep the waste container closed at all times, except when adding waste.[8]

    • Ensure the SAA is in a secondary containment tray to capture any potential leaks.[2]

  • Causality: The SAA concept is an EPA provision allowing for the safe collection of small amounts of hazardous waste in the lab without requiring a full-scale storage facility permit.[10] Keeping containers closed prevents the release of vapors (addressing H335) and protects against spills. Secondary containment is a critical safeguard against environmental contamination.[2]

Step 4: Disposal of Empty Containers
  • Action:

    • For containers that held the pure compound, the first rinse with a suitable solvent (e.g., ethanol or acetone) must be collected and disposed of as hazardous waste.[11]

    • Subsequent rinses of containers that held highly toxic materials may also need to be collected.[11] Given the "Harmful" classification of this compound, consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the number of rinses to collect.

    • After appropriate rinsing, deface the original label and dispose of the container as instructed by your EHS office.

  • Causality: Trivial amounts of chemical residue can still pose a hazard. Collecting the initial rinse ensures that the bulk of the residual chemical enters the proper hazardous waste stream.[11]

Step 5: Arranging Final Disposal
  • Action: Once the waste container is full or has been in the SAA for an extended period (approaching institutional limits, often 6-12 months), contact your institution's EHS office to arrange for a waste pickup.[8][10] Do not move the waste from one SAA to another.[9]

  • Causality: Final disposal must be conducted by a licensed hazardous waste vendor. The EHS office manages this process, ensuring the waste is transported and disposed of in accordance with all federal, state, and local regulations, completing the "cradle-to-grave" tracking required by the EPA.[9][12]

Part 4: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Isolate: Secure the area and prevent entry.

  • Protect: Don the appropriate PPE as described in Part 2.

  • Contain and Clean: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand). Do not use combustible materials.

  • Collect: Carefully sweep or scoop the absorbed material and contaminated debris into a designated hazardous waste container.[13] Label it appropriately.

  • Decontaminate: Clean the spill area as recommended by your institution's safety protocols.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal Start Waste Generation (e.g., residual chemical, contaminated labware) Assess Assess Hazards (H302, H315, H319, H335) Start->Assess Is it waste? PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) Assess->PPE Hazards Identified Container Select Compatible Waste Container PPE->Container Label Affix 'Hazardous Waste' Label & List Contents Container->Label Collect Collect Waste in Labeled Container Label->Collect Store Store in Designated SAA with Secondary Containment Collect->Store Keep container closed Check Container Full or Time Limit Approaching? Store->Check Check->Store No ContactEHS Contact EHS for Pickup Check->ContactEHS Yes End Licensed Vendor Disposal (RCRA Compliant) ContactEHS->End

Caption: Decision workflow for compliant disposal of this compound.

References

  • OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. DuraLabel.
  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards.
  • Managing Hazardous Chemical Waste in the Lab.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
  • 6-(DIETHOXYMETHYL)
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • OSHA Regulations and Hazardous Waste Disposal: Wh
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Pyrimidine - Safety D
  • Regulations for Hazardous Waste Generated at Academic Labor
  • SAFETY DATA SHEET - 2,4-Dihydroxy-6-methylpyrimidine. Fisher Scientific.
  • Safety Data Sheet - dPEG(R)
  • Pyridine Standard Operating Procedure.
  • diethoxy-(6-methyl-2-propan-2-yl-pyrimidin-4-yl)oxy-sulfanylidene-phosphorane SDS. LookChem.
  • Hazardous Waste Disposal Guide. Dartmouth College.

Sources

A Senior Application Scientist's Guide to Handling 6-(Diethoxymethyl)-2-methylpyrimidin-4-OL: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and drug development professionals, the integrity of our work is matched only by the imperative of our safety. The compound 6-(Diethoxymethyl)-2-methylpyrimidin-4-OL is a valuable building block, but its handling demands a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist to provide a framework for why each piece of Personal Protective Equipment (PPE) is selected, how to use it in a self-validating system, and what to do when the unexpected occurs. Our goal is to build a culture of safety that is as robust as our science.

Hazard Identification: Understanding the "Why"

Before we can select the appropriate PPE, we must first understand the intrinsic hazards of this compound. According to its Safety Data Sheet (SDS), this compound presents several key risks that dictate our safety protocols.[1]

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The GHS Pictogram associated with this compound is GHS07 (Harmful/Irritant) , and the signal word is "Warning" .[1] This profile immediately tells us that the primary routes of exposure we must guard against are ingestion, skin contact, eye contact, and inhalation. Every subsequent recommendation in this guide is a direct countermeasure to these specific threats.

Core Directive: Personal Protective Equipment (PPE) Selection

The selection of PPE is not a one-size-fits-all approach; it is a dynamic risk assessment. However, for this compound, a baseline level of protection is non-negotiable.

Eye and Face Protection
  • Mandatory: At a minimum, chemical safety goggles with side shields that meet the ANSI Z.87.1 standard are required for any quantity.[2] The significant risk of "serious eye irritation" (H319) means that standard safety glasses are insufficient.[1]

  • Elevated Risk: When there is a heightened risk of splashing—such as during transfers of solutions, reaction workups, or when working with larger quantities—a face shield must be worn in addition to safety goggles.[2][3]

Causality: The diethoxymethyl and pyrimidinol moieties can cause significant damage to the delicate tissues of the eye. Goggles provide a seal around the eyes to protect from splashes and vapors, while a face shield offers a broader barrier for the entire face.

Hand Protection
  • Recommended Glove Type: Nitrile gloves are the standard recommendation for incidental contact and splash protection against a broad range of chemicals.[4] They offer a good balance of chemical resistance and dexterity.[5]

  • Protocol: Always inspect gloves for tears or punctures before use.[6] Given the H315 "Causes skin irritation" warning, it is critical to change gloves immediately if you suspect contamination. For prolonged tasks, consider double-gloving or changing gloves every 30-60 minutes.[7]

Causality: The skin is a primary route of exposure. Chemical-resistant gloves provide the most critical barrier. While nitrile is a good starting point, for prolonged or large-scale work, consulting a manufacturer's specific chemical resistance chart is best practice to ensure the material has a low permeation rate for this specific compound or its solvents.[8][9]

Body Protection
  • Mandatory: A flame-resistant lab coat, fully buttoned, is required at all times.[4] Long pants and closed-toe shoes are also mandatory to ensure no skin is exposed.[10]

  • Elevated Risk: For larger-scale operations, a chemically resistant apron over the lab coat provides an additional layer of protection against spills.

Causality: A lab coat protects your skin and personal clothing from splashes and spills. The H315 warning underscores that even minor contact can cause irritation.[1]

Respiratory Protection
  • Mandatory Engineering Control: Due to the H335 "May cause respiratory irritation" hazard, all work with this compound, especially when handling the solid powder, must be performed in a certified chemical fume hood.[1][11] This is the primary method of respiratory protection.

  • Supplemental Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[4][10] Use of a respirator requires enrollment in a respiratory protection program, including fit testing and medical evaluation.[2]

Causality: Fine powders can easily become airborne, and vapors may be released from solutions. A fume hood is an engineering control that captures these airborne contaminants at the source, preventing them from reaching the user's breathing zone.[12]

Operational and Disposal Plans

A self-validating safety system includes clear, repeatable procedures for routine operations and disposal.

PPE Donning and Doffing Procedure
  • Donning (Putting On):

    • Put on your lab coat and ensure it is fully buttoned.

    • Put on safety goggles and/or face shield.

    • Wash hands thoroughly.

    • Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.[7]

  • Doffing (Taking Off): This sequence is designed to prevent cross-contamination.

    • Remove gloves using a glove-to-glove, then skin-to-skin technique to avoid touching the outer contaminated surface.

    • Remove the lab coat by folding it in on itself, contaminated side inward.

    • Remove face shield and/or goggles.

    • Wash hands thoroughly with soap and water.[6][10]

Summary of PPE for Common Laboratory Tasks
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Safety GogglesNitrile GlovesLab CoatChemical Fume Hood
Preparing Solutions Safety GogglesNitrile GlovesLab CoatChemical Fume Hood
Running Reaction Safety GogglesNitrile GlovesLab CoatChemical Fume Hood
Reaction Workup/Transfer Goggles & Face ShieldNitrile GlovesLab Coat & ApronChemical Fume Hood
Small Spill Cleanup Goggles & Face ShieldNitrile Gloves (Double)Lab CoatChemical Fume Hood
Disposal of Contaminated Waste

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Contaminated PPE: Used gloves, disposable aprons, and absorbent pads used for cleanup should be considered hazardous waste. Place them in a designated, sealed, and clearly labeled hazardous waste container.[13] Do not dispose of them in the regular trash.

  • Chemical Waste: Unused compound and any solutions containing this compound must be disposed of as hazardous chemical waste.[13]

    • Do not pour down the drain.[13]

    • Collect in a compatible, sealed, and properly labeled waste container.

    • Follow all local, state, and federal regulations for chemical waste disposal through your institution's Environmental Health & Safety (EH&S) department.

Emergency Response Protocols

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing while washing.[1] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air immediately.[11] If breathing is difficult, provide respiratory support. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water if the person is conscious. Seek immediate medical attention and provide the SDS to the medical personnel.[1]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE based on the planned laboratory task.

PPE_Workflow start_node Start: Plan Experiment with 6-(Diethoxymethyl)- 2-methylpyrimidin-4-OL process_fume_hood Work in Chemical Fume Hood start_node->process_fume_hood Always decision_solid Handling Solid Powder? decision_splash Significant Splash Risk? (e.g., Transfer, Workup) process_enhanced_ppe Enhanced PPE: - Add Face Shield - Consider Chem-Resistant Apron decision_splash->process_enhanced_ppe Yes end_node Proceed with Experiment decision_splash->end_node No process_base_ppe Baseline PPE: - Safety Goggles - Nitrile Gloves - Lab Coat process_fume_hood->process_base_ppe process_base_ppe->decision_splash process_enhanced_ppe->end_node

Caption: PPE selection workflow for handling the target compound.

References

  • Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5. Benchchem.
  • Safety Protocols for Handling Pharma-Grade Acetone in Laboratories. Purosolv.
  • Navigating the Safe Disposal of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine: A Comprehensive Guide. Benchchem.
  • This compound Safety Data Sheet. Fluorochem.
  • Pyrimidine - Safety Data Sheet. ChemicalBook.
  • Standard Operating Procedure for the use of Acetaldehyde. Western Carolina University.
  • Essential Guide to the Safe Disposal of 6-(Hydroxymethyl)pyrimidin-4-ol. Benchchem.
  • 4-Amino-2,6-dimethoxypyrimidine Safety Data Sheet. Thermo Fisher Scientific.
  • Aldrich A88182 Safety Data Sheet. MilliporeSigma.
  • dPEG(R)4-SATA Safety Data Sheet. MedchemExpress.com.
  • 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2- a]pyrimidin-4-one Safety Data Sheet. TCI Chemicals.
  • 5-Ethyl-6-methylpyrimidin-4(3H)-one Safety Data Sheet. Angene Chemical.
  • 2-Amino-4,6-dimethoxypyrimidine Safety Data Sheet. TCI Chemicals.
  • 2-Pyrimidinamine, 4,6-dimethyl- Safety Data Sheet. Thermo Fisher Scientific.
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC).
  • Acetaldehyde Laboratory Chemical Safety Summary. National Research Council.
  • Pyrimidine Safety Data Sheet. Fisher Scientific.
  • Rules for the Safe Handling of Chemicals in the Laboratory. University of California, Santa Cruz.
  • Chemical resistant gloves. Kerbl.
  • Acetaldehyde Safety Data Sheet. Agilent Technologies, Inc..
  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
  • Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.
  • Gloves Chemical Resistance Chart. Gloves By Web.
  • Ultimate Guide to Chemical Resistant Disposable Gloves. SHIELD Scientific.
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark.
  • OSHA Glove Selection Chart. Occupational Safety and Health Administration.
  • Chemotherapeutic-Antineoplastic Waste Disposal. University of Pittsburgh.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Diethoxymethyl)-2-methylpyrimidin-4-OL
Reactant of Route 2
Reactant of Route 2
6-(Diethoxymethyl)-2-methylpyrimidin-4-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.